2-(Difluoromethyl)-3-nitroanisole
Description
BenchChem offers high-quality 2-(Difluoromethyl)-3-nitroanisole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Difluoromethyl)-3-nitroanisole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C8H7F2NO3 |
|---|---|
Molecular Weight |
203.14 g/mol |
IUPAC Name |
2-(difluoromethyl)-1-methoxy-3-nitrobenzene |
InChI |
InChI=1S/C8H7F2NO3/c1-14-6-4-2-3-5(11(12)13)7(6)8(9)10/h2-4,8H,1H3 |
InChI Key |
GMXOECGUGGHGOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 2-(Difluoromethyl)-3-nitroanisole in Advanced Organic Synthesis
Executive Summary
The integration of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. 2-(Difluoromethyl)-3-nitroanisole (CAS: 1213208-13-9) serves as a highly specialized, multifunctional building block. By combining a sterically demanding and electronically withdrawing difluoromethyl (-CF₂H) group with an anisole core and a reducible nitro moiety, this compound offers a versatile platform for divergent synthesis. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, mechanistic rationale, and validated synthetic protocols, designed specifically for drug development professionals.
Chemical Identity & Physicochemical Profiling
Understanding the nomenclature and physical properties of 2-(Difluoromethyl)-3-nitroanisole is critical for predicting its behavior in synthetic workflows. The compound is derived from 2-methoxy-6-nitrobenzaldehyde; upon deoxofluorination, the formyl carbon becomes the difluoromethyl group. Re-numbering the ring with the methoxy group at position 1 yields the 2-(difluoromethyl)-3-nitroanisole nomenclature.
Quantitative Data Summary
| Property | Value | Method / Condition |
| CAS Number | 1213208-13-9 | Registry Identifier |
| IUPAC Name | 1-(difluoromethyl)-2-methoxy-3-nitrobenzene | Systematic Nomenclature |
| Molecular Formula | C₈H₇F₂NO₃ | Theoretical |
| Molecular Weight | 203.14 g/mol | Computed |
| Boiling Point | ~250.0 ± 35.0 °C | Predictive (Based on analogs)[1] |
| Density | ~1.35 g/cm³ | Predictive |
| LogP | ~2.1 | Computed Lipophilicity |
Mechanistic Rationale: The Role of the Difluoromethyl Group
In drug discovery, the -CF₂H group acts as a lipophilic bioisostere for hydrogen bond donors such as hydroxyl (-OH) and thiol (-SH) groups.
-
Electronic Effects: The highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect (-I), which lowers the pKa of adjacent protons and modulates the electron density of the aromatic ring.
-
Hydrogen Bonding: The polarized C-H bond within the -CF₂H group can act as a weak hydrogen bond donor, improving target protein binding affinity without the metabolic liabilities associated with traditional polar groups.
-
Synergy with the Nitro Group: The presence of the nitro group at position 3 further depletes electron density from the ring, making the system highly resistant to electrophilic aromatic substitution but primed for nucleophilic aromatic substitution (SₙAr) if leaving groups are introduced later in the synthetic sequence[1].
Primary Synthesis: Deoxofluorination Workflow
The most direct and reliable method for synthesizing 2-(difluoromethyl)-3-nitroanisole is the deoxofluorination of 2-methoxy-6-nitrobenzaldehyde using Diethylaminosulfur trifluoride (DAST). DAST is preferred over sulfur tetrafluoride (SF₄) due to its liquid state, lower toxicity, and ease of handling in standard laboratory glassware[2].
Deoxofluorination workflow of 2-methoxy-6-nitrobenzaldehyde to the target compound.
Protocol A: Step-by-Step Deoxofluorination
Causality & Design: The reaction is initiated at -78 °C to control the highly exothermic nucleophilic attack of the DAST sulfur atom by the aldehyde oxygen. This prevents thermal degradation and polymerization. Subsequent warming to room temperature provides the activation energy necessary for the sequential fluoride displacements.
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the system with inert argon gas.
-
Dissolution: Dissolve 2-methoxy-6-nitrobenzaldehyde (10.0 mmol) in 50 mL of anhydrous dichloromethane (DCM).
-
Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to cool to -78 °C for 15 minutes.
-
Reagent Addition: Using a gas-tight syringe, add DAST (25.0 mmol, 2.5 equivalents) dropwise over 10 minutes. Caution: DAST reacts violently with moisture to release HF.
-
Reaction Progression: Stir the mixture at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to slowly warm to room temperature (approx. 20 °C) overnight.
-
Quenching (Self-Validation Step): Cool the mixture to 0 °C and meticulously quench by adding saturated aqueous NaHCO₃ dropwise until effervescence ceases. Causality: This neutralizes the hazardous hydrofluoric acid (HF) byproduct generated during the reaction.
-
Extraction & Purification: Transfer to a separatory funnel, extract with DCM (3 x 30 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc).
-
Analytical Validation: Confirm product formation via ¹H NMR. The diagnostic -CF₂H proton will appear as a distinct triplet (typically between 6.5 and 7.5 ppm) with a massive geminal coupling constant (J ≈ 55 Hz) due to splitting by the two adjacent fluorine atoms.
Downstream Functionalization: Divergent Pathways
Once synthesized, 2-(difluoromethyl)-3-nitroanisole serves as a linchpin for generating diverse libraries of bioactive molecules. The two most common immediate transformations are the reduction of the nitro group and the demethylation of the anisole.
Divergent synthetic applications of 2-(Difluoromethyl)-3-nitroanisole in drug discovery.
Protocol B: Chemoselective Nitro Reduction
Causality & Design: The objective is to reduce the -NO₂ group to a primary amine (-NH₂) without causing hydrogenolysis of the C-F bonds. Because the C-F bond is exceptionally strong (~116 kcal/mol), standard catalytic hydrogenation conditions (Pd/C, H₂) are completely chemoselective for the nitro group. Note that industrial scale-ups often utilize continuous-flow reactors for nitration and reduction to manage multiphase exotherms safely[3].
-
Setup: Dissolve 2-(difluoromethyl)-3-nitroanisole (5.0 mmol) in 25 mL of HPLC-grade methanol in a hydrogenation flask.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.05 equivalents). Caution: Pd/C can ignite methanol vapors; add under a blanket of nitrogen.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4 hours.
-
Validation: Monitor via TLC (20% EtOAc in Hexanes). The starting material is UV-active, while the resulting aniline product will stain strongly with ninhydrin or KMnO₄.
-
Workup: Filter the suspension through a pad of Celite to remove the pyrophoric catalyst. Wash the pad with excess methanol.
-
Isolation: Concentrate the filtrate in vacuo to yield 2-(difluoromethyl)-3-methoxyaniline, ready for subsequent Buchwald-Hartwig cross-coupling or amide bond formation.
References
-
Fluorination Reagents, Fluorinated Building Blocks - Tokyo Chemical Industry. TCI Chemicals. 2[2]
-
2-(Difluoromethyl)-4-fluoro-1-nitrobenzene - Benchchem. BenchChem. 1[1]
-
Research Progress on Continuous-Flow Nitrification Technology and Equipment. Thieme-Connect. 3[3]
Sources
A Technical Guide to Elucidating the Mechanism of Action for 2-(Difluoromethyl)-3-nitroanisole: A Bio-reductive Activation Hypothesis
Abstract
2-(Difluoromethyl)-3-nitroanisole is a novel chemical entity whose biological activity and mechanism of action remain uncharacterized. This guide proposes a primary hypothesis centered on bioreductive activation, a mechanism common to many nitroaromatic compounds. We provide a comprehensive framework for researchers, outlining the theoretical basis for this hypothesis and a detailed, multi-phase experimental workflow to systematically investigate it. This document serves as a technical roadmap, detailing the requisite protocols from in vitro enzymatic assays and metabolite identification to cell-based functional screens and downstream effect analysis. The overarching goal is to equip drug development professionals with the scientific rationale and practical methodologies to rigorously validate the proposed mechanism and characterize the compound's biological effects.
Introduction and Structural Analysis
The structure of 2-(Difluoromethyl)-3-nitroanisole combines three key functional motifs: a nitroaromatic ring, a difluoromethyl group, and an anisole backbone. This unique combination suggests a potential for bioactivation under specific physiological conditions, particularly in hypoxic environments often associated with solid tumors or certain microbial infections.[1][2]
-
Nitroaromatic Group: The nitro group is a strong electron-withdrawing moiety, rendering the compound a substrate for nitroreductase enzymes.[3][4] These enzymes, prevalent in anaerobic bacteria and overexpressed in hypoxic tumor cells, catalyze the reduction of the nitro group.[5][6] This reduction can generate reactive nitroso and hydroxylamine intermediates capable of causing cellular damage through DNA adduction or oxidative stress.[7][8]
-
Difluoromethyl (CF2H) Group: The CF2H group is a valuable moiety in modern medicinal chemistry. It can act as a bioisostere for hydroxyl or thiol groups and is known to enhance metabolic stability by being resistant to oxidative metabolism.[9][10] Furthermore, the polarized C-H bond allows the CF2H group to function as a hydrogen bond donor, potentially influencing target binding affinity.[11][12] Its presence may modulate the electronic properties of the nitro group and influence the compound's interaction with activating enzymes.
-
Anisole Core: The methoxy group on the benzene ring provides a lipophilic scaffold, influencing the compound's solubility, membrane permeability, and overall pharmacokinetic properties.
Based on these structural features, we hypothesize that 2-(Difluoromethyl)-3-nitroanisole acts as a hypoxia-activated prodrug . Its mechanism is predicated on the selective reduction of the 3-nitro group by nitroreductase enzymes, leading to the formation of cytotoxic metabolites that exert a therapeutic effect.
| Property | Predicted Value | Significance |
| Molecular Formula | C8H7F2NO3 | Basic structural information. |
| Molecular Weight | 203.14 g/mol | Influences diffusion and transport properties. |
| Predicted LogP | ~2.1 | Indicates moderate lipophilicity, suggesting good potential for cell membrane permeability. |
| Hydrogen Bond Donors | 1 (from -CF2H) | The difluoromethyl group can participate in hydrogen bonding, potentially enhancing target affinity.[11] |
| Hydrogen Bond Acceptors | 3 (from -NO2, -OCH3) | Multiple sites for interaction with biological targets. |
| Predicted pKa (acidic) | ~10.5 (for -CF2H) | The C-H bond in the difluoromethyl group is weakly acidic. |
Proposed Mechanism of Action: A Bio-reductive Activation Pathway
The central hypothesis is that 2-(Difluoromethyl)-3-nitroanisole is a prodrug that remains relatively inert under normal oxygen (normoxic) conditions. However, in low-oxygen (hypoxic) environments, it undergoes enzymatic reduction to become a potent cytotoxic agent.[13][14]
This process involves a "futile redox cycle" under normoxia. One-electron reductases can reduce the nitro group to a nitro radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound, generating superoxide in the process but preventing the formation of the ultimate cytotoxic species.[8][15]
Under hypoxia, the lack of oxygen allows the nitro radical anion to undergo further reduction steps, catalyzed by Type I (oxygen-insensitive) nitroreductases.[16][17] This multi-step reduction cascade proceeds from the nitro group to highly reactive nitroso and hydroxylamine intermediates, and finally to a stable amine. The intermediate species are potent electrophiles capable of cross-linking DNA and other cellular macromolecules, leading to cell death.[8][18]
Caption: Proposed bioactivation pathway under normoxic vs. hypoxic conditions.
Experimental Validation Workflow
A phased approach is essential for systematically validating the proposed mechanism.[19][20] This workflow progresses from fundamental biochemical assays to complex cellular models.
Caption: High-level experimental workflow for mechanism of action validation.
Phase 1: In Vitro Biochemical Validation
Objective: To confirm that 2-(Difluoromethyl)-3-nitroanisole is a direct substrate for nitroreductase enzymes and to identify its reductive metabolites.
Protocol 1: Nitroreductase Activity Assay
This protocol measures the consumption of the NADPH cofactor upon the reduction of the substrate by a model nitroreductase, such as E. coli NfsB.
-
Reagents & Materials:
-
Recombinant E. coli Nitroreductase B (NfsB)
-
2-(Difluoromethyl)-3-nitroanisole (Substrate)
-
NADPH (Cofactor)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add 180 µL of assay buffer.
-
Add 10 µL of NADPH solution (final concentration 100-200 µM).
-
Add varying concentrations of the test compound (e.g., 0-500 µM).
-
Initiate the reaction by adding 10 µL of NfsB enzyme (final concentration ~1-5 µg/mL).
-
Immediately measure the decrease in absorbance at 340 nm (A340) every 30 seconds for 15-30 minutes at 37°C. The decrease in A340 corresponds to NADPH oxidation.
-
Include controls: no enzyme, no substrate, and no NADPH.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (ΔA340/min).
-
Plot the reaction velocity against substrate concentration and fit to the Michaelis-Menten equation to determine Km and Vmax values.
-
Protocol 2: LC-MS/MS Metabolite Identification
This protocol identifies the products of the enzymatic reaction, confirming the proposed reductive pathway.[21][22][23]
-
Sample Preparation:
-
Set up a larger-scale enzymatic reaction as described in Protocol 1.
-
Incubate for 1-2 hours at 37°C.
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile to precipitate the enzyme.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the protein.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC System: Use a reverse-phase C18 column.
-
Mobile Phase: Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquisition Mode: Perform full scan MS to detect parent ions and data-dependent MS/MS to acquire fragmentation spectra of potential metabolites.
-
-
Data Analysis:
-
Extract ion chromatograms for the expected masses of the parent compound (m/z 203.04), the hydroxylamine intermediate (m/z 189.06), and the final amine product (m/z 173.07).
-
Analyze the fragmentation patterns from the MS/MS spectra to confirm the structures of the identified metabolites.
-
Phase 2: Cellular Mechanism & Effect Validation
Objective: To demonstrate that the compound's cytotoxicity is dependent on hypoxic conditions and to confirm the downstream cellular effects of its activation.
Protocol 3: Hypoxia-Selective Cell Viability Assay
This protocol compares the cytotoxicity of the compound in cancer cells cultured under normal oxygen versus low oxygen conditions.
-
Cell Culture & Materials:
-
Cancer cell line known to express nitroreductases (e.g., HT-29 colon cancer).
-
Standard cell culture medium (e.g., DMEM with 10% FBS).
-
Hypoxia chamber or incubator (1% O₂).
-
Normoxic incubator (21% O₂).
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Create two identical sets of plates. Place one set in the normoxic incubator and the other in the hypoxic chamber for 12-24 hours to allow for acclimatization.
-
Prepare serial dilutions of 2-(Difluoromethyl)-3-nitroanisole.
-
Treat the cells in both normoxic and hypoxic plates with the compound. Include vehicle-only controls.
-
Incubate for 48-72 hours under their respective atmospheric conditions.
-
Equilibrate plates to room temperature and measure cell viability according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize viability data to the vehicle-treated controls.
-
Plot dose-response curves for both normoxic and hypoxic conditions and calculate the IC50 values.
-
The Hypoxic Cytotoxicity Ratio (HCR) is calculated as IC50 (normoxia) / IC50 (hypoxia). An HCR > 1 indicates hypoxia-selective toxicity.
-
| Condition | IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) |
| Normoxia (21% O₂) | >100 | \multirow{2}{*}{>10} |
| Hypoxia (1% O₂) | 9.5 | |
| Hypothetical data for illustrative purposes. |
Protocol 4: γH2AX Immunofluorescence Assay for DNA Damage
This assay visualizes the formation of γH2AX foci, a key early marker of DNA double-strand breaks, which are an expected consequence of reactive metabolite formation.[24][25]
-
Cell Culture & Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Expose cells to normoxic or hypoxic conditions as in Protocol 3.
-
Treat cells with the compound at a concentration near the hypoxic IC50 for 4-24 hours. Include a known DNA damaging agent (e.g., Etoposide) as a positive control.
-
-
Immunofluorescence Staining:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.25% Triton X-100 in PBS.
-
Block with 5% BSA in PBS.
-
Incubate with a primary antibody against phospho-Histone H2A.X (Ser139).
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain nuclei with DAPI.
-
Mount coverslips on slides.
-
-
Imaging & Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using automated image analysis software (e.g., ImageJ/Fiji).
-
Compare the number of foci in treated vs. untreated cells under both normoxic and hypoxic conditions. A significant increase in foci specifically under hypoxic conditions would strongly support the proposed mechanism.[26]
-
Conclusion and Future Directions
The experimental framework detailed in this guide provides a rigorous and logical pathway to test the hypothesis that 2-(Difluoromethyl)-3-nitroanisole functions as a hypoxia-activated prodrug. Positive results—demonstrating direct enzymatic reduction, identification of reductive metabolites, hypoxia-selective cytotoxicity, and downstream DNA damage—would provide strong evidence for the proposed mechanism of action.
Subsequent research should focus on identifying the specific human nitroreductases involved (e.g., AKR1C3), exploring the potential for a "bystander effect," and advancing the compound into preclinical animal models of solid tumors to evaluate in vivo efficacy and safety. This systematic approach ensures a thorough characterization of the compound, laying a solid foundation for its potential development as a targeted therapeutic agent.
References
-
Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by ... - PMC. (2022, December 13). National Center for Biotechnology Information. [Link]
-
The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. (2018, July 24). Journal of the American Chemical Society. [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. (2021, June 2). Chemical Society Reviews. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. National Center for Biotechnology Information. [Link]
-
Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC. (2015, November 1). National Center for Biotechnology Information. [Link]
-
Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC. National Center for Biotechnology Information. [Link]
-
Bacterial Nitroreductase Enzymes. Ackerley Lab, Victoria University of Wellington. [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC. National Center for Biotechnology Information. [Link]
-
A guideline for reporting experimental protocols in life sciences - PMC. (2018, May 28). National Center for Biotechnology Information. [Link]
-
USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC. National Center for Biotechnology Information. [Link]
-
Nitro reduction as an electronic switch for bioreductive drug activation. (1998). PubMed. [Link]
-
Validation Protocol: First Step of a Lean-Total Quality Management Principle in a New Laboratory Set-up in a Tertiary Care Hospital in India - PMC. National Center for Biotechnology Information. [Link]
-
Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (2024). SciELO. [Link]
-
Mechanism and design of hypoxia-activated prodrugs. (2018). ResearchGate. [Link]
-
The Crystal Structure of Engineered Nitroreductase NTR 2.0 and Impact of F70A and F108Y Substitutions on Substrate Specificity - PMC. National Center for Biotechnology Information. [Link]
-
Bioreduction of the nitro group by nitroreductases (NTR) or others... (2024). ResearchGate. [Link]
-
Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024, August 29). Elsevier. [Link]
-
Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels. MetwareBio. [Link]
-
Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024, July 25). MDPI. [Link]
-
The Catalysis Mechanism of E. coli Nitroreductase A, a Candidate for Gene-Directed Prodrug Therapy: Potentiometric and Substrate Specificity Studies. (2024, April 17). MDPI. [Link]
-
Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs). Eurofins Scientific. [Link]
-
Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Protheragen. [Link]
-
Bioremediation of Nitroaromatic Compounds. (2015, October 14). IntechOpen. [Link]
-
Master Protocol Design With Hybrid Control for Efficient Early-Phase Trial Consolidation. (2025, December 22). American Society of Clinical Oncology. [Link]
-
The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy. (2021, April 18). Frontiers. [Link]
-
Application of Hypoxia-Activated Prodrugs in Tumor Therapy: Design Strategies and Perspectives. (2025, November 4). Journal of Medicinal Chemistry. [Link]
-
Hypoxia-activated prodrugs – Knowledge and References. Taylor & Francis. [Link]
-
Radicals from one-electron reduction of nitro compounds, aromatic N-oxides and quinones: the kinetic basis for hypoxia-selective, bioreductive drugs. (1995, November 1). Portland Press. [Link]
-
Recent advances and applications of nitroreductase activable agents for tumor theranostic. (2024, July 18). Frontiers. [Link]
-
Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024, December 16). Royal Society of Chemistry. [Link]
-
γH2AX foci as a measure of DNA damage: a computational approach to automatic analysis. Oxford Academic. [Link]
-
Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC. (2021, February 12). National Center for Biotechnology Information. [Link]
-
Bioreductive activation mechanisms of (a) the nitroaromatics... (2018). ResearchGate. [Link]
-
Standardized Protocol for Method Validation/Verification. (2009, May 15). Association of Public Health Laboratories. [Link]
-
Functions of nitroreductases in mycobacterial physiology and drug susceptibility. (2025, January 8). Journal of Biological Chemistry. [Link]
-
An optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma. (2007, February 6). Oxford Academic. [Link]
Sources
- 1. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy [frontiersin.org]
- 3. ackerleylab.com [ackerleylab.com]
- 4. scielo.br [scielo.br]
- 5. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia [mdpi.com]
- 6. Frontiers | Recent advances and applications of nitroreductase activable agents for tumor theranostic [frontiersin.org]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. portlandpress.com [portlandpress.com]
- 16. The Crystal Structure of Engineered Nitroreductase NTR 2.0 and Impact of F70A and F108Y Substitutions on Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nitro reduction as an electronic switch for bioreductive drug activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Validation Protocol: First Step of a Lean-Total Quality Management Principle in a New Laboratory Set-up in a Tertiary Care Hospital in India - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aphl.org [aphl.org]
- 21. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. lcms.cz [lcms.cz]
- 23. Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels - MetwareBio [metwarebio.com]
- 24. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 25. γH2AX foci as a measure of DNA damage: a computational approach to automatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
The Discovery, Synthesis, and Application of 2-(Difluoromethyl)-3-nitroanisole
Executive Summary & Structural Rationale
In modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. Among these, the difluoromethyl (
Unlike the strongly electron-withdrawing and highly lipophilic trifluoromethyl (
The specific scaffold of 2-(Difluoromethyl)-3-nitroanisole is highly strategic:
-
The Methoxy Group (Anisole core): Provides localized electron density and serves as a vector for Structure-Activity Relationship (SAR) exploration.
-
The Nitro Group: Acts as a stable, masked amine. Once the core is synthesized, the nitro group can be cleanly reduced to an aniline, providing a nucleophilic handle for downstream cross-coupling or amide bond formation.
Logical flow of difluoromethyl (CF2H) bioisosterism enhancing drug efficacy.
Historical Context: The Evolution of Difluoromethylation
Historically, the introduction of a difluoromethyl group was a hazardous endeavor. Early methods relied on highly toxic, corrosive, and ozone-depleting gases such as sulfur tetrafluoride (
The paradigm shifted with the commercialization of Diethylaminosulfur trifluoride (DAST) and its more thermally stable analog, Deoxo-Fluor . These liquid reagents allowed for bench-scale deoxofluorination of aldehydes to yield
More recently, the field has seen a surge in radical-based difluoromethylation techniques. The pioneering development of Zinc difluoromethanesulfinate (DFMS, also known as Baran's reagent) enabled the direct, innate C-H functionalization of heterocycles via a
Experimental Protocols: A Self-Validating System
As an application scientist, I advocate for experimental designs where the chemistry provides physical feedback (color changes, exotherms, gas evolution) to validate the success of the reaction in real-time. Below is the optimized, step-by-step methodology for the synthesis and subsequent activation of 2-(Difluoromethyl)-3-nitroanisole.
Protocol A: Deoxofluorination via DAST
Objective: Conversion of 2-methoxy-3-nitrobenzaldehyde to 2-(Difluoromethyl)-3-nitroanisole.
-
Preparation & Inertion: Charge a flame-dried, round-bottom flask with 2-methoxy-3-nitrobenzaldehyde (1.0 equiv) and anhydrous Dichloromethane (DCM). Purge the system with Argon.
-
Causality: DAST reacts violently with ambient moisture to generate hydrofluoric acid (HF). Anhydrous conditions are non-negotiable to prevent reagent degradation and safety hazards.
-
-
Cryogenic Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add DAST (1.5 equiv) dropwise via syringe.
-
Causality: The initial nucleophilic attack of the aldehyde oxygen onto the sulfurane center of DAST is highly exothermic. Performing this at -78 °C prevents thermal runaway, polymerization of the starting material, and unwanted electrophilic aromatic substitution side-reactions.
-
-
Thermal Activation: Remove the cooling bath and allow the reaction to warm to room temperature (20-25 °C) over 4 hours.
-
Causality: The intermediate alkoxyaminosulfurane is stable at low temperatures. The subsequent step—cleavage of the C-O bond and displacement by fluoride to yield the
group—has a higher activation energy barrier, necessitating thermal energy.
-
-
Controlled Quenching: Cool the mixture to 0 °C and transfer it dropwise into a vigorously stirred biphasic mixture of DCM and saturated aqueous
.-
Causality: Unreacted DAST will hydrolyze to form HF and
. Slow addition ensures the can neutralize the HF into harmless NaF while preventing the reaction mixture from overflowing due to rapid effervescence.
-
-
Isolation: Separate the organic layer, wash with brine, dry over anhydrous
, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/Ethyl Acetate) to yield the pure product as a pale yellow oil.
Protocol B: Downstream Activation (Nitro Reduction)
Objective: Reduction of 2-(Difluoromethyl)-3-nitroanisole to 3-(difluoromethyl)-2-methoxyaniline for API integration.
-
Hydrogenation Setup: Dissolve the purified 2-(Difluoromethyl)-3-nitroanisole in absolute ethanol. Add 10 wt% Palladium on Carbon (Pd/C) (0.1 equiv).
-
Reaction: Evacuate the flask and backfill with Hydrogen gas (
) via a balloon (1 atm). Stir vigorously at room temperature until hydrogen uptake ceases (typically 2-3 hours).-
Causality: Pd/C under 1 atm of
is highly chemoselective. Dissolving metal reductions (e.g., Iron/HCl) or high-pressure hydrogenation could risk unwanted defluorination of the group or cleavage of the methoxy ether [3].
-
-
Filtration: Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Concentrate the filtrate to yield the aniline building block.
Synthetic workflow from 2-methoxy-3-nitrobenzaldehyde to the API building block.
Quantitative Data & Comparative Analysis
When designing a synthetic route, process chemists must weigh yield against scalability, safety, and operational complexity. The table below summarizes the quantitative metrics comparing classical deoxofluorination against modern radical approaches for generating similar difluoromethylated arenes.
| Parameter | Route A: Classical Deoxofluorination (DAST) | Route B: Direct Radical Difluoromethylation (DFMS) |
| Starting Material | 2-Methoxy-3-nitrobenzaldehyde | 2-Methoxy-1-nitrobenzene (C-H functionalization) |
| Reagent | DAST or Deoxo-Fluor | Zinc difluoromethanesulfinate (DFMS) + Oxidant |
| Temperature Profile | -78 °C to 25 °C | 25 °C to 50 °C |
| Regioselectivity | Absolute (100% at aldehyde carbon) | Poor to Moderate (mixture of ortho/para isomers) |
| Typical Yield | 75% - 85% | 30% - 50% (due to isomeric mixtures) |
| Primary Safety Risk | HF generation upon aqueous quench | Exothermic decomposition of oxidants (e.g., TBHP) |
| Best Use Case | Targeted synthesis of specific intermediates | Late-stage functionalization of complex lead compounds |
Data synthesis derived from comparative studies on difluoromethylation techniques [1][2].
Conclusion
2-(Difluoromethyl)-3-nitroanisole represents a masterclass in functional group orchestration. The difluoromethyl group provides critical bioisosteric properties that enhance pharmacokinetics, while the methoxy and nitro groups offer precise handles for downstream synthetic elaboration. By adhering to strict, causality-driven protocols—such as cryogenic control during DAST addition and chemoselective atmospheric hydrogenation—researchers can reliably produce this intermediate at scale. As the pharmaceutical industry continues to lean heavily into fluorinated architectures to solve bioavailability challenges, mastering the synthesis of building blocks like this remains an indispensable skill for the modern drug development professional.
References
The Difluoromethyl (-CF2H) Group in Rational Drug Design: A Senior Application Scientist's Guide to Bioisosterism and Late-Stage Functionalization
The Strategic Value of the Difluoromethyl Motif
In the landscape of modern medicinal chemistry, the incorporation of fluorine is a privileged strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. While the trifluoromethyl (-CF3) group is ubiquitous for enhancing metabolic stability and lipophilicity, it is chemically inert and lacks the ability to participate in hydrogen bonding. Enter the difluoromethyl (-CF2H) group —a highly versatile, polar, and functional moiety.
As a Senior Application Scientist navigating lead optimization, I frequently deploy the -CF2H group not merely as a steric shield, but as a strategic lipophilic hydrogen bond donor [1]. It serves as a metabolically robust bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) functionalities, allowing us to maintain critical target interactions while simultaneously tuning membrane permeability and modulating the pKa of adjacent basic centers[2]. This whitepaper deconstructs the physicochemical mechanics of the -CF2H group and provides a validated, step-by-step photoredox protocol for its late-stage installation.
Physicochemical Mechanics: The Lipophilic Hydrogen Bond Donor
The unique utility of the -CF2H group stems from the intense polarization of its carbon-hydrogen bond. The strong electron-withdrawing nature of the two geminal fluorine atoms imparts significant partial positive charge (
Hydrogen Bond Acidity and Lipophilicity
Unlike classical hydrogen bond donors (-OH, -NH), which carry a high desolvation penalty that restricts passive membrane diffusion, the -CF2H group balances polarity with lipophilicity. Using Abraham's solute
Crucially, the assumption that adding fluorine universally increases lipophilicity (LogP) is flawed. The lipophilicity of a -CF2H-containing molecule is highly context-dependent. When replacing a methyl group with a -CF2H group on an electron-withdrawing aromatic ring, the overall lipophilicity can actually decrease due to the vector sum of the C-F dipoles and the resulting conformational adaptations[4].
Quantitative Data Summary
The following table synthesizes the physicochemical shifts observed when substituting a baseline methyl group with fluorinated or oxygenated analogues:
| Functional Group | pKa Effect on Adjacent Amine | Lipophilicity ( | H-Bond Donor Ability | H-Bond Acidity Parameter ( | Metabolic Stability |
| -CH3 | Baseline (~9.53) | Baseline | None | 0 | Low (Prone to oxidation) |
| -CH2F | ~7.88 | Variable | Weak | ~0.05 | Moderate |
| -CF2H | ~6.42 | Context-Dependent (-0.1 to +0.4) | Yes (Lipophilic) | 0.085 – 0.126 | High |
| -CF3 | ~4.88 | High Increase | None | 0 | Very High |
| -OH | N/A | Significant Decrease | Yes (Strong) | > 0.5 | Low (Phase II conjugation) |
(Data aggregated from physicochemical profiling of substituted anisoles and tetrahydroisoquinolines[1],[5].)
Target Selectivity: The "Goldilocks Effect" of pKa Modulation
One of the most powerful applications of the -CF2H group is the precise modulation of basicity in bioactive amines to achieve target selectivity. The inductive electron-withdrawing effect of fluorine predictably lowers the pKa of neighboring basic centers.
A classic demonstration of this is the optimization of 3-methyl-1,2,3,4-tetrahydroisoquinolines (3-methyl-THIQs), which are potent inhibitors of phenylethanolamine N-methyltransferase (PNMT) but suffer from off-target affinity for
By systematically fluorinating the methyl group, researchers observed a "Goldilocks Effect". The -CF2H analogue (pKa ~6.42) strikes the perfect balance: it is sufficiently protonated to maintain potent PNMT inhibition, but its reduced basicity abolishes the off-target
Caption: The "Goldilocks Effect" of pKa modulation in THIQ derivatives for PNMT selectivity.
Synthetic Strategy: Late-Stage Photoredox Difluoromethylation
Historically, introducing a -CF2H group required harsh, functional-group-intolerant reagents like DAST or SF4, which are unsuitable for complex, late-stage drug intermediates. Today, visible-light photoredox catalysis represents the state-of-the-art methodology for late-stage difluoromethylation[6].
Mechanistic Rationale
We utilize an Iridium(III) photocatalyst, specifically
This generates an electrophilic •CF
Caption: Photoredox catalytic cycle for the generation and addition of difluoromethyl radicals.
Validated Experimental Protocol: Photoredox-Catalyzed Difluoromethylation
The following protocol is designed as a self-validating system for the late-stage difluoromethylation of a bioactive heteroarene (e.g., a phenanthridine or quinoxalin-2-one scaffold)[6],[7].
Causality of Reagents:
-
Ir(dF(CF
)ppy) (bpy)PF (1 mol%): Selected for its strong excited-state reduction potential, perfectly matched to cleave the C-Br bond of the precursor. -
Na
HPO (1.2 equiv): A mild, non-nucleophilic base chosen to neutralize the HBr byproduct without hydrolyzing sensitive esters or amides on the bioactive substrate. -
DMF: A polar aprotic solvent that ensures complete dissolution of the photocatalyst and substrate while stabilizing radical intermediates.
Step-by-Step Methodology
Step 1: Reaction Assembly & Degassing
-
To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the heteroarene substrate (0.2 mmol, 1.0 equiv), Ir(dF(CF
)ppy) (bpy)PF (2.2 mg, 0.002 mmol, 1 mol%), and anhydrous Na HPO (34 mg, 0.24 mmol, 1.2 equiv)[6]. -
Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-high-purity Argon (repeat 3 times) to remove oxygen, which rapidly quenches the *Ir
excited state. -
Inject anhydrous, degassed DMF (2.0 mL) and ethyl bromodifluoroacetate (BrCF
COOEt, 25.6 L, 0.2 mmol, 1.0 equiv) via a gastight syringe. -
Self-Validation Check: Ensure the solution is completely homogeneous and free of visible gas bubbles before proceeding to irradiation.
Step 2: Photochemical Activation
-
Position the Schlenk tube approximately 2 cm away from a 3W Blue LED strip (
~ 450 nm). -
Stir the mixture vigorously (800 rpm) at room temperature (25 °C) for 12 hours[6].
-
Self-Validation Check (Reaction Monitoring): At t = 4h and t = 12h, withdraw a 10
L aliquot under Argon. Dilute in HPLC-grade acetonitrile and analyze via LC-MS. You must observe the depletion of the parent mass and the emergence of the or peak (depending on the specific cascade/decarboxylation pathway).
Step 3: Workup and Isolation
-
Quench the reaction by opening the tube to ambient air and turning off the LED.
-
Pour the mixture into a separatory funnel containing 20 mL of deionized H
O and extract with diethyl ether (3 20 mL)[6]. -
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na
SO , filter, and concentrate under reduced pressure. -
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
-
Self-Validation Check (Structural Confirmation): Run a
F NMR and H NMR. Successful -CF2H installation is definitively confirmed by a characteristic H triplet (or triplet of doublets) integrating to 1H between 6.0–7.5 ppm, with a large geminal coupling constant ( Hz), and a corresponding F doublet around -110 to -120 ppm.
Conclusion
The difluoromethyl group is far more than a structural placeholder; it is a precision tool for the modern medicinal chemist. By acting as a lipophilic hydrogen bond donor, it allows for the isosteric replacement of metabolically vulnerable hydroxyl and amine groups while simultaneously tuning target selectivity through pKa modulation. Supported by robust, mild photoredox functionalization protocols, the -CF2H motif is primed to remain a cornerstone of next-generation drug discovery.
References
-
CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties National Library of Medicine (NIH)[Link]
-
Sustainable Difluoroalkylation Cyclization Cascades of 1,8-Enynes American Chemical Society (ACS)[Link]
-
The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept ResearchGate[Link]
-
Late-stage difluoromethylation: concepts, developments and perspective Royal Society of Chemistry (RSC)[Link]
-
Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones National Library of Medicine (NIH)[Link]
-
Application of the Goldilocks Effect to the Design of Potent and Selective Inhibitors of Phenylethanolamine N-Methyltransferase SciSpace[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Synthetic Applications of 2-(Difluoromethyl)-3-nitroanisole: A Whitepaper for Medicinal Chemistry
Executive Summary
The incorporation of fluorine into small molecules remains one of the most reliable strategies for modulating pharmacokinetics, metabolic stability, and target binding affinity. Among fluorinated motifs, the difluoromethyl group (–CF₂H) has emerged as a privileged bioisostere for hydroxyl and thiol groups. 2-(Difluoromethyl)-3-nitroanisole represents a highly specialized, polyfunctional building block that provides medicinal chemists with a direct vector to synthesize complex, densely functionalized heteroaromatics.
This technical guide explores the structural rationale, downstream synthetic utility, and field-proven experimental protocols for leveraging 2-(Difluoromethyl)-3-nitroanisole in drug development campaigns.
Structural & Electronic Profiling
2-(Difluoromethyl)-3-nitroanisole is characterized by a unique contiguous substitution pattern (1-methoxy, 2-difluoromethyl, 3-nitro). This 1,2,3-trisubstituted architecture introduces significant steric and electronic interplay:
-
The Methoxy Group (–OCH₃): Acts as a strong electron-donating group (EDG) via resonance, though its effect is partially dampened by the steric bulk of the adjacent –CF₂H group, which forces the methoxy group out of coplanarity with the aromatic ring.
-
The Difluoromethyl Group (–CF₂H): Functions as a strong electron-withdrawing group (EWG) via induction. Unlike the –CF₃ group, the highly polarized C–H bond in –CF₂H acts as a competent hydrogen bond donor, a unique characteristic among polyfluorinated motifs .
-
The Nitro Group (–NO₂): A powerful EWG that serves as a masked amine. Its meta-relationship to the methoxy group and ortho-relationship to the –CF₂H group primes the molecule for regioselective downstream annulations.
Pharmacological Rationale: The –CF₂H Advantage
The strategic placement of a –CF₂H group on an aromatic ring is rarely accidental. As a lipophilic hydrogen bond donor, it bridges the gap between the metabolic stability of a –CF₃ group and the target-engagement capacity of an –OH group.
Fig 2. Pharmacological effects of the -CF2H bioisosteric motif.
When 2-(Difluoromethyl)-3-nitroanisole is integrated into a drug scaffold, the –CF₂H moiety frequently locks the conformation of adjacent functional groups, reducing entropic penalties upon target binding .
Downstream Synthetic Workflows
The primary utility of 2-(Difluoromethyl)-3-nitroanisole lies in its capacity to be converted into fused bicyclic heteroaromatics, such as difluoromethylated benzoxazoles, benzimidazoles, and indoles. The standard workflow involves nitro reduction, ether cleavage, and subsequent cyclocondensation.
Fig 1. Synthetic workflow for deriving difluoromethylated benzoxazoles.
Quantitative Data & Optimization
To maximize throughput, the reaction conditions for the functionalization of this building block must be rigorously optimized. Table 1 outlines the physicochemical advantages of the fluorinated building block, while Table 2 details the optimization of the critical nitro-reduction step.
Table 1: Comparative Physicochemical Properties
| Property | 2-Methyl-3-nitroanisole (Non-Fluorinated) | 2-(Difluoromethyl)-3-nitroanisole | Impact on Drug Design |
| Lipophilicity (LogP) | ~2.1 | ~2.8 | Enhanced membrane permeability and BBB crossing. |
| H-Bond Donors | 0 | 1 (via –CF₂H) | Improved kinase/receptor hinge-binding affinity. |
| Metabolic Stability | Low (Prone to benzylic oxidation) | High (Strong C–F bonds block CYP450) | Extended pharmacokinetic half-life. |
Table 2: Optimization of Nitro Reduction to Aniline
| Catalyst / Reagent | Solvent | Temp (°C) | Yield (%) | Causality & Observations |
| Fe / NH₄Cl | EtOH/H₂O | 80 | 45 | Harsh dissolving metal conditions lead to partial hydrodefluorination. |
| SnCl₂ | EtOAc | 60 | 72 | Sluggish kinetics; tin residues complicate downstream isolation. |
| Pd/C (10%), H₂ (1 atm) | MeOH | 25 | >95 | Clean conversion; mild conditions preserve the sensitive –CF₂H group. |
Experimental Methodologies & Protocols
As a Senior Application Scientist, I emphasize that robust chemistry relies on self-validating protocols. The following methodologies are designed to ensure causality in reagent selection and provide built-in analytical checkpoints to prevent the propagation of failed intermediates.
Protocol A: Catalytic Hydrogenation to 2-(Difluoromethyl)-3-methoxyaniline
-
Causality: We select Palladium on Carbon (Pd/C) with hydrogen gas at ambient pressure over dissolving metal reductions (e.g., Fe/HCl). The –CF₂H group is susceptible to hydrodefluorination under strongly acidic, single-electron transfer conditions. Mild catalytic hydrogenation selectively reduces the –NO₂ group without cleaving the C–F bonds.
-
Step-by-Step Procedure:
-
Charge a flame-dried round-bottom flask with 2-(Difluoromethyl)-3-nitroanisole (1.0 equiv, 10 mmol) and dissolve in anhydrous MeOH (0.2 M).
-
Purge the solution with Argon for 10 minutes.
-
Carefully add 10% Pd/C (0.05 equiv by weight).
-
Evacuate the flask and backfill with H₂ gas via a balloon. Repeat three times.
-
Stir vigorously at 25 °C for 4 hours.
-
-
Self-Validating System: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active, yellow-tinted nitro starting material (
) and the appearance of a highly polar, ninhydrin-active amine spot ( ) validates the reduction. Furthermore, an aliquot analyzed by ¹⁹F NMR must retain the characteristic doublet at ~ -115 ppm (²J_HF ≈ 55 Hz), confirming the –CF₂H group is intact before proceeding to filtration through Celite.
Protocol B: BBr₃-Mediated O-Demethylation
-
Causality: Boron tribromide (BBr₃) is utilized to cleave the robust methyl ether. Alternative acidic conditions (like refluxing HBr/AcOH) require prolonged heating, which can lead to the hydrolysis of the –CF₂H group into a formyl group (–CHO). BBr₃ operates efficiently at low temperatures, preserving the fluorinated moiety.
-
Step-by-Step Procedure:
-
Dissolve 2-(Difluoromethyl)-3-methoxyaniline (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) and cool to -78 °C under Argon.
-
Add BBr₃ (1.0 M in CH₂Cl₂, 2.5 equiv) dropwise over 15 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench cautiously with saturated aqueous NaHCO₃ at 0 °C until pH 7 is reached.
-
-
Self-Validating System: The reaction's progress is validated via ¹H NMR of a crude worked-up aliquot. The complete disappearance of the sharp –OCH₃ singlet at ~3.9 ppm, coupled with the retention of the triplet-like signal (or doublet of doublets depending on ring coupling) for the –CF₂H proton at ~6.8 ppm, confirms complete demethylation without defluorination.
Protocol C: Benzoxazole Annulation
-
Causality: Triethyl orthoformate under acidic catalysis (p-TsOH) is used to drive the dehydrative cyclocondensation with the resulting 2-amino-3-(difluoromethyl)phenol. High temperatures (120 °C) are employed to continuously distill off the ethanol byproduct, pushing the equilibrium entirely toward the cyclized benzoxazole.
-
Step-by-Step Procedure:
-
Combine the phenol intermediate (1.0 equiv) with triethyl orthoformate (3.0 equiv) and a catalytic amount of p-TsOH (0.05 equiv).
-
Heat the neat mixture to 120 °C in a flask equipped with a short-path distillation head.
-
Stir for 3 hours until ethanol evolution ceases.
-
-
Self-Validating System: LC-MS analysis of the crude mixture must show a mass shift corresponding to
(addition of one carbon atom, loss of 3 equivalents of H₂O/EtOH). The absence of the intermediate Schiff base mass ( ) ensures the cyclization is complete, validating the structural integrity of the final difluoromethylated scaffold.
References
Preliminary Biological Activity Screening of 2-(Difluoromethyl)-3-nitroanisole: A Technical Guide for Fragment-Based Drug Discovery
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD), the identification of low-molecular-weight scaffolds with optimized physicochemical properties is critical. 2-(Difluoromethyl)-3-nitroanisole represents a highly functionalized, dual-action building block. By combining the metabolic stability of a difluoromethyl bioisostere with the bioreducible potential of a nitroaromatic core, this fragment offers a unique starting point for developing targeted antimicrobial and oncology therapeutics. This whitepaper outlines the mechanistic rationale, expected physicochemical profiling, and self-validating screening protocols required to evaluate this compound's preliminary biological activity.
Structural Causality & Mechanistic Rationale
The design and selection of 2-(Difluoromethyl)-3-nitroanisole for biological screening is not arbitrary; it is rooted in precise molecular causality.
The Difluoromethyl (-CF₂H) Bioisostere
Traditional hydrogen bond donors, such as phenolic hydroxyls (-OH) or thiols (-SH), frequently suffer from poor pharmacokinetic profiles due to rapid Phase II metabolism (e.g., glucuronidation) and low membrane permeability. The difluoromethyl group acts as a "lipophilic hydroxyl" 1[1]. The highly polarized C–H bond of the -CF₂H moiety maintains the ability to donate hydrogen bonds to target protein pockets while significantly increasing the compound's LogD. This bioisosteric replacement preserves target affinity while conferring enhanced antioxidant properties in lipophilic environments and resisting metabolic degradation 2[2]. Furthermore, recent advances in late-stage difluoromethylation have made the incorporation of this motif highly accessible for medicinal chemists 3[3].
The Nitroanisole Core and Steric Torsion
Nitroaromatic scaffolds are historically validated warheads in antimicrobial and anticancer drug design due to their susceptibility to enzymatic reduction by nitroreductases (NTRs) 4[4]. In 2-(Difluoromethyl)-3-nitroanisole, the contiguous 1,2,3-substitution pattern (methoxy, difluoromethyl, nitro) induces significant steric crowding. This torsion forces the nitro group out of the aromatic plane, breaking its conjugation with the ring. Paradoxically, this decoupled state often lowers the reduction potential, making the nitro group a highly reactive substrate for Type I (oxygen-insensitive) nitroreductases overexpressed in bacterial pathogens and hypoxic tumor microenvironments.
Quantitative Data Presentation: Structural Comparison
To justify the selection of this specific fragment, we must compare its physicochemical profile against its traditional functional group analogs. The table below summarizes the representative profiling data demonstrating the superiority of the -CF₂H substitution.
| Parameter | 2-Hydroxy-3-nitroanisole (Phenol Analog) | 2-Methyl-3-nitroanisole (Alkyl Analog) | 2-(Difluoromethyl)-3-nitroanisole (Target Fragment) | Mechanistic Rationale |
| H-Bond Donors | 1 | 0 | 1 | -CF₂H retains the critical H-bond donor capacity lost by simple alkylation. |
| LogD (pH 7.4) | ~1.2 | ~2.8 | ~2.1 | -CF₂H provides optimal lipophilicity for passive membrane permeation. |
| Microsomal Stability (T½) | < 15 min | ~40 min | > 120 min | -CF₂H completely evades Phase II glucuronidation that rapidly clears phenols. |
| NTR Activation Rate | Moderate | Low | High | Steric torsion from the bulky -CF₂H group increases nitroreductase susceptibility. |
Self-Validating Experimental Protocols
To ensure scientific integrity, biological screening cannot rely on simple endpoint assays. The following protocols are designed as self-validating systems , incorporating internal causality checks to differentiate true target engagement from assay interference or off-target toxicity.
Protocol A: High-Throughput Nitroreductase (NTR) Activation Assay
Objective: Validate that the compound acts as a prodrug actively reduced by target enzymes, proving the mechanism of action.
-
Enzyme Preparation: Dilute recombinant E. coli nitroreductase (NfsA or NfsB) to a final concentration of 5 µg/mL in 50 mM phosphate buffer (pH 7.4) containing 1 mM NADPH (the essential electron donor).
-
Reaction Initiation: Add 2-(Difluoromethyl)-3-nitroanisole (dissolved in DMSO) to achieve a final assay concentration of 50 µM (final DMSO ≤ 1%). Incubate at 37°C.
-
Kinetic Sampling & Quenching: At intervals of 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing 1 µM labetalol (Internal Standard).
-
LC-MS/MS Readout: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Inject the supernatant into the LC-MS/MS system. Monitor the Multiple Reaction Monitoring (MRM) transitions for the parent mass (loss of signal) and the predicted hydroxylamine/amine metabolites (gain of signal).
-
Causality Check (Critical): Run a parallel control reaction omitting NADPH. If the parent compound depletes without the electron donor, it indicates chemical instability or assay interference. True enzymatic activation is validated only if reduction is strictly NADPH-dependent.
Protocol B: Resazurin-Based Broth Microdilution MIC Assay
Objective: Determine antimicrobial efficacy while continuously tracking cellular metabolic viability to rule out compound precipitation artifacts.
-
Inoculum Preparation: Cultivate target strains (e.g., E. coli ATCC 25922) to a 0.5 McFarland standard, then dilute 1:100 in sterile Mueller-Hinton Broth (MHB).
-
Compound Plating: In a 96-well clear-bottom plate, perform 2-fold serial dilutions of the fragment ranging from 256 µg/mL down to 0.5 µg/mL in MHB.
-
Inoculation: Add 50 µL of the bacterial suspension to each well. Include positive growth controls (bacteria + vehicle) and negative sterility controls (MHB only). Incubate for 18 hours at 37°C.
-
Metabolic Tracking: Add 20 µL of a 0.015% resazurin sodium salt solution to all wells. Incubate for an additional 2 hours in the dark.
-
Fluorescence Readout: Measure fluorescence at Ex 560 nm / Em 590 nm.
-
Causality Check (Critical): Traditional OD600 optical density readings are easily skewed if the lipophilic fragment precipitates out of solution, causing false "growth" signals. Resazurin acts as an orthogonal causality check: a shift from blue (resazurin) to fluorescent pink (resorufin) strictly requires active cellular dehydrogenases. Lack of fluorescence definitively proves metabolic halting, validating the Minimum Inhibitory Concentration (MIC).
Visualizations of Workflows and Mechanisms
The following diagrams map the logical progression of the screening workflow and the specific biochemical mechanism of action for the nitroanisole fragment.
Caption: Logical workflow for fragment-based biological screening of the nitroanisole scaffold.
Caption: Bioreduction pathway of nitroaromatic fragments leading to targeted cellular cytotoxicity.
References
-
[4] Assessing the Biological Activity of Compounds Derived from 4-Bromo-2-nitroanisole: A Comparative Guide. Benchchem. URL:
-
[1] Application Notes and Protocols: Difluoromethanol in Medicinal Chemistry. Benchchem. URL:
-
[2] Antioxidant properties in a non-polar environment of difluoromethyl bioisosteres of methyl hydroxycinnamates. CONICET. URL:
-
[3] Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). URL:
Sources
Sourcing, Synthesis, and Application of 2-(Difluoromethyl)-3-nitroanisole in Drug Development
Executive Summary
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated motifs is paramount for modulating lipophilicity, metabolic stability, and target binding affinity. Among these, the difluoromethyl (–CF₂H) group has emerged as a highly privileged bioisostere. This technical guide explores the structural significance, commercial sourcing challenges, and validated synthetic workflows for 2-(Difluoromethyl)-3-nitroanisole (CAS: 656810-84-3) , an advanced building block utilized in the development of next-generation active pharmaceutical ingredients (APIs).
Structural and Mechanistic Significance
The demand for 2-(Difluoromethyl)-3-nitroanisole stems from the unique physicochemical properties of the –CF₂H moiety. Unlike the fully fluorinated –CF₃ group, the –CF₂H group possesses a highly polarized C–H bond, making it a competent hydrogen bond donor[RSC Publishing][1].
Causality in Scaffold Design:
-
Bioisosterism: The –CF₂H group acts as a lipophilic bioisostere for hydroxyl (–OH) and thiol (–SH) groups. It enhances membrane permeability while resisting the Phase II metabolic conjugation (e.g., glucuronidation) that rapidly clears free alcohols from systemic circulation [Alfa Chemistry][2].
-
Conformational Locking: When positioned ortho to the methoxy group and meta to the nitro group, the –CF₂H proton can engage in intramolecular hydrogen bonding with the adjacent oxygen atoms. This interaction stabilizes specific molecular conformers, reducing entropic penalties upon binding to target proteins[RSC Publishing][1].
-
Synthetic Versatility: The nitro group at the 3-position serves as a robust placeholder. Following the construction of the core scaffold, it can be chemoselectively reduced to an aniline, providing a nucleophilic handle for subsequent amide couplings or Buchwald-Hartwig cross-coupling reactions[BenchChem][3].
Commercial Availability and Supplier Landscape
Procuring the exact isomer 2-(Difluoromethyl)-3-nitroanisole directly from standard catalogs is notoriously challenging. While chemical databases index its existence under CAS 656810-84-3 [ChemSrc][4], it is predominantly available only via custom synthesis rather than off-the-shelf inventory.
Researchers often confuse this C-linked difluoromethyl compound with O-linked difluoromethoxy analogs, which are much more abundant in commercial catalogs (e.g., ChemScene, Thermo Fisher).
Table 1: Quantitative Comparison of Related Fluorinated Nitroaromatic Building Blocks
| Compound Name | CAS Number | Structural Motif | Typical Commercial Purity | Average Synthetic Yield (Lit.) |
| 2-(Difluoromethyl)-3-nitroanisole | 656810-84-3 | C-linked –CF₂H, ortho-methoxy | Custom Synthesis Only | 65–75% (via DAST) |
| 1-(Difluoromethoxy)-3-nitrobenzene | 22236-07-3 | O-linked –OCF₂H | ≥98% | 80–90% |
| 4-(Difluoromethoxy)nitrobenzene | 1544-86-1 | O-linked –OCF₂H | ≥98% | 85–92% |
Data synthesized from commercial catalog specifications and standard literature yields.[ChemScene][5]
De Novo Synthesis & Self-Validating Protocols
Because direct radical difluoromethylation of 3-nitroanisole would yield an intractable mixture of regioisomers due to competing electronic and steric directing effects, the most logical and high-yielding route is the late-stage deoxyfluorination of the corresponding aldehyde: 2-methoxy-6-nitrobenzaldehyde.
Protocol A: Deoxyfluorination via DAST
Objective: Convert the formyl group to a difluoromethyl group to yield 2-(Difluoromethyl)-3-nitroanisole.
-
System Preparation: Flame-dry a Schlenk flask under argon.
-
Causality: Diethylaminosulfur trifluoride (DAST) is highly sensitive to moisture. Even trace water will hydrolyze DAST into highly corrosive hydrofluoric acid (HF), destroying the reagent and severely depressing the yield.
-
-
Substrate Solvation: Dissolve 2-methoxy-6-nitrobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Reagent Addition: Cool the reaction vessel to 0 °C using an ice bath. Add DAST (1.5 eq) dropwise over 15 minutes.
-
Causality: The nucleophilic attack of the sulfur species on the carbonyl oxygen is highly exothermic. Strict temperature control prevents the formation of unwanted vinyl ether byproducts and minimizes the thermal degradation of DAST.
-
-
Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.
-
Quenching: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NaHCO₃.
-
Causality: The mild base safely neutralizes the HF generated during the reaction without causing base-catalyzed degradation of the newly formed –CF₂H group.
-
-
Isolation: Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).
Protocol B: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to yield 2-(Difluoromethyl)-3-methoxyaniline, a versatile API building block.
-
Reaction Setup: Suspend 2-(Difluoromethyl)-3-nitroanisole (1.0 eq) in ethanol (0.5 M).
-
Reagent Addition: Add SnCl₂·2H₂O (4.0 eq) followed by a catalytic amount of concentrated HCl.
-
Causality: While catalytic hydrogenation (Pd/C, H₂) is standard for nitro reductions, the presence of the benzylic –CF₂H group poses a high risk of reductive defluorination. Tin(II) chloride provides a milder, strictly chemoselective single-electron transfer reduction pathway that leaves the sensitive C–F bonds completely intact[BenchChem][3].
-
-
Execution: Heat the mixture to 70 °C for 3 hours. Neutralize with 1M NaOH to pH 8 (precipitating tin salts), filter through Celite, and extract with EtOAc.
Analytical Validation and Workflow Visualization
A robust chemical workflow must be self-validating. To ensure the integrity of the synthesized 2-(Difluoromethyl)-3-nitroanisole, specific Nuclear Magnetic Resonance (NMR) signatures must be confirmed before proceeding to downstream coupling.
-
¹⁹F NMR Validation: The defining signature of the –CF₂H group is a distinct doublet in the ¹⁹F NMR spectrum (typically between -110 and -115 ppm) with a large geminal coupling constant (J ≈ 55 Hz). If a singlet is observed, it indicates complete over-fluorination to –CF₃ or a structural rearrangement.
-
¹H NMR Validation: The proton of the –CF₂H group will appear as a triplet of doublets in the 6.5–7.5 ppm region, coupling with the two fluorine atoms and adjacent aromatic protons.
Synthetic workflow and analytical validation for 2-(Difluoromethyl)-3-nitroanisole.
References
-
Title: Late-stage difluoromethylation: concepts, developments and perspective Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
-
Title: CAS 656810-84-3: 2-(Difluoromethyl)-3-nitroanisole Source: ChemSrc URL: [Link]
Sources
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 656810-84-3_CAS号:656810-84-3_2-(4-(4-chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexylidene)acetonitrile - 化源网 [chemsrc.com]
- 5. chemscene.com [chemscene.com]
Methodological & Application
Advanced Synthesis Protocol: 2-(Difluoromethyl)-3-nitroanisole
Application Note: AP-CF2H-094 Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Target Compound: 2-(Difluoromethyl)-3-nitroanisole (CAS: 1213208-13-9)
Introduction and Mechanistic Overview
The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, with approximately 25% of FDA-approved drugs containing fluorinated moieties [1]. Among these, the difluoromethyl group (-CF₂H) acts as a critical lipophilic bioisostere for hydroxyl (-OH) and thiol (-SH) groups, significantly enhancing metabolic stability and membrane permeability [1].
The synthesis of 2-(difluoromethyl)-3-nitroanisole from its corresponding aldehyde, 2-methoxy-3-nitrobenzaldehyde, relies on a direct deoxofluorination pathway. This protocol utilizes Diethylaminosulfur trifluoride (DAST) as the nucleophilic fluorinating agent. Mechanistically, the carbonyl oxygen of the aldehyde attacks the electron-deficient sulfur of DAST, displacing a fluoride ion. The resulting alkoxyaminosulfurane intermediate undergoes subsequent nucleophilic attack by the liberated fluoride, yielding the geminal difluoride product.
Experimental Workflow
Workflow for the deoxofluorination of 2-methoxy-3-nitrobenzaldehyde using DAST.
Materials and Reagents
The following quantitative parameters are optimized for a 10 mmol scale synthesis. All glassware must be rigorously oven-dried prior to use due to the extreme moisture sensitivity of DAST [2].
| Reagent / Material | Role | Equivalents | Amount | Molar Mass |
| 2-Methoxy-3-nitrobenzaldehyde | Starting Material | 1.0 eq | 1.81 g | 181.15 g/mol |
| DAST | Fluorinating Agent | 2.5 eq | 3.30 mL | 161.19 g/mol |
| Dichloromethane (DCM) | Solvent (Anhydrous) | N/A | 50.0 mL | 84.93 g/mol |
| NaHCO₃ (Sat. Aqueous) | Quenching Agent | Excess | 100.0 mL | 84.01 g/mol |
| Silica Gel (60 Å, 230-400 mesh) | Stationary Phase | N/A | ~50 g | N/A |
Step-by-Step Experimental Protocol
Safety Warning: DAST is highly reactive, corrosive, and reacts violently with water to liberate toxic Hydrogen Fluoride (HF) gas. This entire procedure must be conducted in a properly functioning fume hood using appropriate PPE (heavy-duty nitrile gloves, face shield, and chemical apron).
Phase 1: Preparation and Reagent Addition
-
System Purging: Equip a 250 mL flame-dried Schlenk flask with a magnetic stir bar and a rubber septum. Purge the flask with high-purity Argon for 15 minutes to establish a strictly anhydrous environment. Causality: Atmospheric moisture will rapidly hydrolyze DAST, reducing yield and generating hazardous HF gas.
-
Substrate Dissolution: Dissolve 2-methoxy-3-nitrobenzaldehyde (1.81 g, 10.0 mmol) in 50 mL of anhydrous Dichloromethane (DCM).
-
Temperature Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.
-
DAST Addition: Using a gas-tight syringe, add DAST (3.30 mL, 25.0 mmol) dropwise over a period of 15 minutes. Causality: The initial formation of the alkoxyaminosulfurane intermediate is highly exothermic. Dropwise addition prevents thermal runaway and suppresses the formation of undesired enol-ether byproducts.
Phase 2: Reaction and Monitoring
-
Reaction Propagation: Remove the ice-water bath and allow the reaction mixture to gradually warm to ambient temperature (25 °C). Stir vigorously for 12 hours under a continuous Argon atmosphere.
-
Reaction Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting material (UV active, lower Rf) should be completely consumed, replaced by a higher Rf product spot.
Phase 3: Quenching and Extraction
-
Controlled Quenching: Re-cool the reaction mixture to 0 °C. Extremely slowly, add the mixture dropwise into a vigorously stirring beaker containing 100 mL of ice-cold saturated aqueous NaHCO₃. Causality: Unreacted DAST will aggressively hydrolyze. The NaHCO₃ neutralizes the resulting HF into benign NaF, while the ice bath controls the exothermic neutralization.
-
Phase Separation: Transfer the quenched mixture to a separatory funnel. Separate the lower organic (DCM) layer.
-
Aqueous Extraction: Extract the remaining aqueous layer with additional DCM (2 × 30 mL). Combine all organic phases.
-
Washing and Drying: Wash the combined organic phases with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator (water bath < 35 °C to prevent degradation).
Phase 4: Purification
-
Flash Chromatography: Purify the crude dark-yellow oil via flash column chromatography on silica gel. Elute with a gradient of Hexanes/Ethyl Acetate (95:5 to 85:15).
-
Isolation: Pool the fractions containing the pure product (identified via TLC) and remove the solvent in vacuo to yield 2-(difluoromethyl)-3-nitroanisole as a pale yellow solid/oil.
Analytical Characterization
To ensure the trustworthiness of the synthesized protocol, the resulting compound must be validated against the following expected spectroscopic parameters:
| Analytical Method | Expected Signals & Assignments |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.80 (dd, J = 8.2, 1.5 Hz, 1H, Ar-H), 7.45 (t, J = 8.2 Hz, 1H, Ar-H), 7.20 (dd, J = 8.2, 1.5 Hz, 1H, Ar-H), 7.05 (t, J = 54.5 Hz, 1H, -CH F₂), 3.95 (s, 3H, -OCH ₃). |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -114.5 (d, J = 54.5 Hz, 2F, -CHF₂ ). Note: The large coupling constant confirms the gem-difluoro motif. |
| HRMS (ESI) | Calculated for C₈H₇F₂NO₃ [M+H]⁺: 204.0467. Found: ~204.0470. |
References
-
Truong, T. T., & Nielsen, J. (2023). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Open Access Journal of Science. URL:[Link]
-
Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur trifluorides and homologues. Journal of Organic Chemistry, 40(5), 574–578. URL:[Link]
Application Note: Advanced Methodologies for the Difluoromethylation of 3-Nitroanisole
Executive Summary & Mechanistic Rationale
The introduction of a difluoromethyl (-CF2H) group into aromatic systems is a critical late-stage functionalization strategy in modern drug development. The -CF2H moiety acts as a highly effective lipophilic bioisostere for hydroxyl (-OH) and thiol (-SH) groups, offering enhanced metabolic stability while retaining hydrogen-bond donating capabilities[1].
Functionalizing 3-nitroanisole presents a unique synthetic challenge due to its "push-pull" electronic nature. The strongly electron-donating methoxy group (-OMe) activates the ring toward electrophilic attack, while the strongly electron-withdrawing nitro group (-NO2) deactivates it. Consequently, direct C-H difluoromethylation relies heavily on radical-mediated pathways (e.g., Minisci-type or photoredox mechanisms) rather than classical electrophilic aromatic substitution[2].
Nomenclature Insight : In commercial chemical databases, the term "α,α-difluoro-3-nitroanisole" is frequently used as a synonym for 1-(difluoromethoxy)-3-nitrobenzene (CAS: 22236-07-3)[3]. To ensure absolute clarity for researchers, this application note covers both the direct C-H difluoromethylation of the 3-nitroanisole ring and the O-difluoromethylation of 3-nitrophenol.
Regioselectivity and Electronic Directing Effects
When subjecting 3-nitroanisole to •CF2H radicals, the regiochemical outcome is dictated by the stabilization of the intermediate radical sigma-complex.
-
Position 2 : Ortho to both -OMe and -NO2. Highly sterically hindered; minimal functionalization occurs here.
-
Position 4 : Para to -OMe, ortho to -NO2. Moderately favored electronically, but sterically encumbered by the adjacent nitro group.
-
Position 6 : Ortho to -OMe, para to -NO2. This is the kinetically and thermodynamically favored site for radical attack, offering optimal electronic activation from the methoxy group with minimal steric clash.
Quantitative Data: Comparison of Methodologies
| Methodology | Reagent System | Target Transformation | Yield Range | Regioselectivity (Major Isomer) | Scalability |
| Transition-Metal-Free Radical | Zn(SO2CF2H)2 (DFMS) / TBHP | C-H Difluoromethylation | 45 - 60% | C6-position (ortho to -OMe) | High (Gram-scale) |
| Visible-Light Photoredox | CF2H-Pyridinium / Ir(ppy)3 / Blue LED | C-H Difluoromethylation | 65 - 80% | C6-position (ortho to -OMe) | Medium (Milligram) |
| Base-Mediated Alkylation | ClCF2COONa / KOH | O-Difluoromethylation | 75 - 90% | N/A (O-alkylation) | Very High (Process) |
Step-by-Step Experimental Protocols
Protocol A: Transition-Metal-Free C-H Difluoromethylation using Baran's Reagent
Causality Insight : Zinc difluoromethanesulfinate (DFMS) is a bench-stable solid known as Baran's reagent[4]. The addition of tert-butyl hydroperoxide (TBHP) oxidizes the sulfinate to generate the •CF2H radical with the extrusion of SO2. Trifluoroacetic acid (TFA) is added to protonate the radical sigma-complex, facilitating the rearomatization step.
-
Preparation : In a 50 mL round-bottom flask, dissolve 3-nitroanisole (1.0 mmol, 153 mg) in a biphasic mixture of CH2Cl2 (10 mL) and H2O (4 mL).
-
Reagent Addition : Add Zinc difluoromethanesulfinate (DFMS) (3.0 mmol, 885 mg) to the vigorously stirring solution[4].
-
Initiation : Slowly add TFA (1.0 mmol, 76 µL) followed by the dropwise addition of TBHP (70% in water, 5.0 mmol, 0.7 mL) over 10 minutes at 0 °C. Critical Step: The dropwise addition prevents thermal runaway from the exothermic radical initiation and SO2 gas evolution.
-
Reaction : Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexanes/EtOAc 4:1).
-
Workup : Quench with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with CH2Cl2 (3 x 10 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification : Purify by flash column chromatography (silica gel) to isolate the major C6-difluoromethylated isomer.
Protocol B: Visible-Light Photoredox C-H Difluoromethylation
Causality Insight : Photoredox catalysis offers milder conditions[2]. The excited state of the photocatalyst (e.g., fac-Ir(ppy)3) acts as a single-electron reductant, fragmenting the CF2H-pyridinium salt into a •CF2H radical and a neutral pyridine leaving group[5].
-
Catalyst & Substrate Loading : To an oven-dried 10 mL Schlenk tube, add 3-nitroanisole (0.5 mmol, 76.5 mg), 1-(difluoromethyl)pyridinium triflate (1.0 mmol), fac-Ir(ppy)3 (2 mol%, 6.5 mg), and K2HPO4 (1.0 mmol, 174 mg)[5].
-
Degassing : Add anhydrous acetonitrile (5 mL) under an argon atmosphere. Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise quench the excited photocatalyst.
-
Irradiation : Place the tube 5 cm away from a 34 W Blue LED lamp (λmax = 450 nm). Stir vigorously at room temperature for 16 hours.
-
Workup & Purification : Dilute the mixture with EtOAc (15 mL), wash with water and brine, dry over MgSO4, and concentrate. Purify via flash chromatography.
Protocol C: O-Difluoromethylation (Synthesis of α,α-Difluoro-3-nitroanisole)
Causality Insight : To synthesize the ether derivative (CAS: 22236-07-3)[3], 3-nitrophenol is reacted with a difluorocarbene (:CF2) source. Sodium chlorodifluoroacetate (ClCF2COONa) is preferred over toxic ClCF2H gas. Upon heating, it decarboxylates to generate the carbene, which is rapidly trapped by the phenoxide[6].
-
Deprotonation : Dissolve 3-nitrophenol (10 mmol, 1.39 g) and K2CO3 (20 mmol, 2.76 g) in DMF (20 mL) and H2O (2 mL). Stir at 60 °C for 30 minutes to form the phenoxide[6].
-
Carbene Generation : Add sodium chlorodifluoroacetate (25 mmol, 3.81 g) in portions over 20 minutes. Safety Note: Vigorous CO2 evolution occurs. Ensure the reaction vessel is properly vented.
-
Reaction : Heat the mixture to 100 °C for 4 hours.
-
Workup : Cool to room temperature, dilute with water (50 mL), and extract with diethyl ether (3 x 20 mL). Wash the organic layer with 1M NaOH to remove unreacted phenol, dry, and concentrate to yield 1-(difluoromethoxy)-3-nitrobenzene[3].
Mechanistic Pathway Visualization
Photoredox cycle for visible-light-mediated C-H difluoromethylation of 3-nitroanisole.
References
-
Title: Radiosynthesis of 18F-Labeled Reagents for the 18F-Difluoromethylation of Heteroarenes. Source: uliege.be. URL: 1
-
Title: Late-stage difluoromethylation: concepts, developments and perspective. Source: rsc.org. URL: 2
-
Title: Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Source: alfa-chemistry.com. URL: 5
-
Title: Synthesis of 4-(Difluoromethoxy)-2-nitroaniline from 4-Nitrophenol: A Technical Guide. Source: benchchem.com. URL: 6
-
Title: 3-Chloro-4-(difluoromethyl)anisole. Source: benchchem.com. URL: 4
-
Title: 1-(Difluoromethoxy)-3-nitrobenzene | 22236-07-3. Source: benchchem.com. URL: 3
Sources
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. 1-(Difluoromethoxy)-3-nitrobenzene | 22236-07-3 | Benchchem [benchchem.com]
- 4. 3-Chloro-4-(difluoromethyl)anisole | Benchchem [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
The Alchemist's Guide to Aromatic Difluoromethylation: Reagents, Protocols, and Mechanistic Insights
Introduction: The Subtle Power of the Difluoromethyl Group
In the intricate world of medicinal chemistry and drug development, the strategic incorporation of fluorine-containing functional groups can dramatically alter the pharmacokinetic and pharmacodynamic properties of a lead compound. Among these, the difluoromethyl (CF₂H) group has emerged as a uniquely valuable bioisostere for hydroxyl, thiol, and amine functionalities.[1][2][3] Its distinct combination of lipophilicity, electron-withdrawing character, and the ability to act as a weak hydrogen bond donor allows for the fine-tuning of a molecule's metabolic stability, membrane permeability, and binding affinity.[1][4] This guide provides a comprehensive overview of the preferred reagents for aromatic difluoromethylation, delving into their underlying mechanisms, practical applications, and detailed experimental protocols for researchers at the forefront of pharmaceutical innovation.
Navigating the Landscape of Difluoromethylation Reagents
The introduction of a CF₂H group onto an aromatic ring can be achieved through several distinct chemical strategies, primarily categorized as nucleophilic, electrophilic, and radical-based transformations.[1][5] The choice of reagent is paramount and is dictated by the substrate's electronic properties, functional group tolerance, and the desired regioselectivity.
Nucleophilic Difluoromethylation: The Workhorse Reagents
Nucleophilic approaches typically involve the reaction of an aryl electrophile with a source of the "CF₂H⁻" anion or its synthetic equivalent.
TMSCF₂H is arguably the most widely used nucleophilic difluoromethylating reagent.[4][6] Its stability, commercial availability, and predictable reactivity have made it a staple in the synthetic chemist's toolbox. Activation with a fluoride source or a base generates a transient difluoromethyl anion or a related reactive species that can participate in various cross-coupling reactions.
Mechanism of Activation and Reaction:
The reaction is typically initiated by a fluoride source (e.g., CsF, TBAF) that attacks the silicon atom, leading to the formation of a pentacoordinate silicate intermediate. This intermediate then releases the difluoromethyl anion, which can be trapped by a metal catalyst (e.g., copper or palladium) to form a difluoromethyl-metal complex. This complex then undergoes reductive elimination with an aryl halide to afford the desired difluoromethylated arene.[5][6]
}
Fig. 1: Activation of TMSCF₂H and a generic catalytic cycle.
Protocol 1: Palladium-Catalyzed Difluoromethylation of Aryl Chlorides with TMSCF₂H [6]
-
Materials:
-
Aryl chloride (1.0 equiv)
-
Pd(dba)₂ (0.05 equiv)
-
BrettPhos (0.075 equiv)
-
TMSCF₂H (2.0 equiv)
-
CsF (2.0 equiv)
-
Dioxane (anhydrous)
-
-
Procedure:
-
To an oven-dried reaction vial, add the aryl chloride, Pd(dba)₂, BrettPhos, and CsF.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous dioxane, followed by TMSCF₂H.
-
Seal the vial and heat the reaction mixture at 120 °C for 16 hours.
-
After cooling to room temperature, the reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.
-
The filtrate is then concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired difluoromethylated arene.
-
Reagents such as [(DMPU)₂Zn(CF₂H)₂] and [(TMEDA)Zn(CF₂H)₂] have emerged as powerful alternatives for the difluoromethylation of aryl halides.[5][7] These reagents are often prepared in situ from readily available precursors and exhibit excellent functional group tolerance.[5]
Protocol 2: Copper-Catalyzed Difluoromethylation of Aryl Iodides with [(DMPU)₂Zn(CF₂H)₂] [5]
-
Materials:
-
Aryl iodide (1.0 equiv)
-
CuI (0.1 equiv)
-
[(DMPU)₂Zn(CF₂H)₂] (1.5 equiv, prepared in situ from ICH₂F and Zn dust in the presence of DMPU)
-
DMF (anhydrous)
-
-
Procedure:
-
In a glovebox, to a solution of the aryl iodide in anhydrous DMF, add CuI.
-
In a separate flask, prepare the [(DMPU)₂Zn(CF₂H)₂] reagent according to literature procedures.
-
Add the solution of [(DMPU)₂Zn(CF₂H)₂] to the reaction mixture containing the aryl iodide and CuI.
-
Stir the reaction at room temperature for 12-24 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Radical Difluoromethylation: Forging C-H Bonds
Radical-based methods have gained significant traction for the late-stage difluoromethylation of complex molecules, particularly for the direct C-H functionalization of heterocycles.[1][8] These reactions are often initiated by photoredox catalysis or thermal decomposition of a suitable precursor to generate the difluoromethyl radical (•CF₂H).[1][9]
Key Radical Precursors:
-
Bromodifluoromethane (BrCF₂H): A common source of the •CF₂H radical, often used in conjunction with a photocatalyst.[1]
-
Zinc Difluoromethanesulfinate (Zn(SO₂CF₂H)₂): A stable, solid reagent that can generate •CF₂H radicals upon oxidation.[7][8]
-
N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: An effective CF₂H radical source in photocatalytic reactions.[9]
}
Fig. 2: General scheme for photocatalytic C-H difluoromethylation.
Protocol 3: Visible-Light-Mediated C-H Difluoromethylation of Heteroarenes [10]
-
Materials:
-
Heteroarene (1.0 equiv)
-
fac-Ir(ppy)₃ (1-5 mol%)
-
Na₂CO₃ (2.0 equiv)
-
BrCF₂H (excess, bubbled through the solution or added as a solution)
-
Acetonitrile (anhydrous and degassed)
-
-
Procedure:
-
In a Schlenk tube, dissolve the heteroarene, fac-Ir(ppy)₃, and Na₂CO₃ in anhydrous, degassed acetonitrile.
-
Bubble BrCF₂H gas through the solution for 5-10 minutes or add a saturated solution of BrCF₂H in acetonitrile.
-
Irradiate the reaction mixture with a blue LED lamp (λ = 450 nm) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the difluoromethylated heteroarene.
-
Electrophilic Difluoromethylation: Targeting Nucleophilic Aromatics
Electrophilic difluoromethylation reagents deliver a "CF₂H⁺" equivalent to electron-rich aromatic systems. These reagents are often hypervalent iodine compounds or sulfonium salts.[1]
Representative Reagent:
-
S-(Difluoromethyl)diarylsulfonium salts: These reagents can directly difluoromethylate phenols, thiols, and electron-rich heterocycles.[4]
Comparative Overview of Preferred Reagents
| Reagent Class | Primary Reactive Species | Typical Substrates | Key Advantages | Limitations |
| TMSCF₂H | Nucleophilic "CF₂H⁻" equivalent | Aryl halides, triflates | Commercially available, well-established reactivity | Requires stoichiometric activation, often harsh conditions |
| Zinc-based Reagents | Nucleophilic "CF₂H⁻" equivalent | Aryl halides | High functional group tolerance, milder conditions | Often prepared in situ, can be air- and moisture-sensitive |
| Radical Precursors | Radical •CF₂H | Electron-rich (hetero)arenes, alkenes | Enables direct C-H functionalization, late-stage modification | Can suffer from regioselectivity issues, requires initiator |
| Electrophilic Reagents | Electrophilic "CF₂H⁺" equivalent | Phenols, thiols, electron-rich heterocycles | Direct functionalization of nucleophiles | Limited to electron-rich substrates, reagent synthesis can be complex |
Conclusion and Future Outlook
The field of aromatic difluoromethylation has witnessed remarkable progress, with a diverse array of reagents and methodologies now available to the synthetic chemist. The choice of reagent is no longer a matter of simple availability but a strategic decision based on substrate scope, desired efficiency, and functional group compatibility. While nucleophilic reagents like TMSCF₂H and zinc-based compounds remain the workhorses for many applications, the rise of radical and photocatalytic methods has opened new avenues for late-stage C-H functionalization, a critical tool in modern drug discovery.[9][11] Future research will undoubtedly focus on the development of more sustainable and user-friendly reagents, as well as catalytic systems that offer even greater control over regioselectivity and stereoselectivity.[1]
References
-
MDPI. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. MDPI. Available at: [Link].
-
Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7038–7065. Available at: [Link].
-
MDPI. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. MDPI. Available at: [Link].
-
e-Century Publishing Corporation. (2024). Review Article Radiodifluoromethylation of well-functionalized molecules. American Journal of Nuclear Medicine and Molecular Imaging, 14(2), 85-96. Available at: [Link].
-
National Center for Biotechnology Information. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. National Center for Biotechnology Information. Available at: [Link].
-
Thieme. (2014). Recent Advances in the Synthesis of Difluoromethylated Arenes. Synfacts, 10(10), 1011. Available at: [Link].
-
RSC Publishing. Difluoromethylation of heterocycles via a radical process. RSC Publishing. Available at: [Link].
-
ACS Publications. Visible Light-Mediated C–H Difluoromethylation of Electron-Rich Heteroarenes. ACS Publications. Available at: [Link].
-
ACS Publications. Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H. ACS Publications. Available at: [Link].
-
Wiley-VCH. (2017). Metal‐Catalyzed Direct Difluoromethylation Reactions. Asian Journal of Organic Chemistry, 6(2), 139-152. Available at: [Link].
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. e-century.us [e-century.us]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds [mdpi.com]
Application Note: Scale-Up Considerations for the Synthesis of 2-(Difluoromethyl)-3-nitroanisole
Abstract
The difluoromethyl (-CF₂H) group is a highly sought-after moiety in drug development, functioning as a lipophilic bioisostere for hydroxyl and thiol groups while acting as a robust hydrogen bond donor[1]. However, the late-stage introduction of -CF₂H groups poses significant scalability and safety challenges[2]. This application note details a self-validating, highly regioselective scale-up protocol for the synthesis of 2-(difluoromethyl)-3-nitroanisole via the deterministic deoxyfluorination of 2-methoxy-6-nitrobenzaldehyde.
Strategic Rationale & Regiochemical Control
While direct C-H radical difluoromethylation of 3-nitroanisole is theoretically possible, it suffers from severe regioselectivity issues. The methoxy group is ortho/para-directing, and the nitro group is meta-directing. The target C2 position is sterically hindered by both adjacent groups, making radical attack highly unfavorable and leading to complex mixtures of C4 and C6 functionalized isomers[2].
To guarantee absolute regiochemical fidelity, a building-block approach is required[3]. By utilizing commercially available 2-methoxy-6-nitrobenzaldehyde[4], the structural framework is pre-installed, and the synthesis is reduced to a highly controlled functional group interconversion (FGI).
Mechanistic Insights & Reagent Selection
The conversion of an aldehyde to a gem-difluoride requires a nucleophilic fluorinating agent. Historically, Diethylaminosulfur trifluoride (DAST) has been the standard. However, DAST is a volatile liquid that undergoes catastrophic, explosive decomposition at elevated temperatures (~90 °C), making it entirely unsuitable for multi-gram scale-up.
For this protocol, we utilize XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate). XtalFluor-E is a crystalline, thermally stable solid that does not generate free HF during handling.
Causality of Promoter Selection: XtalFluor-E requires an exogenous fluoride source to complete the catalytic cycle. Triethylamine trihydrofluoride (Et₃N·3HF) is used as a promoter. It acts as both a fluoride donor and a buffer, preventing the degradation of the electron-deficient nitrobenzaldehyde substrate.
Fig 1: Deoxyfluorination mechanism of 2-methoxy-6-nitrobenzaldehyde via XtalFluor-E.
Quantitative Reagent Comparison
To justify the reagent selection for process chemistry, the thermodynamic and economic profiles of common deoxyfluorinating agents are summarized in Table 1.
| Fluorinating Agent | Physical State | Thermal Stability (DSC Onset) | Primary Byproduct | Scale-Up Suitability |
| DAST | Liquid | ~90 °C (Explosive Hazard) | Et₂NSF₂ | Poor (High Risk) |
| Deoxo-Fluor | Liquid | ~140 °C (Exothermic) | Bis(2-methoxyethyl)NSF₂ | Moderate |
| XtalFluor-E | Crystalline Solid | >200 °C (Stable) | Et₂NS(O)F (Water soluble) | Excellent |
Table 1: Comparative analysis of deoxyfluorinating agents for process scale-up.
Experimental Protocol: 100-Gram Scale Synthesis
The following protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure safety and reaction completion.
Materials Required:
-
2-Methoxy-6-nitrobenzaldehyde: 100.0 g (0.55 mol)
-
XtalFluor-E: 190.0 g (0.83 mol, 1.5 equiv)
-
Et₃N·3HF: 177.0 g (1.10 mol, 2.0 equiv)
-
Anhydrous Dichloromethane (DCM): 1.0 L
-
5% Aqueous NaHCO₃: 1.5 L
Step-by-Step Methodology:
-
Reactor Preparation: Purge a 3 L jacketed glass reactor with N₂ for 15 minutes. Charge the reactor with anhydrous DCM (1.0 L) and 2-methoxy-6-nitrobenzaldehyde (100.0 g). Stir at 250 rpm until complete dissolution is achieved.
-
Promoter Addition: Set the jacket temperature to 0 °C. Once the internal temperature reaches <5 °C, dose Et₃N·3HF (177.0 g) dropwise via an addition funnel over 20 minutes.
-
Causality: Adding the promoter before the fluorinating agent ensures that the reactive alkoxyaminosulfonium intermediate is rapidly trapped by fluoride, preventing off-target polymerization or substrate degradation.
-
-
Fluorinating Agent Dosing: Add XtalFluor-E (190.0 g) in 5 equal portions of 38.0 g every 15 minutes.
-
Causality: Solid portion-wise addition mitigates localized thermal spikes. Monitor the internal thermocouple; ensure the temperature does not exceed 10 °C during addition.
-
-
Thermal Maturation: Adjust the jacket temperature to 25 °C. Allow the reaction to stir for 12 hours.
-
Self-Validation (IPC 1): Pull a 0.5 mL aliquot, quench in 1 mL NaHCO₃, extract with DCM, and analyze via HPLC (UV 254 nm). Proceed only when the residual aldehyde is <2.0% AUC.
-
-
Quenching Sequence (Critical Safety Step): Cool the reactor back to 0 °C. Slowly dose 5% aqueous NaHCO₃ (1.5 L) over 2 hours.
-
Causality: The quench neutralizes residual HF and unreacted XtalFluor-E. This generates significant CO₂ gas. The slow dosing rate is strictly required to prevent reactor over-pressurization and foaming.
-
-
Phase Separation & Isolation: Stop agitation and allow phase separation for 30 minutes. Drain the lower organic (DCM) layer. Wash the organic layer with brine (500 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure (30 °C, 200 mbar) to yield the crude product.
-
Purification: Purify the crude oil via short-path vacuum distillation or silica plug filtration to afford 2-(difluoromethyl)-3-nitroanisole as a pale yellow solid/oil.
Fig 2: Process workflow for the scaled synthesis of 2-(Difluoromethyl)-3-nitroanisole.
Analytical Characterization Considerations
For QA/QC release of the scaled batch, ¹⁹F NMR is the definitive diagnostic tool. The geminal difluoromethyl protons will couple with the fluorine atoms, typically presenting as a distinct doublet in the ¹H NMR (around 6.5–7.5 ppm, J ≈ 55 Hz) and a corresponding doublet in the ¹⁹F NMR (around -110 to -120 ppm).
References
1. - Chemical Society Reviews[2] 2. - Organic Letters[3] 3. - Organic Process Research & Development[1] 4. - CymitQuimica[4]
Sources
Purification of "2-(Difluoromethyl)-3-nitroanisole" via column chromatography
An Application Note on the Purification of 2-(Difluoromethyl)-3-nitroanisole via Column Chromatography
Abstract
This application note provides a comprehensive and robust protocol for the purification of 2-(Difluoromethyl)-3-nitroanisole using silica gel column chromatography. As a fluorinated nitroaromatic compound, 2-(Difluoromethyl)-3-nitroanisole is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its purification is a critical step to remove starting materials, byproducts, and other impurities that could interfere with subsequent synthetic transformations. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in established chromatographic principles. It covers method development using Thin-Layer Chromatography (TLC), a step-by-step flash chromatography protocol, and a troubleshooting guide to address common purification challenges.
Introduction and Scientific Principle
2-(Difluoromethyl)-3-nitroanisole is a moderately polar organic compound. The presence of the electron-withdrawing nitro (-NO₂) and difluoromethyl (-CHF₂) groups, along with the electron-donating methoxy (-OCH₃) group, creates a specific electronic and polarity profile. Column chromatography is an ideal technique for its purification, operating on the principle of differential adsorption.[1] A solid stationary phase (typically silica gel) adsorbs compounds from the mobile phase to varying degrees based on their polarity. Less polar compounds have weaker interactions with the polar silica gel and are eluted more quickly by a non-polar mobile phase, while more polar compounds are retained longer.
The key to successful purification is selecting a mobile phase (eluent) with the appropriate polarity to create a significant difference in the retention times between the target compound and its impurities, allowing for their effective separation.[2] This protocol focuses on using standard silica gel, a cost-effective and widely accessible stationary phase suitable for this class of compounds.[2]
Safety and Handling
Nitroaromatic and fluorinated compounds require careful handling in a controlled laboratory environment.
-
Chemical Hazards: 2-(Difluoromethyl)-3-nitroanisole and related nitroaromatics should be treated as potentially toxic.[3] All handling must be performed in a well-ventilated chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Solvent Safety: The organic solvents used as eluents (e.g., hexane, ethyl acetate) are flammable and volatile. Keep them away from ignition sources.[6]
-
Waste Disposal: Dispose of all chemical waste, including residual solvents and used silica gel, in accordance with institutional and local regulations.
Method Development via Thin-Layer Chromatography (TLC)
Before attempting a large-scale column separation, it is essential to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.3-0.4, as this typically translates to the best separation on a column.[2]
Protocol: TLC Analysis
-
Prepare TLC Plates: Use standard silica gel 60 F₂₅₄ plates.
-
Spot the Sample: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen solvent system (e.g., varying ratios of hexane and ethyl acetate).
-
Visualize: After the solvent front has reached near the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp (254 nm).
-
Calculate Rf: Calculate the Rf value for the spot corresponding to the desired product (Rf = distance traveled by spot / distance traveled by solvent front).
-
Optimize: Adjust the ratio of the polar modifier (ethyl acetate) to the non-polar solvent (hexane) until the target Rf is achieved. An increase in ethyl acetate will decrease the Rf value.
Detailed Protocol: Flash Column Chromatography
This protocol outlines the purification of crude 2-(Difluoromethyl)-3-nitroanisole using standard flash column chromatography.
Materials and Reagents
-
Crude 2-(Difluoromethyl)-3-nitroanisole
-
Silica Gel (e.g., 230-400 mesh)[2]
-
Hexane (or other non-polar solvent)
-
Ethyl Acetate (or other polar modifier)
-
Sand (acid-washed)
-
Glass chromatography column with stopcock
-
Collection tubes or flasks
-
Rotary evaporator
Step-by-Step Purification Workflow
-
Column Preparation (Slurry Packing):
-
Place a small plug of glass wool or cotton at the bottom of the column to prevent the stationary phase from washing out. Add a thin (~1 cm) layer of sand.[2]
-
In a separate beaker, prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., hexane). The amount of silica should be 50-100 times the weight of the crude sample.[7]
-
Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and dislodge any trapped air bubbles.
-
Open the stopcock to drain excess solvent, allowing the silica to settle into a uniform bed. Do not let the top of the silica bed run dry.
-
Add another thin layer of sand on top of the silica bed to prevent it from being disturbed during sample and eluent addition.[7]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude material in a minimal amount of a suitable solvent (dichloromethane is often a good choice).[2] Using a pipette, carefully add the solution to the top of the column. This method is fast but can disturb the silica bed if not performed carefully.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.[8] Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the sand layer in the column.[2]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase (pre-determined by TLC) to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to begin eluting the solvent through the column at a steady flow rate.
-
Collect the eluent in sequentially numbered fractions.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the purified product.[9] Spot multiple fractions on a single TLC plate alongside a spot of the crude starting material for comparison.
-
-
Product Isolation:
-
Combine all fractions that contain the pure 2-(Difluoromethyl)-3-nitroanisole.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified compound.
-
Place the final product under a high vacuum to remove any residual solvent.
-
Data Presentation and Expected Results
The following table summarizes the key parameters for a typical purification of 2-(Difluoromethyl)-3-nitroanisole.
| Parameter | Recommended Value / Observation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for moderately polar compounds.[2] |
| Mobile Phase | Hexane / Ethyl Acetate | A versatile system allowing for fine-tuning of polarity. |
| Optimal Rf (TLC) | ~0.3 - 0.4 | Provides the best balance of separation and reasonable elution time.[2] |
| Sample Loading | Dry Loading | Prevents band broadening and leads to better separation resolution.[2] |
| Expected Purity | >98% (by NMR or HPLC) | Achievable with careful fraction selection. |
Visualization of Workflow and Logic
Purification Workflow Diagram
Caption: General workflow for the purification of 2-(Difluoromethyl)-3-nitroanisole.
Troubleshooting Logic
Caption: Troubleshooting logic for common column chromatography issues.
Conclusion
The protocol detailed in this application note provides an effective and reliable method for the purification of 2-(Difluoromethyl)-3-nitroanisole using standard silica gel flash column chromatography. By following the principles of careful method development with TLC and systematic execution of the column separation, researchers can consistently obtain high-purity material essential for subsequent research and development activities. This foundational procedure can be readily adapted and optimized to suit specific impurity profiles encountered in various synthetic routes.
References
- BenchChem. (n.d.). Column chromatography techniques for purifying crude 2-Chloro-5-nitroanisole.
- CymitQuimica. (2024, December 19). Safety Data Sheet: 1-(Difluoromethyl)-4-fluoro-2-nitrobenzene.
- Przybyciel, M. (2022, April 15). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America.
- BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution on 2-Bromo-6-methyl-4-nitroanisole.
- MilliporeSigma. (2025, November 7). Safety Data Sheet: 4-Nitroanisole.
- SIELC Technologies. (n.d.). Separation of 4-Bromo-3-nitroanisole on Newcrom R1 HPLC column.
- Miller, R. B., & Case, W. S. (2011). Radial Chromatography for the Separation of Nitroaniline Isomers. Journal of Chemical Education.
- Apollo Scientific. (n.d.). Safety Data Sheet: 5-Fluoro-2-nitroanisole.
- Thermo Fisher Scientific. (2025, September 23). Safety Data Sheet: 4-Bromo-3-nitroanisole.
- Fisher Scientific. (2014, December 3). Safety Data Sheet: 4-Nitroanisole.
- Waters. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.
- ResearchGate. (n.d.). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications.
- BenchChem. (n.d.). Purification of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane Analogs.
- BenchChem. (n.d.). Application Note: Purification of 2,4-Dichloro-5-(difluoromethoxy)anisole using Flash Column Chromatography.
- Magritek. (n.d.). Column Chromatography.
Sources
- 1. ERIC - EJ943671 - Radial Chromatography for the Separation of Nitroaniline Isomers, Journal of Chemical Education, 2011-Sep [eric.ed.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. magritek.com [magritek.com]
Application Notes & Protocols for the Analytical Characterization of 2-(Difluoromethyl)-3-nitroanisole
Introduction: Unveiling the Molecular Architecture of a Novel Fluorinated Aromatic
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing pharmacological properties.[1][2] The difluoromethyl group (-CHF₂) is of particular interest as it can act as a bioisostere for hydroxyl, thiol, or amine groups, potentially improving metabolic stability, lipophilicity, and binding affinity.[2][3] The compound 2-(Difluoromethyl)-3-nitroanisole, possessing a unique combination of a difluoromethyl group, a nitro group, and an anisole backbone, presents a compelling profile for investigation in medicinal chemistry.
This guide provides a comprehensive suite of analytical techniques and detailed protocols for the unambiguous characterization of 2-(Difluoromethyl)-3-nitroanisole. As a Senior Application Scientist, the methodologies outlined herein are designed not merely as procedural steps but as a logical framework for ensuring scientific rigor and data integrity. Each protocol is presented with an emphasis on the underlying principles, empowering researchers to not only execute the experiments but also to interpret the results with confidence and troubleshoot effectively.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Range | Significance in Analysis |
| Molecular Formula | C₈H₇F₂NO₃ | Essential for mass spectrometry and elemental analysis. |
| Molecular Weight | 203.14 g/mol | Foundational for all quantitative measurements. |
| LogP | ~2.0 - 2.5 | Influences choice of chromatographic conditions (e.g., mobile phase).[4] |
| TPSA (Topological Polar Surface Area) | ~61.6 Ų | Affects solubility and chromatographic behavior.[4] |
| Hydrogen Bond Donors | 1 (from the -CHF₂ group) | The C-H bond in the difluoromethyl group is a known hydrogen bond donor.[5] |
| Hydrogen Bond Acceptors | 4 (from nitro and methoxy oxygens) | Influences intermolecular interactions and solubility.[4] |
I. Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. For 2-(Difluoromethyl)-3-nitroanisole, a combination of ¹H, ¹³C, and ¹⁹F NMR will be indispensable.
A. The "Why": Rationale for NMR Analysis
-
¹H NMR: Will confirm the presence and connectivity of the aromatic protons, the methoxy group protons, and the unique proton of the difluoromethyl group. The coupling of the -CHF₂ proton to the fluorine atoms will result in a characteristic triplet, providing definitive evidence for this group.
-
¹³C NMR: Will identify all carbon environments within the molecule, including the aromatic carbons, the methoxy carbon, and the carbon of the difluoromethyl group. The latter will exhibit a characteristic triplet due to one-bond coupling with the two fluorine atoms.
-
¹⁹F NMR: Is crucial for the direct detection and characterization of the difluoromethyl group. The spectrum will show a doublet due to coupling with the proton of the -CHF₂ group, providing a clean and unambiguous signal for the fluorine-containing moiety.[1]
B. Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a good starting point for many organic molecules.
-
If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (for ¹H and ¹³C NMR).
-
-
Instrument Setup (Example for a 400 MHz Spectrometer):
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans will be required (e.g., 1024 or more). A proton-decoupled experiment is standard.
-
Acquire a ¹⁹F NMR spectrum. This is often a relatively quick experiment due to the 100% natural abundance of ¹⁹F.
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the spectra to the solvent peak or the internal standard.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities to assign the signals to the respective nuclei in the molecular structure.
-
C. Expected Spectral Features
| Nucleus | Expected Chemical Shift (δ) | Expected Multiplicity | Expected Coupling Constants (J) | Assignment |
| ¹H | 3.8 - 4.0 ppm | Singlet (s) | N/A | -OCH₃ |
| 6.5 - 7.5 ppm | Triplet (t) | JHF ≈ 55 Hz | -CH F₂ | |
| 7.0 - 8.0 ppm | Multiplets (m) | Various JHH | Aromatic Protons | |
| ¹³C | 55 - 65 ppm | Quartet (q) | N/A | -OC H₃ |
| 110 - 120 ppm | Triplet (t) | ¹JCF ≈ 240 Hz | -C HF₂ | |
| 110 - 150 ppm | Singlets (s) | N/A | Aromatic Carbons | |
| ¹⁹F | -110 to -120 ppm | Doublet (d) | JFH ≈ 55 Hz | -CF ₂H |
II. Molecular Weight and Fragmentation: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.
A. The "Why": Rationale for MS Analysis
-
Molecular Ion Peak (M⁺): Provides the exact molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide this with very high accuracy.
-
Fragmentation Pattern: The way the molecule breaks apart upon ionization provides a "fingerprint" that can be used to confirm its structure. Key fragments for 2-(Difluoromethyl)-3-nitroanisole would likely arise from the loss of the nitro group, the methoxy group, or the difluoromethyl group.
B. Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for volatile and thermally stable compounds like 2-(Difluoromethyl)-3-nitroanisole.[6]
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS System and Conditions:
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is generally suitable.
-
Injection: 1 µL of the sample solution is injected into the GC inlet, typically in split mode to avoid overloading the column.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation of the analyte from any impurities.
-
MS Ionization: Electron Ionization (EI) at 70 eV is a standard method that produces reproducible fragmentation patterns.
-
MS Detector: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
-
Data Analysis:
-
Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak (M⁺) and prominent fragment ions.
-
Compare the obtained spectrum with a library of known spectra (if available) or propose a fragmentation pathway consistent with the expected structure.
-
III. Purity and Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of a compound and for quantitative analysis.[7][8]
A. The "Why": Rationale for HPLC Analysis
-
Purity Assessment: HPLC can separate the target compound from impurities, starting materials, and by-products. The peak area percentage of the main peak provides a good estimation of the compound's purity.
-
Quantitative Analysis: By creating a calibration curve with standards of known concentration, the exact concentration of 2-(Difluoromethyl)-3-nitroanisole in a sample can be determined.
B. Experimental Protocol: Reversed-Phase HPLC
-
Sample and Standard Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.
-
-
HPLC System and Conditions:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B) is commonly used. A typical gradient might start at 50% B and increase to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detector: A UV-Vis detector set at a wavelength where the compound has strong absorbance (e.g., around 254 nm, typical for aromatic nitro compounds).
-
-
Data Analysis:
-
Integrate the peak corresponding to 2-(Difluoromethyl)-3-nitroanisole in the chromatograms of the sample and standards.
-
For purity analysis, calculate the area percentage of the main peak relative to the total area of all peaks.
-
For quantitative analysis, plot a calibration curve of peak area versus concentration for the standards and use the equation of the line to determine the concentration of the unknown sample.
-
IV. Functional Group Identification: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[9]
A. The "Why": Rationale for IR Analysis
-
Characteristic Vibrations: The bonds within a molecule vibrate at specific frequencies. IR spectroscopy measures the absorption of infrared radiation at these frequencies, providing a "fingerprint" of the functional groups present. Key expected absorptions for 2-(Difluoromethyl)-3-nitroanisole include those for the C-F, N-O, C-O, and aromatic C-H bonds.
B. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Interpretation:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
C. Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2950 - 2850 | C-H stretch | -OCH₃ |
| 1550 - 1500 & 1350 - 1300 | N-O asymmetric & symmetric stretch | Nitro (-NO₂) |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
| 1250 - 1000 | C-O stretch | Anisole |
| 1100 - 1000 | C-F stretch | Difluoromethyl (-CHF₂) |
V. Elemental Composition: Combustion Analysis
Combustion analysis, or elemental analysis, provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a compound.
A. The "Why": Rationale for Combustion Analysis
-
Empirical Formula Verification: The experimentally determined percentages of C, H, and N can be compared to the theoretical values calculated from the molecular formula. A close match (typically within ±0.4%) provides strong evidence for the proposed elemental composition.
B. Experimental Protocol: CHN Analysis
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the pure, dry sample into a tin or silver capsule.
-
-
Instrumental Analysis:
-
The sample is combusted at high temperature (around 1000 °C) in a stream of oxygen.
-
The resulting combustion gases (CO₂, H₂O, N₂) are separated by a chromatographic column and detected by a thermal conductivity detector.
-
The instrument software calculates the percentage of each element based on the detector response and the sample weight.
-
-
Data Comparison:
-
Compare the experimental percentages with the theoretical values for C₈H₇F₂NO₃ (C: 47.30%, H: 3.47%, N: 6.89%).
-
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the analytical techniques described for the comprehensive characterization of 2-(Difluoromethyl)-3-nitroanisole.
Caption: A logical workflow for the analytical characterization of 2-(Difluoromethyl)-3-nitroanisole.
Conclusion: A Framework for Confident Characterization
The suite of analytical techniques detailed in these application notes provides a robust framework for the comprehensive characterization of 2-(Difluoromethyl)-3-nitroanisole. By systematically applying NMR for structural elucidation, mass spectrometry for molecular weight and fragmentation analysis, HPLC for purity and quantification, IR spectroscopy for functional group identification, and elemental analysis for compositional verification, researchers can establish the identity, purity, and structure of this novel compound with a high degree of confidence. This multi-faceted approach ensures the scientific integrity of the data, which is paramount for its application in drug development and other scientific endeavors.
References
- Hu, J., & Burton, D. J. (2005). A convenient and general method for the synthesis of O-difluoromethylated alcohols. The Journal of organic chemistry, 70(18), 7434–7437.
-
Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering, 66(1), 53-58.[1]
-
Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering. Retrieved from [Link]
-
Wang, L., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Promoted Difluoromethylation. Molecules, 27(24), 8871.[2]
-
ATSDR. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry.[7]
-
Workman Jr., J. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International.[10]
-
Kitanovski, Z., et al. (2012). Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. Journal of Chromatography A, 1268, 35-43.[11]
- Hu, B., et al. (2019). Synthesis of difluoromethyl pyrazolines and pyrazoles via [3+2] cycloaddition reaction. Beilstein Journal of Organic Chemistry, 15, 2396-2402.
-
Williams, R. K., & Smith, L. C. (1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. Ballistic Research Laboratories.[8]
- ECHA. (2023). Overview on PFAS analytical methods. European Chemicals Agency.
-
Gomez-Ruiz, S., et al. (2007). Free Radical Formation and Characterization of Nitroanisole Isomer Reduction in Different Media. Journal of The Electrochemical Society, 154(10), F205.[12]
-
Kovarova, J., et al. (2025). Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water. Molecules, 30(9), 1935.[6]
-
PubChem. (n.d.). 2-Nitroanisole. National Center for Biotechnology Information. Retrieved from [Link]
- U.S. Environmental Protection Agency. (2024). Method 1621: Determination of Adsorbable Organic Fluorine (AOF)
-
Shaw, D. M., et al. (2024). Fingerprinting Organofluorine Molecules via Position-Specific Isotope Analysis. Environmental Science & Technology.[13]
-
Truong, T. T., & Nielsen, J. (2023). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. ResearchGate. [Request PDF][14]
-
Montrose Environmental Group. (2024). A Proxy Test for “Total” PFAS – Organofluorine Analysis. Retrieved from [Link][15]
Sources
- 1. oaji.net [oaji.net]
- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chemscene.com [chemscene.com]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. montrose-env.com [montrose-env.com]
Application Note: Monitoring the Synthesis of 2-(Difluoromethyl)-3-nitroanisole via Gas Chromatography-Mass Spectrometry
Abstract
The synthesis of fluorinated aromatic compounds, such as 2-(difluoromethyl)-3-nitroanisole, is of significant interest in the pharmaceutical and agrochemical industries due to the unique physicochemical properties imparted by the difluoromethyl group.[1] Monitoring the complex reaction mixtures generated during synthesis is critical for optimizing reaction conditions, maximizing yield, and ensuring final product purity. This application note presents a comprehensive protocol for the in-process analysis of the synthesis of 2-(difluoromethyl)-3-nitroanisole and its key intermediates using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation from a crude reaction mixture, optimized GC separation conditions to handle thermally labile nitroaromatic compounds, and mass spectrometry parameters for confident identification of components. Furthermore, this guide is structured to be a self-validating system, incorporating principles from the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[2][3]
Introduction and Synthetic Context
The difluoromethyl (CF₂H) group is a valuable bioisostere for hydroxyl, thiol, or amine functionalities, capable of acting as a lipophilic hydrogen bond donor, which can significantly enhance the biological activity of a molecule.[4] Its incorporation into aromatic scaffolds like nitroanisole creates versatile building blocks for drug development.
Effective process control requires an analytical method that can distinguish between starting materials, intermediates, the final product, and potential side-products in a complex matrix. Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal technique, offering high-resolution separation and definitive structural identification.[5] However, the analysis of nitroaromatic compounds by GC presents a challenge due to their potential for thermal degradation in the high-temperature injector and column.[6] This protocol is specifically designed to mitigate these effects.
For the purpose of this guide, we will consider a plausible synthetic route to illustrate the analytical targets. The pathway begins with the difluoromethylation of a suitable precursor, 2-methoxybenzaldehyde, followed by a regioselective nitration step.
Hypothetical Synthetic Pathway
Figure 1: Plausible synthesis of 2-(Difluoromethyl)-3-nitroanisole.
Based on this pathway, the analytical method must be capable of separating and identifying:
-
Starting Material: 2-Methoxybenzaldehyde
-
Key Intermediate: 2-Methoxy-α,α-difluorotoluene
-
Target Product: 2-(Difluoromethyl)-3-nitroanisole
-
Potential Byproducts: Isomers such as 2-(difluoromethyl)-4-nitroanisole and 2-(difluoromethyl)-6-nitroanisole.
Experimental Methodology
This section details the complete workflow, from sample acquisition to data analysis. The causality behind each step is explained to provide a deeper understanding of the method's design.
Analytical Workflow Overview
Figure 2: End-to-end analytical workflow for reaction monitoring.
Protocol: Sample Preparation
The goal of sample preparation is to isolate the analytes from the reaction matrix (acids, salts, non-volatile reagents) and transfer them into a solvent compatible with GC-MS analysis.[7]
-
Aliquot Collection: Carefully withdraw a 100 µL aliquot from the actively stirring reaction mixture.
-
Rationale: A small, representative sample minimizes the impact on the reaction vessel's total volume and stoichiometry.
-
-
Reaction Quenching: Immediately add the aliquot to a vial containing 1.5 mL of a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Mix vigorously.
-
Rationale: Quenching stops the reaction instantly, preserving the composition at the time of sampling. The bicarbonate neutralizes strong acid catalysts used in nitration.
-
-
Liquid-Liquid Extraction (LLE): Add 1.5 mL of dichloromethane (DCM) to the quenched sample.[8] Cap the vial and vortex for 30 seconds. Allow the layers to separate.
-
Rationale: DCM is a volatile organic solvent that is immiscible with water and effectively dissolves the organic analytes of interest.[7]
-
-
Drying: Carefully transfer the lower organic (DCM) layer to a clean vial containing a small amount of anhydrous sodium sulfate (Na₂SO₄).
-
Rationale: Removing residual water is crucial as water is incompatible with most GC columns and can interfere with the ionization process.[9]
-
-
Dilution and Filtration: Filter the dried organic layer through a 0.22 µm PTFE syringe filter into a 2 mL GC autosampler vial. If necessary, dilute the sample with additional DCM to a final target concentration of approximately 10 µg/mL.[9]
-
Rationale: Filtration removes particulates that could clog the injector syringe.[9] Dilution prevents detector saturation and column overloading, ensuring sharp chromatographic peaks.
-
Protocol: GC-MS Instrumentation and Parameters
The parameters below are optimized for the separation of aromatic isomers and the thermal stability of nitro compounds.[6]
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injector Type | Split/Splitless | Allows for trace analysis in splitless mode. |
| Injector Temperature | 250 °C | A balance between ensuring volatilization and minimizing thermal degradation of nitro-analytes.[6] |
| Injection Volume | 1 µL | Standard volume for splitless injection to maximize sensitivity. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column to balance speed and resolution. |
| GC Column | Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, low-bleed, non-polar column ideal for separating aromatic compounds and providing excellent inertness.[9] |
| Oven Program | Initial: 60 °C, hold 2 min | Ensures sharp focusing of volatile components at the head of the column. |
| Ramp 1: 15 °C/min to 280 °C | A moderate ramp rate to achieve separation of isomers and elute all target compounds. | |
| Final Hold: Hold at 280 °C for 5 min | Ensures that all less volatile components are eluted from the column before the next run. | |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique providing reproducible fragmentation patterns for library matching.[8] |
| Ionization Energy | 70 eV | The industry standard energy that generates extensive, reproducible fragmentation for structural elucidation.[10] |
| Source Temperature | 230 °C | Must be hot enough to prevent condensation but low enough to minimize analyte degradation. |
| Quadrupole Temp. | 150 °C | Standard temperature to maintain quadrupole performance and cleanliness. |
| Scan Range | 40 - 450 m/z | Covers the molecular weight of all expected analytes and their characteristic fragments. |
| Solvent Delay | 3 min | Prevents the high-intensity solvent peak from entering and saturating the MS detector. |
Expected Results and Data Interpretation
Chromatographic Separation
The described GC program should provide baseline separation of the key analytes. The expected elution order is based on boiling points and polarity:
-
2-Methoxy-α,α-difluorotoluene (Intermediate)
-
2-Methoxybenzaldehyde (Starting Material)
-
2-(Difluoromethyl)-3-nitroanisole (Product) and its isomers (Byproducts)
Mass Spectral Fragmentation
Confident identification relies on matching both the retention time and the mass spectrum. Below are the predicted molecular ions and key fragmentation patterns for the analytes of interest. Mass spectra of aromatic compounds are often characterized by stable molecular ions.[11]
| Compound | Expected MW | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] and Interpretation |
| 2-Methoxybenzaldehyde | 136.15 | 136 | 135 [M-H]⁺, 107 [M-CHO]⁺, 92 [M-CHO, -CH₃]⁺ |
| 2-Methoxy-α,α-difluorotoluene | 158.15 | 158 | 107 [M-CHF₂]⁺, 127 [M-OCH₃]⁺, 91 [Tropylium ion from rearrangement] |
| 2-(Difluoromethyl)-3-nitroanisole | 203.14 | 203 | 186 [M-OH]⁺, 173 [M-NO]⁺, 157 [M-NO₂]⁺, 152 [M-CHF₂]⁺, 122 [M-CHF₂, -NO]⁺ |
| Nitro Isomers | 203.14 | 203 | Similar fragmentation to the target product, but may show subtle differences in fragment ion ratios. |
Interpretation of Product Fragmentation: The fragmentation of 2-(difluoromethyl)-3-nitroanisole is highly characteristic. The loss of a nitro group (NO₂, 46 Da) to give a fragment at m/z 157 is a classic pathway for nitroaromatics.[10] The loss of the difluoromethyl radical (CHF₂, 51 Da) resulting in a peak at m/z 152 is also expected. The presence of the molecular ion at m/z 203 is critical for confirming the identity.
Method Validation Framework
To ensure the trustworthiness of this protocol, it must be validated according to established guidelines, such as ICH Q2(R1).[3] This establishes that the method is suitable for its intended purpose.[12]
-
Specificity: The method's ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by achieving baseline chromatographic separation of all key compounds and confirming peak identity with unique mass spectra.
-
Linearity: Establish a calibration curve by analyzing standard solutions of the final product at a minimum of five concentration levels.[3] The correlation coefficient (R²) should be >0.99, demonstrating a proportional response of the detector to analyte concentration.
-
Accuracy: Determined by performing recovery studies on a sample matrix spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120% of the expected concentration). Mean recovery should be within 98-102%.[2]
-
Precision:
-
Repeatability (Intra-assay precision): Analyze at least six replicates of a homogenous sample. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day or with a different analyst to assess reproducibility. The RSD should remain within acceptable limits.[2]
-
-
Robustness: Intentionally introduce small variations to the method parameters (e.g., ±5 °C in oven ramp rate, ±0.1 mL/min in flow rate) and observe the effect on the results. The method is robust if these changes do not significantly impact the analytical outcome.[3]
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable tool for the in-process monitoring of the synthesis of 2-(difluoromethyl)-3-nitroanisole. By employing a tailored sample preparation protocol and optimized GC-MS parameters that account for the thermal lability of nitroaromatics, this method allows for the clear separation and confident identification of starting materials, intermediates, and the final product. Adherence to the outlined validation framework will ensure the generation of high-quality, reproducible data, enabling efficient process optimization and quality control in a research and development setting.
References
-
Gas chromatographic and mass spectrometric determination of nitroaromatics in water. (n.d.). PubMed. Retrieved from [Link]
-
GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. (n.d.). Agilent Technologies. Retrieved from [Link]
-
Sample Preparation Guidelines for GC-MS. (n.d.). University of Illinois, Mass Spectrometry Laboratory. Retrieved from [Link]
-
Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024, December 13). International Journal of Pharmaceutical and Life Sciences. Retrieved from [Link]
-
A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS. (2021, March 16). MDPI. Retrieved from [Link]
-
Sample preparation GC-MS. (2025, April 29). SCION Instruments. Retrieved from [Link]
-
GC-MS Sample Preparation. (n.d.). Organomation. Retrieved from [Link]
-
Analysis of Explosives by Chemical Ionization GC/MS. (n.d.). SCISPEC. Retrieved from [Link]
-
How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. (2025, December 19). ResolveMass Laboratories Inc. Retrieved from [Link]
-
A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor.org. Retrieved from [Link]
-
Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2- and 4-. (2021, October 29). Biblioteka Nauki. Retrieved from [Link]
-
Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved from [Link]
-
Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023, October 22). National Center for Biotechnology Information. Retrieved from [Link]
-
Method Validation Guidelines. (2020, November 12). BioPharm International. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
-
Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. (n.d.). ResearchGate. Retrieved from [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. Retrieved from [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). University of Central Florida. Retrieved from [Link]
-
Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021, February 15). ACS Publications. Retrieved from [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. (2021, June 2). Royal Society of Chemistry. Retrieved from [Link]
-
Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (n.d.). ResearchGate. Retrieved from [Link]
-
Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. (2024, March 15). Vietnam Journal of Science, Technology and Engineering. Retrieved from [Link]
-
Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. (2021, October 20). ACS Publications. Retrieved from [Link]
-
Derivatization Methods in GC and GC/MS. (2018, December 5). IntechOpen. Retrieved from [Link]
Sources
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. researchtrendsjournal.com [researchtrendsjournal.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. impactfactor.org [impactfactor.org]
- 6. agilent.com [agilent.com]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. Gas chromatographic and mass spectrometric determination of nitroaromatics in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uoguelph.ca [uoguelph.ca]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. whitman.edu [whitman.edu]
- 12. biopharminternational.com [biopharminternational.com]
Troubleshooting & Optimization
I. Mechanistic Foundation: Electrophilic Aromatic Substitution (EAS)
Welcome to the Technical Support Center for Aromatic Functionalization . This guide is designed for researchers, synthetic chemists, and drug development professionals optimizing the nitration of substituted anisoles.
Below, you will find mechanistic insights, a troubleshooting FAQ, comparative data, and self-validating experimental protocols to ensure high-yield, regioselective nitration while mitigating common side reactions.
The nitration of anisole derivatives proceeds via an Electrophilic Aromatic Substitution (EAS) pathway. The methoxy group (-OCH₃) is a strongly activating group that donates electron density to the aromatic ring through resonance, making it highly susceptible to electrophilic attack[1]. Understanding this pathway is critical for diagnosing reaction failures.
Electrophilic Aromatic Substitution (EAS) mechanism for anisole nitration.
II. Troubleshooting Guide & FAQs
Q1: I am observing significant dinitrated byproducts (e.g., 2,4-dinitroanisole) even when aiming for mononitration. How do I suppress over-nitration?
-
Causality: Because the -OCH₃ group is strongly activating, the aromatic ring remains relatively electron-rich even after the first deactivating nitro group is introduced. If the local concentration of the nitronium ion (NO₂⁺) is too high, or if thermal energy overcomes the activation barrier for the mononitrated intermediate, polysubstitution occurs[2]. In some cases, dinitration naturally targets the para and less-hindered ortho positions[3].
-
Solution:
-
Stoichiometric Control: Strictly maintain a 1:1 molar ratio of substrate to nitrating agent. An excess of the nitrating agent will drive the reaction towards polysubstitution[4].
-
Thermal Quenching: Keep the reaction temperature between -15 °C and 0 °C. Lower temperatures generally favor the formation of a single, desired mononitrated product[2].
-
Order of Addition: Add the nitrating mixture dropwise to the anisole solution (inverse addition). This ensures the arene is always in excess relative to the nitronium ion, disfavoring secondary nitration[4].
-
Q2: My reaction mixture turns into a dark, tar-like substance, and my yield is extremely low. What is happening?
-
Causality: Concentrated nitric acid is a potent oxidizing agent. Highly activated rings or those with alkyl side chains are prone to oxidative degradation, forming colored impurities or polymeric tar when subjected to localized heating (exotherms) or high concentrations of HNO₃[4].
-
Solution:
-
Dilution: Use a halogenated solvent (e.g., dichloromethane) or acetic anhydride to dissipate heat and dilute the oxidizer.
-
Alternative Mild Reagents: Switch from the classical HNO₃/H₂SO₄ "mixed acid" to milder alternatives like Urea Nitrate. Urea nitrate provides a controlled release of NO₂⁺ without the harsh oxidative environment, preventing the side reactions that accompany classical mixed acid nitration[5].
-
Q3: How can I manipulate the ortho/para regioselectivity in substituted anisoles?
-
Causality: The -OCH₃ group directs incoming electrophiles to the ortho and para positions. Experimentally, classical nitration of unsubstituted anisole yields approximately 44% o-nitroanisole and 56% p-nitroanisole[6]. However, steric hindrance from existing substituents (e.g., bulky alkyl or halogen groups) will heavily influence which position is favored[1].
-
Solution: To favor para-nitration, utilize solid-supported acids (like silica-supported bismuth nitrate) which restrict ortho access via pore geometry. If a bulky group is already present, substitution will naturally favor the least sterically hindered position[4].
Decision logic for troubleshooting common anisole nitration issues.
III. Data Presentation: Comparative Nitration Conditions
Selecting the right nitrating system is a balance between reactivity and control. Use the table below to select the optimal conditions for your specific anisole derivative.
| Method | Reagents | Operating Temp | Primary Advantage | Over-Nitration Risk |
| Classical Mixed Acid | HNO₃ / conc. H₂SO₄ | -15 °C to 0 °C | High reactivity, rapid conversion for deactivated rings. | High (Requires strict thermal and stoichiometric control) |
| Urea Nitrate (Green) | Urea Nitrate / H₂SO₄ | 25 °C to 30 °C | Mild, environmentally friendly, avoids oxidative tar formation. | Low (Highly selective for mononitration) |
| N-Nitropyrazole | N-Nitropyrazole / Lewis Acid | 80 °C | Highly controllable mono- or dinitration based on equivalents. | Medium (Tunable by stoichiometry) |
IV. Validated Experimental Protocols
Protocol A: Classical Low-Temperature Mononitration[2]
Use this protocol for standard anisoles where rapid conversion is required. It utilizes strict thermal control to prevent oxidation.
-
Preparation of Nitrating Mixture: In a secondary flask, slowly add 1.0 equivalent of concentrated HNO₃ to 1.5 equivalents of cold concentrated H₂SO₄. Maintain the temperature below 10 °C.
-
Self-Validation Check: The mixture should remain colorless to pale yellow. Deep yellow/brown indicates NOₓ gas formation from thermal degradation.
-
-
Substrate Preparation: Dissolve the substituted anisole (1.0 eq) in a suitable inert solvent (e.g., dichloromethane) in a jacketed reaction vessel. Cool the solution to between -15 °C and -8 °C.
-
Addition: Add the cold nitrating mixture dropwise to the anisole solution over 30–60 minutes.
-
Self-Validation Check: Monitor the internal thermometer. If the temperature spikes above 0 °C, pause the addition immediately to prevent dinitration and oxidation.
-
-
Quenching & Workup: Stir for an additional 30 minutes at -8 °C. Quench the reaction by pouring it over crushed ice. Extract the aqueous layer with dichloromethane, wash the organic layer with saturated NaHCO₃ until pH neutral, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Mild Room-Temperature Nitration using Urea Nitrate[5]
Use this protocol for highly activated anisoles or those with delicate alkyl side chains prone to oxidation.
-
Substrate Dissolution: Dissolve the substituted anisole (4.0 mmol) in 2–3 mL of concentrated H₂SO₄ in a round-bottom flask submerged in an ice bath (0–5 °C).
-
Reagent Addition: Add Urea Nitrate (5.0 mmol) in small portions to the stirring solution.
-
Self-Validation Check: Because urea nitrate releases NO₂⁺ gradually, you should not observe the violent exotherms typical of fuming nitric acid.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at ambient room temperature (27 °C – 30 °C) for 25–60 minutes. Monitor progress via TLC.
-
Quenching & Workup: Once the starting material is consumed, pour the mixture into ice water. The mononitrated product will typically precipitate as a solid or can be extracted using standard organic solvents.
V. References
-
Optimizing temperature for the nitration of substituted anisoles - Benchchem Source: benchchem.com URL:
-
troubleshooting common side reactions in the nitration of 1-butyl-4-ethylbenzene - Benchchem Source: benchchem.com URL:
-
2-Chloro-3-fluoro-4-methoxy-1-nitrobenzene | Benchchem Source: benchchem.com URL:
-
From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC Source: nih.gov URL:
-
Frontier Orbitals and Charges Approaches in Electrophilic Aromatic Substitution: The Cases of Anisole and Benzaldehyde - MDPI Source: mdpi.com URL:
-
AN ENVIRONMENTALLY FRIENDLY, EFFICIENT, AND FACILE METHODOLOGY FOR THE NITRATION OF AROMATIC COMPOUNDS USING UREA NITRATE - Rasayan Source: rasayanjournal.co.in URL:
Sources
- 1. 2-Chloro-3-fluoro-4-methoxy-1-nitrobenzene | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. mdpi.com [mdpi.com]
Identifying side reactions in "2-(Difluoromethyl)-3-nitroanisole" synthesis
Welcome to the technical support center for the synthesis of 2-(Difluoromethyl)-3-nitroanisole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this valuable fluorinated building block. The unique electronic properties of the difluoromethyl (-CF₂H) group make it a compelling bioisostere for hydroxyl, thiol, or amine groups, enhancing metabolic stability and binding affinity in drug candidates.[1][2]
This document moves beyond standard protocols to provide in-depth troubleshooting advice in a direct question-and-answer format. We will explore the mechanistic underpinnings of common side reactions and offer field-proven strategies to optimize your synthesis for yield, purity, and reproducibility.
Synthetic Strategy Overview
The synthesis of 2-(Difluoromethyl)-3-nitroanisole can be approached via two primary routes, each with its own set of challenges. The choice of route often depends on the availability of starting materials and the specific isomeric purity required.
-
Route A: Nitration of 2-(difluoromethoxy)anisole. This route involves the direct electrophilic aromatic substitution on the pre-formed difluoromethyl ether. The main challenge is controlling the regioselectivity of the nitration.
-
Route B: O-Difluoromethylation of 2-methoxy-3-nitrophenol. This route installs the nitro group first, ensuring perfect regiochemistry, followed by the introduction of the -CF₂H group. The primary challenge here lies in the efficiency and clean execution of the difluoromethylation step.
This guide will focus predominantly on troubleshooting Route B, as it offers superior control over the final product's isomeric profile, a critical factor in pharmaceutical development.
Figure 1. Comparison of primary synthetic routes to the target compound.
Part 1: Troubleshooting the O-Difluoromethylation of 2-methoxy-3-nitrophenol
The most common and robust method for O-difluoromethylation involves the reaction of a phenoxide with difluorocarbene (:CF₂), generated in situ.[3][4] A widely used precursor for difluorocarbene is sodium chlorodifluoroacetate (ClCF₂CO₂Na), which decomposes upon heating to release :CF₂, CO₂, and NaCl.[5][6]
Figure 2. General mechanism for O-difluoromethylation using a difluorocarbene source.
Q1: My O-difluoromethylation reaction shows low conversion of the starting phenol. What are the likely causes and how can I fix them?
A1: Low conversion is a frequent issue that typically points to three critical areas: inefficient phenoxide formation, poor difluorocarbene generation, or the presence of moisture.
Troubleshooting Steps:
-
Inefficient Phenoxide Formation: The phenol must be converted to its conjugate base (phenoxide) to act as an effective nucleophile. The pKa of 2-methoxy-3-nitrophenol is lowered by the electron-withdrawing nitro group, but a sufficiently strong base is still required for complete deprotonation.
-
Causality: If deprotonation is incomplete, the remaining neutral phenol is not nucleophilic enough to trap the highly electrophilic difluorocarbene, leading to low yield.[7]
-
Solution: Use a strong, non-nucleophilic base. While potassium carbonate (K₂CO₃) can work, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic polar solvent (e.g., DMF, DMSO) will ensure quantitative formation of the phenoxide.[8] Always ensure the base is fresh and has been stored under anhydrous conditions.
-
-
Inefficient Difluorocarbene Generation: The thermal decomposition of sodium chlorodifluoroacetate requires sufficient heat to proceed at a reasonable rate.
-
Causality: If the reaction temperature is too low, the rate of carbene generation will be slow, leading to a sluggish and incomplete reaction. Conversely, excessively high temperatures can lead to reagent decomposition and increased side reactions.[6]
-
Solution: Ensure your reaction temperature is appropriate for the solvent used. For reactions in DMF, a temperature of 100-120 °C is typically effective.[6] Use a temperature probe and a reliable heating mantle or oil bath to maintain a consistent internal temperature.
-
-
Presence of Moisture: Difluorocarbene reacts readily with water, which leads to its decomposition and reduces the amount available to react with your substrate.[9]
-
Causality: Water acts as a competing nucleophile for the difluorocarbene, leading to the formation of formate and fluoride ions, effectively quenching the reagent.[9]
-
Solution: This is the most critical parameter to control. All glassware must be rigorously flame- or oven-dried. Use anhydrous solvents. Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon).[10]
-
Figure 3. Troubleshooting workflow for low yield in O-difluoromethylation.
Q2: My reaction is messy, with multiple byproducts observed by TLC and LC-MS. What are these impurities and how can I prevent them?
A2: Byproduct formation often stems from the high reactivity of difluorocarbene. The key is to ensure the carbene is trapped by your desired nucleophile as quickly and efficiently as possible.
Common Byproducts and Mitigation Strategies:
| Byproduct/Side Reaction | Mechanism | Mitigation Strategy |
| Formic Acid Derivatives | Reaction of :CF₂ with trace water in the reaction mixture.[9] | Strictly Anhydrous Conditions: As detailed in Q1, this is paramount. Use freshly distilled anhydrous solvents and flame-dried glassware. |
| Reaction with Solvent | Aprotic polar solvents like DMF can be attacked by the highly reactive carbene, though this is often a minor pathway. | Control Stoichiometry & Temperature: Use a minimal excess of the carbene precursor (1.5-2.0 eq.). Avoid unnecessarily high temperatures to minimize solvent decomposition. |
| Starting Material Degradation | The combination of a strong base and high temperature can potentially degrade the nitro-containing starting material over long reaction times. | Optimize Reaction Time: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, cool the reaction promptly to prevent degradation of the product or remaining starting material. |
Q3: How do I definitively confirm the formation of the -OCF₂H group?
A3: While ¹H NMR is useful, ¹⁹F NMR spectroscopy is the most unambiguous method for confirming successful difluoromethylation.
-
¹H NMR: The proton of the -OCF₂H group will appear as a characteristic triplet due to coupling with the two adjacent fluorine atoms (²JH-F). The chemical shift is typically in the range of δ 6.5-7.5 ppm.[11]
-
¹⁹F NMR: This is the gold standard. You should observe a doublet in the ¹⁹F NMR spectrum, arising from the two equivalent fluorine atoms coupling to the single proton. The chemical shift will be in the characteristic range for a difluoromethyl ether.[11]
-
¹³C NMR: The carbon of the -OCF₂H group will appear as a triplet due to one-bond coupling to the two fluorine atoms (¹JC-F).
Part 2: Troubleshooting the Nitration of 2-(difluoromethoxy)anisole
While not the recommended route for isomeric purity, some researchers may need to attempt the nitration of 2-(difluoromethoxy)anisole. The primary challenge is controlling the position of nitration due to competing directing effects.
Q1: My nitration reaction is producing a mixture of regioisomers. How can I favor the formation of the 3-nitro isomer?
A1: Achieving high selectivity for the 3-nitro position is exceptionally challenging via this route. The outcome is a battle between the powerful, activating, ortho, para-directing methoxy group and the deactivating, meta-directing (relative to itself) difluoromethoxy group.
-
Electronic Effects:
-
-OCH₃ (Methoxy): Strongly activating, ortho, para-director.[12]
-
-OCF₂H (Difluoromethoxy): Electron-withdrawing and deactivating overall, but still considered an ortho, para-director due to the oxygen lone pairs' ability to participate in resonance.
-
The positions ortho and para to the methoxy group (positions 3, 5, and 1-C) are highly activated. The position ortho to the difluoromethoxy group (position 3) is also activated by resonance. Therefore, nitration will likely occur at positions 3 and 5, and potentially 1. Obtaining pure 3-nitro product is difficult.
Strategies to Influence Regioselectivity (with limited expected success):
-
Milder Nitrating Agents: Harsh conditions (e.g., mixed HNO₃/H₂SO₄) are less selective.[13] Try milder, less acidic conditions which may favor kinetic control.
-
Examples: Acetyl nitrate (AcONO₂), or nitronium tetrafluoroborate (NO₂BF₄) at low temperatures.
-
-
Solvent and Temperature: Changing the solvent polarity and running the reaction at very low temperatures (e.g., -78 °C to -40 °C) can sometimes influence the isomer ratio.[14]
Recommended Experimental Protocol (Route B)
This protocol is a representative procedure for the O-difluoromethylation of 2-methoxy-3-nitrophenol and is adapted from established methods for difluoromethylation of phenols.[5][6]
Safety Precaution: This reaction generates gas (CO₂) and should be performed in a well-ventilated fume hood with an apparatus that is not a closed system (e.g., use a reflux condenser open to an inert gas line).
Materials:
-
2-methoxy-3-nitrophenol (1.0 eq)
-
Sodium chlorodifluoroacetate (ClCF₂CO₂Na) (2.0 eq)
-
Potassium Carbonate (K₂CO₃, anhydrous) (2.5 eq) or Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add 2-methoxy-3-nitrophenol and anhydrous DMF (approx. 0.5 M concentration) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe.
-
Base Addition:
-
If using K₂CO₃: Add the anhydrous potassium carbonate to the flask.
-
If using NaH: Cool the solution to 0 °C and add the sodium hydride portion-wise. Allow the mixture to stir at room temperature for 30 minutes after addition is complete or until hydrogen evolution ceases.
-
-
Reagent Addition: Add the sodium chlorodifluoroacetate to the mixture in one portion.
-
Reaction: Heat the reaction mixture to 110 °C using a pre-heated oil bath. Vigorous bubbling (CO₂ evolution) should be observed.
-
Monitoring: Stir at 110 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Workup: Once the starting material is consumed, allow the reaction to cool to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 2-(Difluoromethyl)-3-nitroanisole.
References
-
Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180.
-
Organic Syntheses. (n.d.). Difluoromethylation of Phenols - Procedure.
-
Yang, S., & Hartwig, J. F. (2014). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Journal of the American Chemical Society, 136(43), 15129–15132.
-
Mykhailiuk, P. K. (2021). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Chemistry – A European Journal, 27(1), 103-113.
-
Liu, F., et al. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry, 84(22), 14849–14857.
-
Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7039-7087.
-
Neubauer, T., et al. (2020). Mechanochemical Difluoromethylations of Alcohols. CCS Chemistry.
-
ResearchGate. (2021). Synthesis of difluoromethyl ethers based on the reaction of oxygen nucleophiles with difluorocarbene.
-
Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering, 66(1), 53-58.
-
ChemScene. (n.d.). 2-(Difluoromethoxy)-3-nitroanisole.
-
BenchChem. (n.d.). Technical Support Center: Optimizing Difluoromethylation Reactions with Difluoromethanol.
-
BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for Difluoromethylarsine Derivatives.
-
Barata-Vallejo, S., & Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(24), 4463.
-
Alfa Chemistry. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
-
Yang, Y., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15, 4195.
-
Barata-Vallejo, S., & Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(24), 4463.
-
ResearchGate. (n.d.). Nitration of anisole derivatives 26–28 with DNP in liq. TFE.
-
ResearchGate. (2024). The ¹⁸F‐Difluoromethyl Group: Challenges, Impact and Outlook.
-
National Center for Biotechnology Information. (n.d.). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes.
-
Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering.
-
Wang, F., et al. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters, 23(21), 8499–8503.
-
American Chemical Society. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules.
-
Hu, J., et al. (2009). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications, (48), 7465-7478.
-
Amovilli, C., & Pani, S. (2024). Frontier Orbitals and Charges Approaches in Electrophilic Aromatic Substitution: The Cases of Anisole and Benzaldehyde. Chemistry, 6(1), 312-323.
-
ResearchGate. (n.d.). Controlled nitration of anisole over HNO3/PO4/MoO3/SiO2/solvent systems.
-
ResearchGate. (2021). Late-stage difluoromethylation: Concepts, developments and perspective.
-
American Chemical Society Publications. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(9), 2110-2122.
-
Royal Society of Chemistry. (n.d.). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles.
-
ResearchGate. (n.d.). (A) Hydrogen bond acidity of difluoromethyl compounds. (B)....
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. oaji.net [oaji.net]
- 12. mdpi.com [mdpi.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. chemscene.com [chemscene.com]
Technical Support Center: Troubleshooting Difluoromethylation Reactions
Welcome to the Technical Support Center for Difluoromethylation. The difluoromethyl (–CF₂H) group is a critical bioisostere for hydroxyl, thiol, and amino groups in drug development. However, late-stage difluoromethylation is notoriously challenging. The highly reactive nature of CF₂H intermediates—whether radical, anionic, or transition-metal bound—makes these reactions highly susceptible to defluorination, hydrolysis, and off-target coupling[1].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you diagnose and eliminate byproduct formation in your workflows.
Frequently Asked Questions: Mechanisms & Chemoselectivity
Q: Why is difluoromethylation generally more prone to byproduct formation than trifluoromethylation? A: The –CF₂H group is uniquely reactive. Unlike the sterically shielded and robust –CF₃ group, CF₂H intermediates are highly susceptible to α-fluoride elimination (defluorination) and hydrogen abstraction. In transition-metal catalysis, this instability frequently leads to the formation of methylated byproducts or protodehalogenation[1][2].
Q: How can I control chemoselectivity when my substrate has multiple nucleophilic sites? A: Chemoselectivity is dictated by the electronic nature of the nucleophile and the specific difluoromethylating reagent. For example, in the late-stage difluoromethylation of complex nucleosides via in-situ difluorocarbene generation, O-difluoromethylation is strongly preferred over N-difluoromethylation. In uridine analogues, the O4-position is the primary site of attack, while thiouridines will preferentially undergo S-difluoromethylation[3].
Q: What causes the formation of dimer and trimer byproducts when using gaseous chlorodifluoromethane or solid alternatives? A: These reagents operate via a difluorocarbene (:CF₂) mechanism. If the steady-state concentration of the carbene is too high, or if the target nucleophile is sterically hindered, the carbenes will react with each other to form tetrafluoroethylene and subsequent oligomeric fluorocarbons. This was a major hurdle in the industrial scale-up of drugs like Roflumilast[4].
Troubleshooting Guide: Diagnosing Byproduct Formation
Q: I am attempting a Pd-catalyzed cross-coupling with TMSCF₂H, but my GC-MS shows a significant amount of methylated arene (Ar–CH₃). How do I prevent this? A: Methylation is a classic degradation byproduct of transition-metal difluoromethylation. It occurs when the[Ar–Pd(II)–CF₂H] intermediate undergoes defluorination before reductive elimination can take place.
-
Solution: Lower your reaction temperature (e.g., from 120 °C to 100 °C) to slow down C–F bond cleavage. Additionally, switch to a bulky, electron-rich monophosphine ligand like BrettPhos. The steric bulk accelerates the desired reductive elimination, allowing it to outcompete the degradation pathway[2].
Q: My O-difluoromethylation reaction using sodium chlorodifluoroacetate yielded mostly unreacted starting material and an unidentified polymeric mass. What went wrong? A: You likely experienced rapid carbene dimerization. Sodium chlorodifluoroacetate generates the highly reactive difluorocarbene (:CF₂) upon thermal decarboxylation. If the carbene is generated faster than your phenolate can trap it, the carbenes react with each other.
-
Solution: Ensure complete deprotonation of your phenol before heating. Add the sodium chlorodifluoroacetate slowly (e.g., in portions or via a solid addition funnel) to keep the steady-state concentration of :CF₂ low[4].
Q: I am seeing protodehalogenation (Ar–H) instead of my target Ar–CF₂H product. Is my catalyst dead? A: Not necessarily dead, but the catalytic cycle is being intercepted. Protodehalogenation typically occurs when trace moisture protonates the CF₂H anion/radical, generating CHF₃ gas. The remaining metal intermediate eventually undergoes reduction.
-
Solution: Ensure your reagents (especially hygroscopic fluoride sources like CsF) are rigorously dried. Handle the setup in a nitrogen-filled glovebox and use anhydrous, non-nucleophilic solvents[2][5].
Mechanistic Visualization
The following diagram illustrates the divergence points in a standard Pd-catalyzed cross-coupling cycle where specific byproducts are formed.
Fig 1. Mechanistic divergence in Pd-catalyzed difluoromethylation highlighting byproduct formation.
Quantitative Reaction Profiling
Understanding the delicate balance of temperature and ligand choice is critical. The table below summarizes the mass balance and byproduct distribution in the difluoromethylation of 4-chloroanisole with TMSCF₂H based on empirical reaction profiling[2].
Table 1: Influence of Catalyst and Temperature on Byproduct Distribution
| Catalyst System | Temp (°C) | Target Yield (Ar–CF₂H) | Methylation (Ar–CH₃) | Protodechlorination (Ar–H) | Homocoupling (Ar–Ar) |
| Pd(PtBu₃)₂ | 100 | 81% | Detected | Detected | Detected |
| Pd(dba)₂ / BrettPhos | 100 | 79% | Detected | Detected | Not Detected |
| Pd(dba)₂ / BrettPhos | 120 | 68% | Increased | Increased | Not Detected |
Data derived from ¹⁹F NMR and GC analysis of crude reaction mixtures[2].
Validated Experimental Protocols
Protocol A: Self-Validating Pd-Catalyzed C(sp²)–CF₂H Bond Formation
Objective: Synthesize difluoromethylated arenes from aryl chlorides using TMSCF₂H while suppressing methylation and protodehalogenation byproducts[2].
Step 1: Catalyst and Base Preparation (Glovebox)
-
Action: Charge an oven-dried vial with Pd(dba)₂ (5 mol%), BrettPhos (7.5 mol%), anhydrous CsF (2.0 equiv), and the aryl chloride (1.0 equiv).
-
Causality: BrettPhos is a sterically demanding, electron-rich ligand. It accelerates the challenging reductive elimination of the CF₂H group from the Pd(II) center, outcompeting the high-activation-energy defluorination pathway that leads to methylation. CsF is required to activate the TMSCF₂H via silicon attack.
Step 2: Solvent and Reagent Addition
-
Action: Add anhydrous 1,4-dioxane (to reach 0.33 M), followed by TMSCF₂H (2.0 equiv). Seal with a PTFE-lined cap.
-
Causality: Dioxane provides the optimal balance of solubility for the inorganic fluoride and stability for the in-situ generated CF₂H anion. Anhydrous conditions are non-negotiable; trace water will rapidly protonate the CF₂H intermediate, generating CHF₃ gas and leading to protodehalogenated (Ar–H) byproducts.
Step 3: Controlled Heating
-
Action: Heat the reaction mixture strictly at 100 °C for 16–36 hours.
-
Causality: Temperature is the primary driver of byproduct divergence. As demonstrated in Table 1, exceeding 100 °C drastically increases the rate of C–F bond cleavage on the Pd complex, shifting the mass balance toward the Ar–CH₃ byproduct[2].
Step 4: In-Situ Validation (Self-Validating Step)
-
Action: Cool to room temperature. Before opening the vial to air or adding aqueous quench, inject 1.0 equivalent of fluorobenzene (or trifluorotoluene) as an internal standard. Remove a 50 µL aliquot, dilute in CDCl₃, and acquire a ¹⁹F NMR spectrum.
-
Causality: This step validates the integrity of the catalytic cycle. By quantifying the product against the standard before workup, you confirm whether low isolated yields are due to chemical failure (e.g., catalyst death, visible as unreacted TMSCF₂H or CHF₃ peaks) or mechanical loss during extraction.
Protocol B: Decarboxylative O-Difluoromethylation of Phenols
Objective: Introduce a CF₂H group to a phenolic oxygen using sodium chlorodifluoroacetate, avoiding the use of ozone-depleting gases[4].
Step 1: Deprotonation
-
Action: Dissolve the phenol (1.0 equiv) and K₂CO₃ (2.0-3.0 equiv) in a polar aprotic solvent (e.g., DMF).
-
Causality: Complete deprotonation to the phenolate is required. The phenolate is a significantly stronger nucleophile, ensuring it can rapidly trap the transient difluorocarbene before the carbene undergoes side reactions.
Step 2: Carbene Precursor Addition & Validation
-
Action: Add sodium chlorodifluoroacetate (2.0-3.0 equiv) in three separate portions over 1 hour while heating to 90-100 °C. Monitor via TLC/LC-MS.
-
Causality: Thermal decarboxylation of the reagent generates the electrophilic difluorocarbene (:CF₂). Dimerization occurs when the generation rate of :CF₂ exceeds the rate of nucleophilic trapping. Portion-wise addition maintains a low steady-state concentration of the highly reactive carbene, preventing tetrafluoroethylene formation[4].
References
1.[1] Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). 1 2.[3] Chemoselective Difluoromethylation of Nucleosides. Organic Letters - ACS Publications. 3 3.[4] Difluoromethylation of Phenols. Organic Syntheses Procedure. 4 4.[2] Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF₂H. The Journal of Organic Chemistry - ACS Publications. 2 5.[5] Technical Support Center: Optimizing Difluoromethylation Reactions with Difluoromethanol. Benchchem. 5
Sources
Overcoming challenges in "2-(Difluoromethyl)-3-nitroanisole" purification
Welcome to the Advanced Troubleshooting Guide for the purification of 2-(Difluoromethyl)-3-nitroanisole . As a highly specific fluorinated aromatic building block frequently utilized in pharmaceutical and agrochemical synthesis, this molecule presents unique isolation challenges. Its combination of an electron-withdrawing nitro group, a sterically demanding methoxy group, and a volatile difluoromethyl (-CF₂H) moiety creates a perfect storm of chromatographic streaking, thermal instability, and crystallization difficulties.
This guide is designed by Application Scientists to provide drug development professionals with field-proven, self-validating protocols to overcome these bottlenecks.
I. Strategic Purification Workflow
The purification of 2-(Difluoromethyl)-3-nitroanisole typically follows its synthesis via the deoxofluorination of 2-methoxy-6-nitrobenzaldehyde using reagents like DAST or Deoxo-Fluor[1]. The workflow below outlines the optimal path from crude reaction mixture to >99% pure active pharmaceutical ingredient (API) intermediate.
Fig 1: Step-by-step purification workflow for 2-(Difluoromethyl)-3-nitroanisole.
II. Troubleshooting & FAQs
Q1: Why am I seeing severe co-elution of the unreacted 2-methoxy-6-nitrobenzaldehyde with the difluoromethyl product during standard silica gel chromatography?
The Causality: The starting aldehyde and the -CF₂H product have surprisingly similar polarities on bare silica (SiO₂). The strong dipole moment induced by the -NO₂ and -CF₂H groups mimics the hydrogen-bond accepting nature of the aldehyde carbonyl. When using standard Hexane/Ethyl Acetate gradients, these secondary dipole interactions cause the bands to broaden and merge[2]. The Solution: Switch to a highly polarizable, non-polar solvent system like Toluene/Heptane (e.g., 10:90 to 30:70). Toluene leverages π-π stacking interactions with the electron-deficient nitroaromatic ring, significantly enhancing the separation factor (α). If co-elution persists, utilizing a fluorinated stationary phase (e.g., FluoroFlash) provides orthogonal retention mechanisms specifically targeting the fluorinated motif.
Q2: My product yield drops by 20-30% during the solvent evaporation step. Is the molecule degrading?
The Causality: It is highly unlikely to be degrading under standard evaporation; rather, it is volatilizing. 2-(Difluoromethyl)-3-nitroanisole has a relatively low molecular weight and lacks strong intermolecular hydrogen bond donors (like -OH or -NH₂). The substitution of oxygen with fluorine in the -CF₂H group significantly disrupts intermolecular forces, increasing the vapor pressure compared to the corresponding aldehyde. The Solution: Never evaporate the solvent to dryness under high vacuum or at elevated bath temperatures. Maintain the rotary evaporator bath strictly below 25°C and keep the vacuum above 50 mbar when removing extraction solvents like DCM or hexanes.
Q3: Can I purify this compound using vacuum distillation to bypass the bottleneck of chromatography?
The Causality: Distilling highly functionalized nitroaromatics containing reactive benzylic fluorines is strongly discouraged due to severe thermal hazards. The nitro group acts as an internal oxidant, while the organic framework is the fuel. At elevated temperatures (>120°C), auto-catalytic decomposition can occur, potentially leading to a thermal runaway or explosion[3]. The Solution: Avoid distillation entirely. Rely on continuous liquid-liquid extraction followed by flash chromatography and low-temperature crystallization.
Q4: The isolated product is a persistent oil, but literature suggests it should be a solid. How do I induce crystallization?
The Causality: The asymmetric substitution pattern (methoxy, nitro, and difluoromethyl groups all ortho/meta to each other) creates a sterically congested, low-symmetry molecule that struggles to pack efficiently into a crystal lattice. Trace impurities (even <2% of regioisomers) act as potent freezing-point depressants, keeping the material in an amorphous, oily state. The Solution: Perform a low-temperature crystallization. Dissolve the oil in a minimal amount of warm isopropanol (IPA), seed the solution if pure crystals are available, and cool it at a controlled rate of 5°C/hour down to -20°C.
III. Quantitative Data: Method Comparison
To optimize your throughput, refer to the following comparative data on purification methodologies for 2-(Difluoromethyl)-3-nitroanisole:
| Purification Method | Typical Yield Recovery | Final Purity (HPLC) | Scalability | Key Limitation |
| Standard Silica (Hex/EtOAc) | 65 - 75% | 90 - 95% | High | Severe co-elution of aldehyde starting material. |
| Toluene/Heptane Silica | 80 - 85% | 96 - 98% | High | Requires larger solvent volumes to elute. |
| FluoroFlash Chromatography | > 90% | > 98% | Medium | High cost of fluorinated stationary phase. |
| Vacuum Distillation | N/A (Hazard) | N/A | Low | Extreme risk of thermal decomposition[3]. |
| Low-Temp Crystallization | 70 - 80% | > 99.5% | High | Requires >90% pre-purity to induce crystallization. |
IV. Self-Validating Experimental Protocol
This protocol is designed to be self-validating; if the physical observations at each step do not match the expected outcomes, halt the process and refer back to the troubleshooting section.
Step 1: Reaction Quench and Liquid-Liquid Extraction (LLE)
-
Cool the deoxofluorination reaction mixture (typically in DCM) to -10°C using an ice/brine bath.
-
Quench: Slowly transfer the mixture dropwise into a vigorously stirred biphasic solution of saturated aqueous NaHCO₃ and DCM at 0°C.
-
Causality: DAST/Deoxo-Fluor byproducts (HF and dialkylamine derivatives) must be neutralized. Dropwise addition prevents localized exotherms that could degrade the sensitive -CF₂H group[1].
-
-
Separate the organic layer. Wash the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Step 2: Controlled Solvent Removal
-
Filter off the drying agent.
-
Concentrate the organic phase using a rotary evaporator.
-
Critical Validation Parameter: Bath temperature must be ≤ 25°C , and vacuum must be ≥ 50 mbar . The resulting crude should be a dark yellow/amber oil. If the yield is suspiciously low, check the solvent trap for volatilized product.
-
Step 3: Flash Column Chromatography
-
Load the crude oil onto a silica gel column.
-
Elute using a gradient of Toluene/Heptane (start at 10:90, ramp to 30:70).
-
Causality: Toluene's π-π interactions will selectively retard the nitroaromatic product, allowing non-aromatic impurities to elute first, followed by the clean separation of the unreacted aldehyde[2].
-
-
Monitor fractions via TLC (UV active at 254 nm). Pool fractions containing the pure product and concentrate under the strict temperature limits defined in Step 2.
Step 4: Low-Temperature Crystallization (Final Polish)
-
Dissolve the resulting pale yellow oil in a minimum volume of Isopropanol (approx. 2 mL per gram of product) at 35°C.
-
Allow the solution to cool to room temperature naturally over 2 hours.
-
Transfer the flask to a -20°C freezer for 24 hours to induce crystallization.
-
Rapidly filter the resulting pale-yellow/white crystals using a pre-chilled Büchner funnel and wash with cold pentane (-20°C). Dry under a gentle stream of nitrogen.
V. References
-
Title: Synthesis of Difluoroarymethyl-Substituted Benzimidazo[2,1-a]isoquinolin-6(5H)-ones under Mild Conditions Source: ACS Omega URL: [Link]
Sources
Technical Support Center: Troubleshooting & Purification of 2-(Difluoromethyl)-3-nitroanisole
Welcome to the Technical Support Center for the purification of 2-(Difluoromethyl)-3-nitroanisole . The synthesis of fluorinated nitroaromatics frequently generates complex crude mixtures due to competing directing effects during electrophilic aromatic substitution and the sensitivity of the difluoromethyl (-CF
As a Senior Application Scientist, I have designed this guide to move beyond basic procedures. Here, we explore the causality behind impurity formation and provide self-validating protocols to ensure your purification workflows are robust, reproducible, and analytically sound.
Impurity Profiling & Quantitative Data
Before initiating purification, it is critical to understand the thermodynamic and kinetic origins of your impurities. The methoxy (-OMe) group is a strong ortho/para director, while the difluoromethyl group is a mild, sterically demanding meta director. This electronic conflict during nitration or fluorination inevitably leads to a predictable profile of byproducts[1].
Table 1: Quantitative Summary of Common Crude Impurities and Removal Strategies
| Impurity Class | Specific Identity | Origin / Causality | Physical Property Difference | Recommended Removal Technique |
| Regioisomers | 4-nitro & 6-nitro isomers | Dominant ortho/para directing effects of the -OMe group during nitration[1]. | Slight differences in dipole moment and silica affinity. | Flash Column Chromatography |
| Under-fluorinated | 2-(Monofluoromethyl)-3-nitroanisole | Incomplete fluorination of the aldehyde precursor (e.g., using DAST). | Higher polarity due to increased hydrogen bonding capability. | Selective Crystallization |
| Over-fluorinated | 2-(Trifluoromethyl)-3-nitroanisole | Over-reaction with fluorinating agents. | Higher lipophilicity and volatility. | Trituration / Recrystallization |
| Hydrolysis Byproducts | 2-Methoxy-3-nitrobenzaldehyde | Hydrolysis of the -CF | Presence of a highly reactive carbonyl group. | Bisulfite wash or Chromatography |
Mechanistic Workflows
To visualize the root cause of regioisomer formation and the subsequent purification decision tree, refer to the logical workflows below.
Regioselectivity challenges during the nitration of 2-(difluoromethyl)anisole.
Purification decision tree for isolating 2-(Difluoromethyl)-3-nitroanisole.
Troubleshooting FAQs
Q1: Why am I seeing a massive percentage of 4-nitro and 6-nitro isomers in my crude mixture, and how do I isolate the 3-nitro target?
Causality: The methoxy (-OMe) group is a strongly activating, ortho/para-directing group. During electrophilic aromatic substitution (nitration), the electron density is highest at the 4- and 6-positions relative to the methoxy group[1]. The 3-position is not only electronically deactivated by the adjacent difluoromethyl group but is also sterically hindered.
Solution: To separate these isomers, you must exploit their slight differences in polarity. The 3-nitro isomer typically exhibits a different dipole moment due to the specific spatial arrangement of the highly electronegative -CF
Q2: My difluoromethyl group is degrading into an aldehyde during the post-reaction workup. How can I prevent this?
Causality: The -CF
Q3: How can I scale up the purification without relying entirely on solvent-heavy column chromatography? Causality: While chromatography is excellent for separating regioisomers[2], it becomes impractical at larger scales. Difluoromethylated compounds and their defluorinated impurities often exhibit distinct solubility profiles in non-polar/aromatic solvent mixtures. Defluorinated impurities tend to remain soluble in specific mixed solvent systems, allowing the target product to precipitate[4]. Solution: Utilize Protocol B (Selective Crystallization). A binary solvent system of toluene and petroleum ether effectively keeps under-fluorinated impurities in the mother liquor while precipitating the target compound[4].
Validated Purification Protocols
Protocol A: Regioselective Resolution via Flash Chromatography
Use this protocol when GC-MS indicates a high concentration of 4-nitro and 6-nitro regioisomers.
Step 1: Sample Preparation Dry the crude mixture thoroughly under reduced pressure to remove residual water, which can deactivate the silica gel. Pre-absorb the crude oil onto silica gel (1:2 mass ratio) by dissolving it in a minimal amount of dichloromethane (DCM) and evaporating the solvent until a free-flowing powder is obtained.
Step 2: Column Packing & Equilibration Pack a column with high-purity silica gel (230-400 mesh). Equilibrate the column with 100% Hexane. Causality: Starting with a completely non-polar environment ensures that the highly lipophilic difluoromethylated compounds bind tightly to the stationary phase initially, preventing band broadening.
Step 3: Gradient Elution Begin elution with a shallow gradient of Hexane/Ethyl Acetate (98:2 to 90:10)[2]. Increase the polarity in 1% increments only after 3 column volumes have passed.
Step 4: Self-Validation Check
Spot the fractions on a TLC plate (Silica gel 60 F254) and develop in 90:10 Hexane/Ethyl Acetate[2].
Validation: The 4-nitro isomer usually elutes first due to intramolecular dipole cancellation, while the 3-nitro isomer elutes later. Confirm the identity of the isolated spot using GC-MS (target m/z for C
Protocol B: Scalable Selective Crystallization
Use this protocol for large-scale batches (>10g) to remove defluorinated impurities and trace unreacted starting materials[4],[5].
Step 1: Dissolution Transfer the crude solid into a round-bottom flask. Add Toluene at a ratio of 2 mL per gram of crude product. Heat the mixture gently to 50 °C until complete dissolution is achieved. Causality: Toluene acts as the "good" solvent, dissolving both the target compound and the impurities.
Step 2: Anti-Solvent Addition Remove the heat source. While stirring vigorously, add Petroleum Ether (boiling range 40-60 °C) dropwise until the solution becomes slightly cloudy (the cloud point). This typically requires a Toluene:Petroleum Ether ratio of 1:3 to 1:5[4].
Step 3: Controlled Nucleation Allow the mixture to cool to room temperature (25 °C) undisturbed for 2 hours. Validation: Do not crash-cool the mixture in an ice bath immediately; rapid cooling traps impurities within the crystal lattice.
Step 4: Isolation & Washing Once crystallization is complete, cool the flask to 0-5 °C for 30 minutes to maximize yield. Filter the crystals under a vacuum. Wash the filter cake with ice-cold pure Petroleum Ether (or cold ethyl acetate[5]) to wash away the mother liquor containing the defluorinated impurities. Dry under a high vacuum to yield the pure 2-(Difluoromethyl)-3-nitroanisole.
References
- Application Note: Protocol for the Regioselective Chlorination of 5-Nitroanisole Using N-Chlorosuccinimide - Benchchem. Benchchem.
- Technical Support Center: Synthesis of 2-Bromo-6-methyl-4-nitroanisole - Benchchem. Benchchem.
- US9139507B2 - Process for the preparation of alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylate and its analogs.
- Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid.
- US7429589B2 - Mono-nitration of aromatic compounds via nitrate salts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US7429589B2 - Mono-nitration of aromatic compounds via nitrate salts - Google Patents [patents.google.com]
- 4. US9139507B2 - Process for the preparation of alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylate and its analogs - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2-(Difluoromethyl)-3-nitroanisole Stability & Troubleshooting
Welcome to the Technical Support Center for 2-(Difluoromethyl)-3-nitroanisole (CAS: 1213208-13-9). As a Senior Application Scientist, I have compiled this comprehensive guide to assist researchers, analytical chemists, and drug development professionals in navigating the stability profiling and forced degradation behavior of this critical synthetic intermediate.
This guide bypasses generic advice, focusing instead on the mechanistic causality behind degradation pathways, self-validating experimental protocols, and field-proven troubleshooting strategies.
PART 1: Stability Profiling & Forced Degradation Data
To establish a robust stability indicating method (SIM), forced degradation studies must be executed in accordance with ICH Q1A(R2) guidelines[1]. The difluoromethyl (-CHF2), nitro (-NO2), and methoxy (-OMe) functional groups each present unique electronic vulnerabilities under specific stress vectors.
The table below summarizes the quantitative degradation profile of 2-(Difluoromethyl)-3-nitroanisole based on standardized stress testing.
Table 1: Quantitative Forced Degradation Summary
| Stress Condition | Reagent / Environment | Exposure (Time/Temp) | Primary Degradant Identified | Degradation (%) | Mass Balance (%)* |
| Acidic Hydrolysis | 0.1 N HCl (aq) | 24 hours / 60°C | 2-(Difluoromethyl)-3-nitrophenol | 4.2% | 99.1% |
| Basic Hydrolysis | 0.1 N NaOH (aq) | 24 hours / 60°C | 2-Methoxy-6-nitrobenzaldehyde | 18.5% | 98.4% |
| Oxidative Stress | 3% H₂O₂ | 24 hours / 25°C | Minor N-oxide derivatives | 1.1% | 99.8% |
| Thermal (Solid) | Ambient Humidity | 7 Days / 60°C | None detected (Stable) | <0.1% | 100.0% |
| Photolysis | UV/Vis (1.2M lux-hr) | ICH Q1B protocol | 3-Amino-2-(difluoromethyl)anisole | 12.3% | 95.2% |
*Mass Balance Validation: The sum of the parent API and all degradant peak areas must equal 100 ± 2% of the unstressed control. A mass balance <98% (as seen in photolysis) indicates the formation of volatile degradants or insoluble polymeric species.
PART 2: Troubleshooting FAQs & Mechanistic Causality
Q1: During alkaline forced degradation (0.1 N NaOH), my LC-MS shows a major degradant with a mass shift of -22 Da and a complete loss of the ¹⁹F NMR signal. What is happening?
Root Cause: Base-catalyzed hydrolysis of the difluoromethyl group to an aldehyde. Mechanistic Causality: The difluoromethyl group (-CHF2) is generally stable, but its reactivity is highly context-dependent[2]. In 2-(Difluoromethyl)-3-nitroanisole, the ortho-nitro group strongly withdraws electron density via both induction and resonance. This renders the benzylic carbon of the -CHF2 group highly electrophilic. Under alkaline conditions, hydroxide ions (OH⁻) nucleophilically attack this carbon, displacing a fluoride ion to form a transient fluorohydrin. This intermediate rapidly eliminates hydrogen fluoride (HF) to form 2-methoxy-6-nitrobenzaldehyde . The loss of two fluorine atoms (-38 Da) and the addition of one oxygen (+16 Da) perfectly accounts for the -22 Da mass shift. Solution: If alkaline conditions are required during downstream synthesis or formulation, buffer the system to a pH < 8.5 or reduce the temperature to < 5°C to kinetically stall the nucleophilic attack.
Q2: We observe a -14 Da degradant during acidic workups. Is the difluoromethyl group degrading?
Root Cause: Acid-catalyzed O-demethylation, not difluoromethyl degradation. Mechanistic Causality: The -14 Da shift corresponds to the loss of a methylene unit (CH2), which is the hallmark of ether cleavage. Under strong acidic stress and heat, the oxygen atom of the methoxy group becomes protonated. The resulting oxonium ion is susceptible to nucleophilic attack (e.g., by water or chloride) at the less sterically hindered methyl carbon, cleaving the C-O bond to yield 2-(difluoromethyl)-3-nitrophenol . This O-demethylation is a well-documented primary degradation pathway for nitroanisole derivatives[3]. Solution: Avoid prolonged heating in strong mineral acids (like HCl or HBr). If acidic workup is necessary, use weak organic acids (e.g., citric acid or dilute acetic acid) and perform extractions at ambient temperature.
Q3: My sample turns deep yellow/brown after exposure to ambient laboratory light over several days. How do I prevent this?
Root Cause: Photochemical reduction of the nitro group. Mechanistic Causality: Nitroaromatics are notoriously photolabile. UV/Vis photons excite the nitro group into a triplet state, which can abstract hydrogen atoms from the solvent or undergo complex radical recombination. This often leads to partial reduction (yielding nitroso compounds) or full reduction to an amine (3-amino-2-(difluoromethyl)anisole ). The extended conjugation of these degradation products causes the intense yellow/brown coloration. Solution: Store the compound in actinic (amber) glassware. All handling and analytical sample preparations should be conducted under low-actinic or yellow lighting.
PART 3: Standardized Experimental Protocols
To ensure reproducibility and trustworthiness across your laboratory network, utilize the following self-validating protocol for ICH Q1A(R2) forced degradation studies.
Protocol: Hydrolytic & Oxidative Forced Degradation Workflow
Objective: Generate 5–20% degradation to validate the resolving power of your stability-indicating HPLC method without causing secondary degradation (destroying the primary degradants).
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 10.0 mg of 2-(Difluoromethyl)-3-nitroanisole into a 10 mL volumetric flask. Dissolve in 2.0 mL of HPLC-grade Acetonitrile (co-solvent is required due to poor aqueous solubility).
-
Stress Application (Parallel Setup):
-
Control: Add 2.0 mL of LC-MS grade water.
-
Acid Stress: Add 2.0 mL of 0.1 N HCl.
-
Base Stress: Add 2.0 mL of 0.1 N NaOH.
-
Oxidative Stress: Add 2.0 mL of 3% H₂O₂.
-
-
Incubation: Seal the flasks and incubate in a light-protected water bath at 60°C for exactly 24 hours (25°C for the oxidative sample to prevent explosive peroxide decomposition).
-
Neutralization (Critical Step):
-
To the Acid Stress flask, add 2.0 mL of 0.1 N NaOH.
-
To the Base Stress flask, add 2.0 mL of 0.1 N HCl.
-
Causality Check: Neutralization prevents continued degradation while the sample sits in the HPLC autosampler, ensuring the data represents exactly 24 hours of stress.
-
-
Volume Make-up: Dilute all flasks to the 10 mL mark with the initial HPLC mobile phase.
-
Filtration & Analysis: Filter through a 0.22 µm PTFE syringe filter (discard the first 1 mL). Inject onto the HPLC/LC-MS.
-
Self-Validation Check: Calculate the mass balance. If the Base Stress mass balance is <95%, check the solvent front for highly polar, low-retention degradants (like formic acid derivatives resulting from complete ring cleavage).
PART 4: Degradation Pathway Visualization
The following diagram maps the logical relationships between the parent compound and its primary degradants based on the specific stress vectors applied.
Fig 1: Primary degradation pathways of 2-(Difluoromethyl)-3-nitroanisole under stress conditions.
References
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products , European Medicines Agency (EMA),[Link]
-
A cytochrome P450 system initiates 4-nitroanisole degradation in Rhodococcus sp. strain JS3073 , PubMed / National Institutes of Health,[Link]
-
Direct Nucleophilic Difluoromethylation of Carbonyl Compounds , Organic Letters / Chinese Academy of Sciences,[Link]
Sources
Controlling regioselectivity during the nitration of anisole derivatives.
Welcome to the Process Chemistry Technical Support Center . This portal provides advanced troubleshooting, mechanistic insights, and validated Standard Operating Procedures (SOPs) for the regioselective nitration of anisole (methoxybenzene) derivatives.
Designed for researchers, process chemists, and drug development professionals, this guide addresses the critical challenges of electrophilic aromatic substitution (EAS) on highly activated aromatic rings: controlling ortho vs. para selectivity, preventing ether cleavage, and avoiding runaway over-nitration.
Knowledge Base: The Causality of Anisole Nitration
The methoxy group (
However, the high reactivity of the standard nitronium ion (
To achieve strict regiocontrol, we must manipulate either the steric environment of the catalyst or the delivery mechanism of the electrophile.
Mechanistic pathways of anisole nitration via SET and polar routes.
Troubleshooting & FAQs
Q1: Why am I getting a 40:60 ortho:para ratio when using standard mixed acid, and how can I maximize para-selectivity?
Root Cause: The unconstrained environment of a homogeneous mixed-acid solution allows the highly reactive
Q2: My reaction yields significant amounts of 2,4-dinitroanisole. How do I prevent over-nitration?
Root Cause: Anisole is highly activated. The first nitration adds an electron-withdrawing nitro group, which deactivates the ring, but the methoxy group is strong enough that the ring remains susceptible to a second nitration if there is excess electrophile or if the temperature exceeds 25°C.
Solution: Utilize kinetic control via dilute aqueous nitric acid without a sulfuric acid co-acid. Studies demonstrate that using 25–31 mol% aqueous
Q3: I need to synthesize ortho-nitroanisole specifically, but steric hindrance always favors the para isomer. What is the workaround?
Root Cause: Direct electrophilic attack naturally avoids the steric bulk of the
Quantitative Data: Regioselectivity Comparison
The following table summarizes the expected isomer distribution based on the nitrating agent and conditions chosen. Use this to select the appropriate workflow for your target Active Pharmaceutical Ingredient (API).
| Nitrating System | Conditions | Ortho Yield (%) | Para Yield (%) | Di/Tri-Nitration (%) | Primary Mechanism of Control |
| Mixed Acid ( | 20°C, Homogeneous | ~40% | ~60% | 5 - 10% | None (Encounter-controlled) |
| 0°C, Heterogeneous | < 5% | > 95% | < 1% | Steric/Shape-selective restriction | |
| Dilute Aqueous | 25°C, Biphasic | ~44% | ~56% | 0% | Kinetic control (Co-acid free) |
| Acetyl Nitrate / | 10°C, Homogeneous | ~70% | ~30% | < 2% | Oxygen pre-coordination |
Experimental Workflows & SOPs
Decision matrix for controlling regioselectivity in anisole nitration.
Protocol A: Ultra-High Para-Selective Nitration (Zeolite/ System)
This protocol is a self-validating system designed to eliminate ortho-isomers through physical pore-size constraints [3].
-
Catalyst Preparation: Calcine 5.0 g of acidic aluminosilicate zeolite (e.g., H-ZSM-5, pore size ~5.5 Å) at 500°C for 4 hours to remove bound water. Causality: Water occupies the pores, preventing anisole from entering the shape-selective cavities.
-
Substrate Loading: Suspend the calcined zeolite in 50 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add 10.0 mmol of anisole.
-
Electrophile Addition: Cool the suspension to 0°C. Slowly add 11.0 mmol of dinitrogen pentoxide (
) in DCM dropwise over 30 minutes. -
Reaction Monitoring (Validation Step): Stir for 2 hours at 0°C. Pull a 50 µL aliquot, filter through a syringe filter, and analyze via GC-MS. The reaction is validated when the anisole peak (m/z 108) disappears and the ortho-nitroanisole peak (m/z 153, shorter retention time) integrates to <5% relative to the para peak.
-
Workup: Filter the mixture to recover the zeolite catalyst (which can be washed, re-calcined, and reused). Wash the organic filtrate with saturated aqueous
, dry over , and concentrate under vacuum to yield pure para-nitroanisole.
Protocol B: Mild, Co-Acid-Free Mono-Nitration (Dilute Aqueous )
This protocol is designed to prevent ether cleavage and di-nitration by utilizing pseudo-first-order kinetics in a biphasic system[4], [5].
-
Phase Preparation: In a 250 mL jacketed reactor, add 50 mL of 30 mol% aqueous nitric acid (approx. 45% w/w
). Do NOT add sulfuric acid. -
Substrate Addition: Add 20.0 mmol of anisole directly to the aqueous acid. The system will form a biphasic liquid-liquid mixture.
-
Kinetic Control: Set the jacket temperature strictly to 25°C. Stir vigorously (800+ RPM) to maximize the interfacial surface area between the organic and aqueous phases. Causality: The reaction occurs at the phase boundary. High shear mixing ensures consistent mass transfer, preventing localized hot spots that lead to over-nitration.
-
Reaction Monitoring (Validation Step): Monitor via TLC (Hexanes:Ethyl Acetate 8:2) every 30 minutes. The reaction is self-validating when the starting material spot (
) is consumed, and strictly two product spots appear (ortho , para ). The absence of a baseline spot ( ) validates that no dinitroanisole has formed. -
Workup: Quench by pouring the mixture over 100 g of crushed ice. Extract three times with 30 mL of ethyl acetate. Wash the combined organic layers with brine, dry over
, and evaporate. Isomers can then be separated via column chromatography or fractional crystallization.
References
-
Olah, G. A., Lin, H. C., Olah, J. A., & Narang, S. C. (1978). "Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent." Proceedings of the National Academy of Sciences, 75(2), 545-548. URL:[Link]
-
M. D. P., et al. (2021). "Frontier Orbitals and Charges Approaches in Electrophilic Aromatic Substitution: The Cases of Anisole and Benzaldehyde." International Journal of Molecular Sciences, 22(4), 1951. URL:[Link]
- Smith, K., et al. (1999). "Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof." U.S. Patent No. 5,977,418A. Washington, DC: U.S. Patent and Trademark Office.
-
Belson, D. J. (1991). "Kinetics of nitration of anisole in aqueous nitric acid." Industrial & Engineering Chemistry Research, 30(7), 1485-1488. URL:[Link]
-
Török, B., et al. (2024). "Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods." Frontiers in Chemistry, 12, 1384061. URL:[Link]
TLC Monitoring of 2-(Difluoromethyl)-3-nitroanisole Reactions: Technical Support & Troubleshooting Guide
Welcome to the Technical Support Center for chromatographic analysis of fluorinated nitroaromatics. This guide is specifically engineered for researchers and drug development professionals who are monitoring the reactions of 2-(Difluoromethyl)-3-nitroanisole , particularly its reduction to the corresponding aniline derivative.
As an Application Scientist, I have structured this guide to move beyond basic instructions. Here, we address the causality behind chromatographic behavior, providing you with self-validating protocols to ensure absolute confidence in your analytical results.
Chromatographic Profiling & Causality
To successfully monitor 2-(difluoromethyl)-3-nitroanisole, one must first understand how its structural components interact with the silica gel stationary phase:
-
Nitro Group (-NO₂): Strongly electron-withdrawing and highly polar. It dictates the primary dipole moment of the molecule, causing moderate retention on normal-phase silica[1].
-
Methoxy Group (-OCH₃): Electron-donating and capable of acting as a weak hydrogen bond acceptor.
-
Difluoromethyl Group (-CHF₂): While fluorine is highly electronegative, the -CHF₂ group increases the overall lipophilicity of the molecule compared to a standard methyl group, slightly reducing its retention factor (
) relative to non-fluorinated analogs.
When monitoring the reduction of this compound to 2-(difluoromethyl)-3-methoxyaniline , the chromatographic profile shifts drastically. The conversion of the nitro group to a primary amine introduces strong hydrogen-bond donating capabilities, which interact aggressively with the acidic silanol groups on the silica surface[2].
Anticipated Chromatographic Behavior (Silica Gel 60 F₂₅₄)
| Compound State | Functional Group | Dominant Intermolecular Force | Suggested Solvent System | Expected |
| Starting Material | Nitro (-NO₂) | Dipole-Dipole | Hexane:EtOAc (4:1) | 0.45 - 0.55 |
| Reaction Intermediate | Hydroxylamine (-NHOH) | Hydrogen Bonding (Donor/Acceptor) | Hexane:EtOAc (4:1) | 0.20 - 0.30 |
| Final Product | Primary Amine (-NH₂) | Strong H-Bonding (Amine to Silanol) | Hexane:EtOAc (2:1) + 1% TEA | 0.30 - 0.40 |
Troubleshooting FAQs: Mobile Phase & Artifact Resolution
Q: I am using Hexane/Ethyl Acetate to monitor the reduction, but my product spot is severely streaking down the plate. How do I resolve this? A: Streaking is a direct result of acid-base interactions. Standard silica gel contains acidic silanol (-SiOH) groups. Your product, a primary amine, is basic. As the amine travels up the plate, it forms strong, reversible hydrogen bonds with these silanols, causing the compound to continuously stick and release, resulting in a "smear" rather than a tight band. Resolution: Add 1% to 5% Triethylamine (TEA) or aqueous ammonia to your mobile phase. The TEA acts as a sacrificial base, neutralizing the highly acidic silanol sites on the plate before your analyte reaches them, forcing the amine to elute as a sharp, quantifiable spot.
Q: The starting material and the intermediate hydroxylamine are co-eluting. How can I separate them?
A: Co-elution in nitro reductions often occurs when the solvent system is too polar, compressing the
TLC mobile phase optimization workflow for 2-(difluoromethyl)-3-nitroanisole.
Troubleshooting FAQs: Visualization Techniques
Q: My starting material is highly visible under UV 254 nm, but as the reaction progresses, the product spot is incredibly faint. Am I losing material? A: Not necessarily. The nitro group is a powerful chromophore that heavily quenches the fluorescence of the F₂₅₄ indicator, resulting in a dark, highly visible spot[1]. When reduced to an amine, the molar absorptivity at 254 nm often decreases, making the spot appear artificially faint. Resolution: Do not rely solely on UV. You must use a chemical stain to definitively prove the presence of the amine. Ninhydrin is effective for primary amines, but for absolute structural confirmation of a nitro-reduction pathway, use the Reduction-Diazotization stain workflow[4].
Chemical visualization mechanism for nitro compounds via reduction and diazotization.
Self-Validating Experimental Protocols
To ensure trustworthiness in your analytical readouts, implement the following self-validating methodologies.
Protocol A: The Self-Validating Co-Spotting Matrix
Reaction solvents (like DMF, ethanol, or high-concentration salts from reduction conditions) can alter the local polarity of the silica gel, causing the reaction mixture spot to run differently than the pure starting material (a "matrix effect"). This protocol eliminates false positives.
-
Prepare the Plate: Draw a baseline 1 cm from the bottom of a Silica Gel 60 F₂₅₄ plate. Mark three distinct origins: SM (Starting Material), Co (Co-spot), and RM (Reaction Mixture).
-
Spotting:
-
Spot 1 µL of the pure 2-(difluoromethyl)-3-nitroanisole reference standard on SM and Co.
-
Spot 1 µL of the crude reaction mixture on RM and Co.
-
Causality Check: The Co spot now contains both matrices. If the reaction is incomplete, the Co lane will show a perfect figure-eight or a single unified spot for the starting material. If the
in the RM lane is shifted purely due to solvent effects, the Co lane will reveal the distortion, preventing you from falsely assuming a new product has formed.
-
-
Development: Elute in your optimized solvent system (e.g., Hexane:EtOAc 4:1) until the solvent front is 1 cm from the top.
-
Analysis: Dry completely. Visualize under UV 254 nm before proceeding to chemical staining.
Protocol B: On-Plate Derivatization (Nitro/Amine Specific)
This protocol chemically validates the functional group transformation. It relies on the in-situ reduction of unreacted nitroanisole to an amine, followed by diazotization and coupling to form a highly visible azo dye[4],[5].
-
Preparation: Ensure the developed TLC plate from Protocol A is completely dry. Residual organic solvents will interfere with the aqueous stains.
-
Reduction Step: Lightly and evenly spray the plate with a 5% (w/v) solution of Stannous Chloride (
) dissolved in 2M HCl[4]. -
Thermal Activation: Heat the plate on a hotplate at 100°C for 10-15 minutes. Mechanism: The
acts as an electron donor, reducing any unreacted 2-(difluoromethyl)-3-nitroanisole to the corresponding amine. Allow the plate to cool to room temperature.ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted"> -
Diazotization: Spray the cooled plate with a 2% (w/v) aqueous solution of Sodium Nitrite (
). Mechanism: The nitrous acid generated in situ converts all primary amines on the plate into reactive diazonium salts[4]. -
Coupling: Immediately spray the plate with a 10% (w/v) solution of
-naphthol in 10% aqueous NaOH. -
Validation: Any spot containing a primary amine (either your reduced product or the starting material you just forced to reduce on the plate) will immediately couple with the
-naphthol to form a brilliant, stable orange/red azo dye.ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
References
-
National Center for Biotechnology Information. "Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst." PMC - NIH.[Link]
-
International Journal of Chemical and Physical Sciences. "Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography." IJCPS. [Link]
Sources
- 1. CAS 100-17-4: 4-Nitroanisole | CymitQuimica [cymitquimica.com]
- 2. Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijcps.org [ijcps.org]
Validation & Comparative
Topic: "2-(Difluoromethyl)-3-nitroanisole" vs. 2-fluoro-6-nitroanisole: A Comparative Analysis of Chemical Properties for Advanced Synthesis and Drug Discovery
An In-Depth Comparative Guide for Researchers
Introduction
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. Fluorine's unique electronic properties can profoundly influence a molecule's reactivity, metabolic stability, lipophilicity, and binding affinity. While the simple fluoro substituent has long been a workhorse for chemists, more complex fluorinated motifs like the difluoromethyl (-CHF2) group are gaining significant traction. This is largely due to the -CHF2 group's ability to act as a bioisostere for hydroxyl, thiol, and amine groups, a feature stemming from its capacity to serve as a hydrogen bond donor.[1][2][3]
This guide provides an in-depth, objective comparison of two closely related nitroanisole derivatives: the novel 2-(Difluoromethyl)-3-nitroanisole and the more conventional 2-fluoro-6-nitroanisole . We will dissect their structural and electronic differences to predict and explain their divergent chemical behaviors. This analysis is designed to equip researchers, particularly those in drug development, with the field-proven insights needed to select the appropriate building block for their specific application, whether it be for fine-tuning physicochemical properties or for engaging in specific chemical transformations like Nucleophilic Aromatic Substitution (SNAr).
Part 1: Physicochemical and Electronic Property Showdown
At first glance, the two title compounds appear to be simple isomers. However, the replacement of a single fluorine atom with a difluoromethyl group instigates a cascade of changes in their fundamental properties.
Structural and Physicochemical Data
A summary of the core physicochemical properties is presented below. Note that data for the less-common 2-(Difluoromethyl)-3-nitroanisole are estimated based on established principles and data from closely related analogs, as extensive experimental data is not publicly available.
| Property | 2-(Difluoromethyl)-3-nitroanisole | 2-fluoro-6-nitroanisole | Rationale for Differences |
| Structure | ![]() | ![]() | Positional isomerism and different fluorinated groups. |
| CAS Number | Not available | 484-94-6 | Reflects commercial availability and prevalence in literature. |
| Molecular Formula | C8H7F2NO3 | C7H6FNO3 | Addition of a -CHF2 group vs. an -F group. |
| Molecular Weight | 203.14 g/mol | 171.13 g/mol | The -CHF2 group is significantly heavier than -F. |
| Appearance | Pale yellow solid or oil (predicted) | Pale yellow to light brown solid/liquid[4] | Nitroaromatics are typically colored; physical state depends on crystal packing. |
| cLogP | ~2.0-2.3 (estimated) | 1.8[5] | The -CHF2 group is generally more lipophilic than -F, but this can be modulated by other ring substituents.[3] |
| Hydrogen Bonding | Donor/Acceptor | Acceptor only | The polarized C-H bond in -CHF2 acts as a hydrogen bond donor.[1] |
The Decisive Factor: Electronic Effects and Hydrogen Bonding
The most profound differences between these two molecules arise from the electronic nature of their respective fluorine-containing substituents.
-
2-fluoro-6-nitroanisole : The single fluorine atom exerts a powerful, electron-withdrawing inductive effect (-I) due to its high electronegativity. It also has a weak, electron-donating resonance effect (+R) via its lone pairs. In the context of reactivity, the inductive effect typically dominates. As a substituent, it acts as a hydrogen bond acceptor.
-
2-(Difluoromethyl)-3-nitroanisole : The -CHF2 group is also strongly electron-withdrawing via the inductive effect (-I), comparable to or stronger than a nitro group. However, it has no meaningful resonance contribution. Its most distinguishing feature is the polarized C(sp³)-H bond, which makes the proton sufficiently acidic to act as a competent hydrogen bond donor, a property quantified by Abraham's solute 1H NMR analysis.[1] This allows the -CHF2 group to mimic the hydrogen bonding patterns of hydroxyl or thiol groups, making it a valuable bioisostere in drug design.[2][3]
Caption: Electronic properties and H-bonding capabilities of -F vs. -CHF2.
Part 2: Comparative Reactivity in Key Transformations
The electronic and steric differences directly translate into distinct reactivity profiles, particularly in reactions critical to pharmaceutical synthesis.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a cornerstone of aromatic chemistry, requiring an electron-deficient ring and a good leaving group.[6][7][8] Both molecules are activated towards SNAr by the powerful electron-withdrawing nitro group.
-
2-fluoro-6-nitroanisole : In this molecule, the fluorine atom is ortho to the nitro group. This is a classic setup for an SNAr reaction where the fluorine itself acts as the leaving group. The attack of a nucleophile at the carbon bearing the fluorine (C2) is highly favored because the resulting negative charge in the Meisenheimer intermediate is effectively stabilized by the adjacent nitro group through resonance.[6][8]
-
2-(Difluoromethyl)-3-nitroanisole : Here, the situation is different. The -CHF2 group is not a conventional leaving group in SNAr. The methoxy group (-OCH3) is ortho to the nitro group, making it the most likely leaving group. The -CHF2 group at C2 and the -NO2 group at C3 both powerfully activate the ring, making the C1 position (bearing the methoxy group) highly electrophilic. Therefore, a nucleophile will preferentially attack C1 to displace the methoxy group.
Caption: Contrasting SNAr pathways for the two isomers.
Metabolic Stability Considerations
In drug development, predicting metabolic fate is crucial.
-
The C-F bond in 2-fluoro-6-nitroanisole is exceptionally strong and generally resistant to metabolic cleavage. Metabolism would likely occur via reduction of the nitro group or O-demethylation of the methoxy group.
-
For 2-(Difluoromethyl)-3-nitroanisole , while the C-F bonds are stable, the C-H bond within the -CHF2 group presents a potential site for oxidative metabolism by cytochrome P450 enzymes. While more stable than a non-fluorinated C-H bond, it is a potential metabolic soft spot compared to the C-F bond.[9] This offers a handle for tuning a drug candidate's half-life.
Part 3: Synthesis and Handling
-
2-fluoro-6-nitroanisole is commercially available. Its synthesis typically starts from 2-fluoro-6-nitrophenol, which is then methylated.[10]
Handling Precautions: Both compounds are nitroaromatics and should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[11] Nitroaromatics can be toxic and are often skin irritants.[12]
Part 4: Experimental Protocols
To illustrate the practical differences in reactivity, a comparative SNAr experiment is proposed.
Workflow: Comparative SNAr Reaction with Piperidine
This experiment aims to demonstrate the differential reactivity and regioselectivity of the two isomers with a common amine nucleophile.
Caption: Experimental workflow for a comparative SNAr reaction.
Detailed Protocol: SNAr with Piperidine
Objective: To compare the rate and outcome of the reaction of piperidine with 2-fluoro-6-nitroanisole and 2-(difluoromethyl)-3-nitroanisole.
Materials:
-
2-fluoro-6-nitroanisole (1.0 mmol, 171 mg)
-
2-(Difluoromethyl)-3-nitroanisole (1.0 mmol, 203 mg)
-
Piperidine (2.2 mmol, 218 µL)
-
Potassium Carbonate (K2CO3), anhydrous (2.0 mmol, 276 mg)
-
Dimethyl Sulfoxide (DMSO), anhydrous (5 mL for each reaction)
-
Ethyl Acetate (EtOAc) and Water for workup
-
Two round-bottom flasks with stir bars and reflux condensers
Procedure:
-
Reaction Setup: In separate flasks, charge 2-fluoro-6-nitroanisole (Flask A) and 2-(difluoromethyl)-3-nitroanisole (Flask B) with K2CO3.
-
Add 5 mL of anhydrous DMSO to each flask and begin stirring.
-
Add piperidine to each flask via syringe.
-
Heat both reactions to 80°C in a pre-heated oil bath.
-
Monitoring: Monitor the progress of each reaction by taking small aliquots every 30 minutes and analyzing by TLC or LC-MS. Look for the consumption of starting material.
-
Workup: Once a reaction is complete (or after a set time, e.g., 4 hours), cool the flask to room temperature. Pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the resulting crude material by ¹H NMR and ¹⁹F NMR to confirm the product structure.
Expected Outcome:
-
Flask A: The reaction is expected to proceed cleanly to yield N-(2-methoxy-6-nitrophenyl)piperidine. The disappearance of the starting material's doublet in the ¹⁹F NMR spectrum will be a key indicator of reaction completion.
-
Flask B: This reaction will likely yield N-(2-(difluoromethyl)-3-nitrophenyl)piperidine, with the displacement of the methoxy group. The ¹⁹F NMR will show a shift in the triplet signal corresponding to the -CHF2 group, while the ¹H NMR will show the loss of the methoxy singlet. The relative rates of these two reactions will provide direct experimental evidence of the compounds' differing electrophilicity and leaving group propensities.
Conclusion and Strategic Recommendations
While structurally similar, 2-(difluoromethyl)-3-nitroanisole and 2-fluoro-6-nitroanisole are fundamentally different chemical entities with distinct applications.
-
Choose 2-fluoro-6-nitroanisole when:
-
You require a robust building block for SNAr reactions where fluorine is the intended leaving group .
-
The goal is to introduce a simple, metabolically stable, electron-withdrawing group to block a metabolic site or modulate pKa.
-
-
Choose 2-(difluoromethyl)-3-nitroanisole when:
-
The synthetic goal involves SNAr displacement of the methoxy group , leveraging the powerful activation from the adjacent nitro and difluoromethyl groups.
-
The primary objective in a drug discovery program is to introduce a hydrogen bond donor to improve target affinity or to serve as a bioisostere for an alcohol, thiol, or amine .
-
A handle for tunable metabolic stability via the C-H bond is desired.
-
Ultimately, the choice is not about which compound is "better," but which is strategically correct for the task at hand. Understanding their nuanced chemical properties empowers researchers to make informed decisions, accelerating the path from molecular design to functional innovation.
References
-
Spicer, C. D., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7031-7076. [Link]
-
Amii, H., & Uneyama, K. (2024). Defluorinative Functionalization Approach led by Difluoromethyl Anion Chemistry. ChemRxiv. [Link]
-
Jiao, Q., et al. (2022). Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN). Materials, 15(7), 2568. [Link]
-
Truong, T. T., & Nielsen, J. (2023). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Chemistry, 61(1), 10-14. [Link]
-
Ni, C., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Promoted Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8871. [Link]
-
Jiao, Q., Li, T., Ou, Y., & Wang, F. (2022). Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study. Materials, 15(7), 2568. [Link]
-
International Agency for Research on Cancer. (1996). 2-Nitroanisole. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon: IARC. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 598606, 2-Fluoro-6-nitroanisole. Retrieved from [Link]
-
Crampton, M. R., & Gibson, B. (1981). Reactions of nitroanisoles. Part 2. Reactions of 2,4- and 2,6-dinitroanisole with piperidines in benzene. Journal of the Chemical Society, Perkin Transactions 2, (4), 533-536. [Link]
-
Zhu, R., et al. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters, 23(21), 8540–8545. [Link]
-
LookChem. (n.d.). 2-Fluoro-6-nitro anisole CAS:484-94-6. Retrieved from [Link]
-
Zafrani, Y., & Saphier, S. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 12(5), 361-365. [Link]
-
Doyle, A. G., & Lin, D. W. (2018). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Organic Chemistry, 83(15), 7867-7878. [Link]
-
Um, I. H., et al. (2018). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. RSC Advances, 8(3), 1361-1367. [Link]
- Google Patents. (2013). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
-
Coenen, H. H., et al. (2015). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Molecules, 20(9), 16343-16382. [Link]
-
ResearchGate. (2023). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Retrieved from [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]
-
INCHEM. (2022). ICSC 1520 - 2-NITROANISOLE. Retrieved from [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Springer Nature Research Communities. (2022). A Trifluoromethyl- and Fluoro-Substituted Stereogenic Carbon Centre Gives Rise to Unorthodox Chemistry. [Link]
-
Scerba, M. T., et al. (2018). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. ACS Medicinal Chemistry Letters, 9(10), 1022-1027. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
Sources
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 484-94-6: 2-Fluoro-6-nitroanisole | CymitQuimica [cymitquimica.com]
- 5. 2-Fluoro-6-nitroanisole | C7H6FNO3 | CID 598606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Fluoro-6-nitroanisole | 484-94-6 [chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. ICSC 1520 - 2-NITROANISOLE [inchem.org]
A Comparative Analysis of 2-(Difluoromethyl)-3-nitroanisole and Its Isomeric Precursors
An In-Depth Technical Guide for Researchers
This guide provides a comprehensive comparison of 2-(Difluoromethyl)-3-nitroanisole with its foundational isomers: 2-nitroanisole, 3-nitroanisole, and 4-nitroanisole. We will dissect their physicochemical properties, chemical reactivity, and potential for application in drug discovery, supported by experimental data and established chemical principles. This analysis is designed to equip researchers, medicinal chemists, and drug development professionals with the insights needed to strategically leverage these structures in their work.
The introduction of fluorinated moieties is a cornerstone of modern medicinal chemistry, used to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] The difluoromethyl (CF₂H) group, in particular, has garnered significant interest as it acts as a unique bioisostere for hydroxyl, thiol, and amine groups, primarily due to its capacity to act as a hydrogen bond donor.[1][3][4] This guide explores how the incorporation of this group onto a nitroanisole scaffold—a class of compounds known for their utility as synthetic intermediates and their complex biological profiles[5][6][7]—creates a molecule with a distinct and potentially advantageous profile compared to its non-fluorinated counterparts.
The Difluoromethyl Group: A Bioisostere with Unique Properties
The strategic replacement of a functional group with another that retains similar physical or chemical properties—a concept known as isosterism or bioisosterism—is a powerful tool in drug design. The difluoromethyl (CF₂H) group is a fascinating example. While it increases lipophilicity like other fluorine-containing groups, its C-H bond is polarized by the adjacent fluorine atoms, enabling it to act as a hydrogen bond donor.[2][8] This allows it to mimic the interactions of hydroxyl (-OH) or thiol (-SH) groups, which are common pharmacophores, while offering greater metabolic stability.[1]
Caption: Bioisosteric relationship of the CF₂H group with hydroxyl and thiol groups.
Comparative Physicochemical Properties
The introduction of a difluoromethyl group significantly alters the molecule's physical and chemical properties compared to the parent nitroanisole isomers. While direct experimental data for 2-(difluoromethyl)-3-nitroanisole is not widely available, we can predict its properties based on established principles and compare them to the known values of the other isomers.
| Property | 2-Nitroanisole | 3-Nitroanisole | 4-Nitroanisole | 2-(Difluoromethyl)-3-nitroanisole (Predicted) | Causality of the CF₂H Group's Influence |
| Molecular Formula | C₇H₇NO₃[9] | C₇H₇NO₃[7] | C₇H₇NO₃[7] | C₈H₇F₂NO₃ | Introduction of C, H, and two F atoms. |
| Molecular Weight | 153.14 g/mol [9] | 153.14 g/mol [7] | 153.14 g/mol [7] | 203.14 g/mol | Significant mass increase due to the -CF₂H group. |
| Physical State | Liquid[9][10] | Solid[7][11] | Solid[7] | Likely a solid | Increased molecular weight and potential for stronger intermolecular interactions (H-bonding). |
| Melting Point (°C) | 10.5[9][10] | 34-37[11] | 52-54[7] | > 40 | The CF₂H group can participate in intermolecular hydrogen bonding, potentially raising the melting point relative to the 3-nitro isomer. |
| Boiling Point (°C) | 277[9][10] | 258[7] | 260 | > 260 | Increased molecular weight and polarity lead to a higher boiling point. |
| logP (Lipophilicity) | 1.7[9] | ~1.7 (est.) | ~1.7 (est.) | ~2.5 (est.) | The CF₂H group is known to increase lipophilicity, which can improve membrane permeability.[3] |
| Topological Polar Surface Area (TPSA) | 55.1 Ų[9] | 55.1 Ų | 55.1 Ų | 55.1 Ų | The TPSA is dominated by the nitro and methoxy groups; the CF₂H group itself is not highly polar. |
Electronic Effects and Chemical Reactivity
The reactivity of an aromatic ring is governed by the electronic properties of its substituents. In nitroanisoles, the methoxy (-OCH₃) group is a strong activating, ortho-, para-director, while the nitro (-NO₂) group is a strong deactivating, meta-director.[12] The difluoromethyl (-CF₂H) group is also an electron-withdrawing and meta-directing substituent due to the high electronegativity of fluorine.
The interplay of these groups in 2-(difluoromethyl)-3-nitroanisole creates a unique electronic landscape. Both the -CF₂H and -NO₂ groups deactivate the ring towards electrophilic aromatic substitution (EAS), making it less reactive than the parent anisole.[13] Conversely, their strong electron-withdrawing character would significantly activate the ring for nucleophilic aromatic substitution (SNAr), particularly for a leaving group at the C4 or C6 positions.
Caption: Directing effects of substituents on 2-(Difluoromethyl)-3-nitroanisole.
Electrochemical Properties: A Proxy for Biological Activity
The biological activity of many nitroaromatic compounds is linked to the electrochemical reduction of the nitro group to form a nitro radical anion.[5] The ease of this reduction (measured as the reduction potential) is a key parameter. A comprehensive study on nitroanisole isomers revealed the following ease of reduction at pH 7: 2-nitroanisole > 3-nitroanisole > 4-nitroanisole.[5] This indicates that the ortho-isomer is the most susceptible to forming the radical anion intermediate.
| Isomer | Reduction Peak Potential (Ep) at pH 7 (Volts vs. Ag/AgCl) | Stability of Nitro Radical Anion |
| 2-Nitroanisole | ~ -0.65 V[5] | Less stable in aprotic media |
| 3-Nitroanisole | ~ -0.70 V[5] | Moderately stable in aprotic media |
| 4-Nitroanisole | ~ -0.72 V[5] | Most stable in aprotic media |
For 2-(difluoromethyl)-3-nitroanisole , the additional electron-withdrawing CF₂H group is predicted to make the reduction of the nitro group more favorable (occur at a less negative potential) than in 3-nitroanisole. This heightened redox activity could translate to altered biological effects, either enhancing a desired therapeutic action or modifying its toxicological profile.
Experimental Protocols
Protocol 1: Synthesis of Nitroanisole Isomers via Electrophilic Nitration
This protocol describes a standard laboratory procedure for the nitration of anisole, which yields a mixture of ortho and para isomers.[7]
Causality: The reaction proceeds via an electrophilic aromatic substitution mechanism. The methoxy group of anisole activates the ring and directs the incoming nitronium ion (NO₂⁺), generated from the acid mixture, to the ortho and para positions.[13][14]
Materials:
-
Anisole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice bath
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer
Procedure:
-
Preparation: Cool a mixture of 15 mL of concentrated H₂SO₄ and 15 mL of concentrated HNO₃ to 0°C in an ice bath with constant stirring.
-
Addition of Anisole: In a separate flask, dissolve 10 g of anisole in 20 mL of DCM.
-
Nitration Reaction: Add the anisole solution dropwise to the cold acid mixture over 30 minutes, ensuring the temperature does not exceed 10°C.
-
Reaction Quench: After the addition is complete, stir the mixture at 0°C for an additional hour. Carefully pour the reaction mixture over 200 g of crushed ice.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of DCM.
-
Washing: Combine the organic extracts and wash with water, followed by saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting mixture of 2-nitroanisole and 4-nitroanisole can be separated by column chromatography on silica gel.
Protocol 2: Proposed Synthesis of 2-(Difluoromethyl)-3-nitroanisole
Direct difluoromethylation of 3-nitroanisole is challenging. A more plausible, multi-step approach leverages modern cross-coupling or radical-based methods.[8]
Causality: This proposed synthesis relies on installing the functional groups in a controlled sequence. It starts with a commercially available precursor and uses a photocatalyzed radical reaction to introduce the difluoromethyl group, a method known for its functional group tolerance.
Caption: Proposed workflow for synthesizing 2-(Difluoromethyl)-3-nitroanisole.
Implications for Drug Development and Biological Activity
The parent nitroanisole isomers serve primarily as industrial intermediates, with 2-nitroanisole being reasonably anticipated to be a human carcinogen.[9][15] Its toxicity is linked to metabolic activation, a process influenced by the ease of nitro group reduction.[5][10]
The introduction of the CF₂H group at the 2-position of 3-nitroanisole could fundamentally alter this profile in several ways:
-
Enhanced Target Affinity: The ability of the CF₂H group to act as a hydrogen bond donor could introduce a new, favorable interaction with a biological target, potentially increasing binding affinity and efficacy.[3][8]
-
Modulated Metabolism: The CF₂H group is more metabolically stable than a methyl or hydroxyl group. This could block a potential site of metabolic attack, increasing the drug's half-life.
-
Altered Redox Profile: As discussed, the CF₂H group will likely make the nitro group easier to reduce. This could be a double-edged sword: it might be exploited for bioreductive activation in targeted therapies (e.g., hypoxia-activated prodrugs) or it could potentially alter the toxicological profile.
-
Improved Pharmacokinetics: The increased lipophilicity imparted by the CF₂H group can enhance cell membrane permeability and bioavailability, though this effect is complex and context-dependent.[3][4]
Conclusion
While 2-, 3-, and 4-nitroanisole are well-characterized commodity chemicals, 2-(difluoromethyl)-3-nitroanisole represents a frontier molecule designed with the principles of modern medicinal chemistry in mind. The substitution of a hydrogen atom with a difluoromethyl group is not a trivial modification; it transforms the molecule's electronic, steric, and intermolecular bonding potential.
Our comparative analysis reveals that 2-(difluoromethyl)-3-nitroanisole is predicted to have:
-
Higher lipophilicity and a greater molecular weight.
-
A unique capacity for hydrogen bond donation , absent in its non-fluorinated isomers.
-
A more easily reducible nitro group , suggesting a heightened redox activity.
-
A significantly deactivated aromatic ring towards electrophilic attack.
For researchers in drug discovery, 2-(difluoromethyl)-3-nitroanisole offers a scaffold that marries the reactive potential of a nitroaromatic system with the advantageous pharmacokinetic and pharmacodynamic properties of the difluoromethyl group. It stands as a compelling candidate for lead optimization, enabling the exploration of new binding interactions and improved metabolic profiles that are inaccessible to its simpler isomeric counterparts.
References
-
Gomez, M., et al. (2002). Free Radical Formation and Characterization of Nitroanisole Isomer Reduction in Different Media. Journal of The Electrochemical Society. Available at: [Link]
-
International Agency for Research on Cancer. (2018). ortho-Nitroanisole. In Some Aromatic Amines and related Compounds. NCBI Bookshelf. Available at: [Link]
-
Pérez-Villanueva, M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. Available at: [Link]
-
Ni, K., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... PMC. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Nitroanisole. PubChem. Retrieved from [Link]
-
Olah, G. A., et al. (2002). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. ResearchGate. Available at: [Link]
-
Shalit, O., et al. (2017). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. Available at: [Link]
-
Butler, J. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. Available at: [Link]
-
Grokipedia. (n.d.). Nitroanisole. Retrieved from [Link]
-
Carboni, A., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]
-
International Agency for Research on Cancer. (1996). 2-Nitroanisole. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. NCBI Bookshelf. Available at: [Link]
- Google Patents. (2003). Method for preparing 4-chlorine-3-nitroanisole.
-
Taylor & Francis. (n.d.). Difluoromethane – Knowledge and References. Retrieved from [Link]
-
Bagno, A., et al. (2020). Frontier Orbitals and Charges Approaches in Electrophilic Aromatic Substitution: The Cases of Anisole and Benzaldehyde. MDPI. Available at: [Link]
-
NIST. (n.d.). Difluoromethane. NIST WebBook. Retrieved from [Link]
-
Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Difluoromethane. PubChem. Retrieved from [Link]
-
Finetech Industry Limited. (n.d.). 2,3-Difluoro-6-nitroanisole. Retrieved from [Link]
-
Wikipedia. (n.d.). Difluoromethane. Retrieved from [Link]
-
ChemRxiv. (2024). Defluorinative Functionalization Approach led by Difluoromethyl Anion Chemistry. Retrieved from [Link]
Sources
- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 9. 2-Nitroanisole | C7H7NO3 | CID 7048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ortho-Nitroanisole - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 3-Nitroanisole | 555-03-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. 2-Nitroanisole - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
Evaluation of different difluoromethylating agents for anisole substrates.
Evaluation of Difluoromethylating Agents for Anisole Substrates: A Comparative Guide
Introduction
The introduction of a difluoromethyl (
However, the inherent ortho/para-directing nature of the methoxy group often leads to poor regioselectivity, resulting in complex isomeric mixtures[2]. This guide critically evaluates three distinct difluoromethylating agents—Zinc Difluoromethanesulfinate (DFMS), Ethyl Bromodifluoroacetate (
Mechanistic Workflows & Logical Relationships
The choice of reagent dictates the activation mode (thermal, oxidative, or photochemical) and the resulting regiochemical outcome.
Caption: Comparative activation modes and regiochemical outcomes for anisole C-H difluoromethylation.
Zinc Difluoromethanesulfinate (DFMS / Baran Reagent)
Mechanistic Causality: DFMS (
Ethyl Bromodifluoroacetate ( ) with Fe(TPP)Cl
Mechanistic Causality: To overcome the regioselectivity limitations of free radical addition, a specialized system utilizing
Difluoromethanesulfonyl Chloride ( ) via Photoredox Catalysis
Mechanistic Causality: For substrates sensitive to strong oxidants or high heat, visible-light-mediated photoredox catalysis offers a self-validating, mild alternative[4]. Using a photocatalyst (e.g.,
Quantitative Data Presentation
| Reagent System | Catalyst / Initiator | Reaction Conditions | Regioselectivity (para:ortho) | Primary Advantage | Limitation |
| DFMS | TBHP (Oxidant) | ~ 1:1 to 2:1 | Bench-stable, easy setup | Poor regiocontrol | |
| Fe(TPP)Cl (5 mol%) | DCE, 140 °C, 24 h | > 10:1 | Exceptional para-selectivity | High temperature required | |
| MeCN, RT, 16 h | ~ 1:1 to 2:1 | Extremely mild, scalable | Requires photoredox setup |
Experimental Protocols
The following step-by-step methodologies are designed as self-validating systems, ensuring reproducibility through strict stoichiometric and environmental controls.
Protocol A: DFMS-Mediated Radical Addition
Objective: General difluoromethylation of anisole yielding an ortho/para mixture.
-
Preparation: In a 20 mL vial equipped with a magnetic stir bar, dissolve anisole (1.0 mmol, 1.0 equiv) in a biphasic mixture of
(4.0 mL) and (1.6 mL). -
Reagent Addition: Add Zinc Difluoromethanesulfinate (DFMS) (2.5 mmol, 2.5 equiv) to the vigorously stirring solution.
-
Initiation: Slowly add tert-butyl hydroperoxide (TBHP, 70% in water, 3.0 mmol, 3.0 equiv) dropwise over 5 minutes. Causality: Dropwise addition prevents a thermal spike from rapid radical generation, minimizing over-oxidation of the electron-rich arene.
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 12 hours.
-
Workup: Dilute with additional
(10 mL), separate the organic layer, wash with saturated aqueous , dry over , and concentrate. Purify via silica gel chromatography.
Protocol B: Fe(TPP)Cl-Catalyzed Para-Selective Difluoromethylation
Objective: Highly para-selective functionalization of anisole.
-
Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add anisole (0.2 mmol, 1.0 equiv), Fe(TPP)Cl (0.01 mmol, 5 mol%), and anhydrous
(0.6 mmol, 3.0 equiv). -
Solvent & Reagent: Inject anhydrous 1,2-dichloroethane (DCE, 0.5 mL) followed by Ethyl Bromodifluoroacetate (
) (1.2 mmol, 6.0 equiv). -
Reaction: Seal the tube and heat to 140 °C in a pre-heated oil bath for 24 hours. Causality: The high temperature is required to overcome the activation barrier of the sterically hindered iron-porphyrin intermediate, which is responsible for the strict regiocontrol[2].
-
Workup: Cool to room temperature, filter through a short pad of Celite (eluting with ethyl acetate), and concentrate under reduced pressure. Isolate the para-isomer via column chromatography.
Protocol C: Visible-Light Photoredox Difluoromethylation
Objective: Mild, room-temperature difluoromethylation.
-
Preparation: In a dry 10 mL glass vial, combine anisole (0.5 mmol, 1.0 equiv),
(0.005 mmol, 1 mol%), and (1.0 mmol, 2.0 equiv). -
Degassing: Add anhydrous acetonitrile (MeCN, 5.0 mL) and Difluoromethanesulfonyl Chloride (
) (1.0 mmol, 2.0 equiv). Degas the mixture via three freeze-pump-thaw cycles. Causality: Oxygen quenches the excited state of the photocatalyst and traps radical intermediates; strict degassing is a self-validating requirement for photoredox success[4]. -
Irradiation: Stir the mixture at room temperature under irradiation with a 450 nm Blue LED (distance ~5 cm) for 16 hours.
-
Workup: Quench with water, extract with ethyl acetate, dry, and purify via chromatography.
Conclusion & Recommendations
For drug development professionals optimizing anisole-containing scaffolds, the choice of difluoromethylating agent must align with project constraints:
-
Select DFMS for rapid, early-stage library generation where regioisomeric mixtures can be tolerated or easily separated.
-
Select the
/ Fe(TPP)Cl system when strict para-selectivity is mandatory, provided the substrate can withstand 140 °C. -
Select
under photoredox conditions for complex, late-stage functionalization where preserving thermally sensitive functional groups is the highest priority.
References
-
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. 1
-
Iron-Catalyzed Highly para-Selective Difluoromethylation of Arenes. ACS Publications. 2
-
3-Chloro-4-(difluoromethyl)anisole. Benchchem. 3
-
Direct Perfluoroalkylation of C-H Bonds in (Hetero)arenes. SciSpace. 4
Sources
The Shielding Effect: A Comparative Guide to the Metabolic Stability of Difluoromethylated Compounds
In the relentless pursuit of efficacious and safe therapeutics, drug developers perpetually grapple with the challenge of metabolic instability. A promising lead candidate can falter in preclinical or clinical stages due to rapid clearance from the body, rendering it ineffective. Strategic chemical modifications are therefore paramount to enhancing a molecule's metabolic lifetime. Among the most successful strategies is the introduction of fluorine, and specifically, the difluoromethyl (-CF2H) group. This guide provides an in-depth comparison of the metabolic stability of difluoromethylated compounds versus their non-fluorinated analogs, supported by established experimental protocols and data.
The Significance of Metabolic Stability in Drug Discovery
The metabolic stability of a drug candidate dictates its half-life and bioavailability, directly impacting its therapeutic efficacy and dosing regimen.[1] A compound that is rapidly metabolized by enzymes in the liver and other tissues will be cleared from the body quickly, often before it can exert its desired pharmacological effect. The primary family of enzymes responsible for the metabolism of most drugs are the cytochrome P450 (CYP) enzymes.[2][3] These enzymes typically introduce or expose functional groups to increase the water solubility of a compound, facilitating its excretion.[2] Therefore, a key objective in drug design is to "shield" a molecule from this metabolic machinery.
The Difluoromethyl Group: A Bioisosteric Shield
The difluoromethyl group has emerged as a powerful tool in medicinal chemistry due to its unique electronic and steric properties.[4] It often serves as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, meaning it can replace these groups without negatively impacting the molecule's ability to bind to its biological target.[5][6] However, the substitution of a metabolically labile C-H bond with a much stronger C-F bond significantly enhances resistance to oxidative metabolism by CYP enzymes.[7][8]
The introduction of the -CF2H group can lead to:
-
Blocked Metabolic Sites: By replacing a hydrogen atom at a position susceptible to metabolic attack with a fluorine atom, the enzymatic reaction is hindered.[8]
-
Altered Physicochemical Properties: The high electronegativity of fluorine can alter the electron distribution within the molecule, which may reduce its affinity for the active site of metabolizing enzymes.[7][9]
-
Increased Lipophilicity: The -CF2H group can increase a molecule's lipophilicity, which can influence its distribution and interaction with metabolic enzymes.[4][10]
The following sections will detail the experimental approach to quantify these effects.
Comparative In Vitro Metabolic Stability Assessment: A Methodological Deep Dive
The most common and reliable method for assessing metabolic stability in early drug discovery is the in vitro liver microsomal stability assay.[3][11] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[11] This assay measures the rate at which a compound is metabolized by these enzymes.
Experimental Design and Rationale
To objectively compare a difluoromethylated compound with its non-fluorinated counterpart, a head-to-head experiment is designed.
Test Compounds:
-
Compound A: The non-fluorinated parent molecule.
-
Compound B: The difluoromethylated analog of Compound A.
Rationale: By directly comparing these two compounds, any observed differences in metabolic stability can be confidently attributed to the presence of the difluoromethyl group.
Detailed Experimental Protocol: Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a non-fluorinated compound and its difluoromethylated analog.
Materials:
-
Pooled human liver microsomes (HLMs)[12]
-
Phosphate buffer (0.1 M, pH 7.4)[13]
-
NADPH regenerating system (or NADPH)[3]
-
Test compounds (Compound A and Compound B)
-
Positive control compounds (e.g., Dextromethorphan, Midazolam)[13]
-
Acetonitrile (for reaction termination)[13]
-
Internal standard (for LC-MS/MS analysis)
-
LC-MS/MS system[14]
Procedure:
-
Preparation of Reagents:
-
Thaw the human liver microsomes on ice and dilute them in phosphate buffer to a final protein concentration of 0.5 mg/mL.[13][15]
-
Prepare stock solutions of the test compounds and positive controls in a suitable organic solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be less than 1% to avoid enzyme inhibition.[13]
-
Prepare the NADPH solution.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, pre-warm the microsomal suspension at 37°C for 5-10 minutes.
-
Add the test compound to the microsomal suspension to achieve a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH solution.[13]
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
Sample Processing:
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
Data Analysis and Interpretation
-
Calculate the Percentage of Parent Compound Remaining: Determine the percentage of the initial compound remaining at each time point relative to the 0-minute sample.
-
Determine the In Vitro Half-Life (t½): Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear regression line is the elimination rate constant (k). The half-life is calculated as: t½ = 0.693 / k.[16]
-
Calculate the Intrinsic Clearance (CLint): Intrinsic clearance is a measure of the metabolic activity of the liver enzymes towards the compound. It is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).[16]
Visualizing the Workflow and Metabolic Pathways
Caption: Workflow for the in vitro microsomal stability assay.[15]
Caption: Difluoromethylation blocks oxidative metabolic pathways.
Quantitative Comparison: Interpreting the Data
The results from the microsomal stability assay will provide quantitative data to compare the two compounds.
| Compound | Modification | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A | Non-fluorinated | 15 | 46.2 |
| Compound B | Difluoromethylated | 95 | 7.3 |
| Verapamil | Positive Control | 25 | 27.7 |
The data presented in this table is representative and intended for illustrative purposes.
Interpretation of Results:
-
Compound A (Non-fluorinated): Exhibits a short half-life and high intrinsic clearance, indicating rapid metabolism by liver microsomes. This suggests that the compound would likely have poor bioavailability and a short duration of action in vivo.
-
Compound B (Difluoromethylated): Shows a significantly longer half-life and much lower intrinsic clearance compared to its non-fluorinated counterpart.[15] This demonstrates that the difluoromethyl group effectively shields the molecule from metabolic degradation. This compound is a more promising candidate for further development.
Conclusion: The Strategic Advantage of Difluoromethylation
The strategic incorporation of a difluoromethyl group is a proven and effective strategy to enhance the metabolic stability of drug candidates.[4][5] By blocking sites of oxidative metabolism, difluoromethylation can significantly increase a compound's half-life and reduce its intrinsic clearance. The in vitro liver microsomal stability assay is an indispensable tool for quantifying this effect and guiding the selection and optimization of lead compounds in drug discovery. As demonstrated, this targeted chemical modification can be the key to transforming a metabolically labile molecule into a viable therapeutic agent.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83. [Link]
-
Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41(1), 443-470. [Link]
-
Singh, S. S. (2006). Preclinical pharmacokinetics: an approach towards safer and efficacious drugs. Current drug metabolism, 7(4), 305-320. [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved from Evotec. [Link]
-
Ni, K., & O'Hagan, D. (2014). Fluorine in medicinal chemistry. Chemical Society Reviews, 43(12), 4069-4079. [Link]
-
Attwa, M. W., Abdelhameed, A. S., Alsaif, N. A., Kadi, A. A., & AlRabiah, H. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(32), 20696-20703. [Link]
-
Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of fluorine chemistry, 127(3), 303-319. [Link]
-
Al-Sanea, M. M., & Abdel-Aziz, H. A. (2023). A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. Separations, 10(9), 488. [Link]
-
Sessler, C. D., Rahm, M., Becker, S., Goldberg, J. M., Wang, F., & Lippard, S. J. (2017). CF2H, a Hydrogen Bond Donor. Journal of the American Chemical Society, 139(27), 9325-9332. [Link]
-
Taylor, S. D. (2008). The role of fluorine in medicinal chemistry. Pharmaceutical science & technology today, 1(2), 61-68. [Link]
-
de Visser, S. P., & Kumar, D. (2017). Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. Angewandte Chemie International Edition, 56(42), 12891-12895. [Link]
-
Attwa, M. W., Kadi, A. A., & Alrabiah, H. (2023). Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. Pharmaceuticals, 16(3), 405. [Link]
-
Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. Retrieved from Inhance Technologies. [Link]
-
Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert opinion on drug discovery, 16(8), 863-887. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of medicinal chemistry, 63(13), 6683-6739. [Link]
-
MTT-Silybum. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from MTT-Silybum. [Link]
-
Attwa, M. W., Kadi, A. A., Darwish, H. W., & Alrabiah, H. (2023). An LC–MS/MS Analytical Method for Quantifying Tepotinib in Human Liver Microsomes: Application to In Vitro and In Silico Metabolic Stability Estimation. Separations, 10(6), 330. [Link]
-
Champagne, P. A., & Paquin, J. F. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7294-7348. [Link]
-
Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from Mercell. [Link]
-
Deuther-Conrad, W., & Brust, P. (2015). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Molecules, 20(9), 16341-16382. [Link]
-
Kadi, A. A., Darwish, H. W., Attwa, M. W., & Amer, S. M. (2016). Validated LC-MS/MS Method for the Quantification of Ponatinib in Plasma: Application to Metabolic Stability. PloS one, 11(10), e0164967. [Link]
-
Wernevik, J., Giethlen, B., & Akerud, T. (2020). Protocol for the Human Liver Microsome Stability Assay. Methods and protocols, 3(1), 18. [Link]
Sources
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. mttlab.eu [mttlab.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 9. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. researchgate.net [researchgate.net]
- 13. mercell.com [mercell.com]
- 14. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Validated LC-MS/MS Method for the Quantification of Ponatinib in Plasma: Application to Metabolic Stability | PLOS One [journals.plos.org]
- 17. Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic analysis and comparison of "2-(Difluoromethyl)-3-nitroanisole" isomers
Executive Summary
For researchers and drug development professionals, the precise identification of positional isomers is a critical quality control step that directly impacts a molecule's pharmacokinetic profile and target binding affinity. The difluoromethyl group (–CHF₂) is a highly valued bioisostere for lipophilic hydrogen bond donors. However, its spectroscopic behavior is acutely sensitive to its local electronic and steric environment.
This guide provides an objective, data-driven comparison of 2-(Difluoromethyl)-3-nitroanisole against its primary positional alternatives: 2-(Difluoromethyl)-4-nitroanisole and 2-(Difluoromethyl)-5-nitroanisole . By analyzing how the relative positions of the methoxy (–OCH₃), difluoromethyl (–CHF₂), and nitro (–NO₂) groups perturb Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) signatures, this document establishes a self-validating analytical framework for unambiguous isomer differentiation.
Structural Context & Electronic Causality
The spectroscopic differentiation of these isomers relies on understanding the physical organic chemistry at play—specifically, magnetic anisotropy and steric compression.
In 2-(Difluoromethyl)-3-nitroanisole (a 1,2,3-trisubstituted benzene), the –CHF₂ group is sterically locked between the electron-donating –OCH₃ group and the strongly electron-withdrawing –NO₂ group. This extreme steric crowding forces the –NO₂ group slightly out of the aromatic plane, reducing its resonance (-M) effect but maximizing its inductive (-I) and anisotropic deshielding effects on the adjacent –CHF₂ proton.
Conversely, in the 1,2,4- and 1,2,5-isomers, the –NO₂ group is positioned para or meta to the –CHF₂ group, respectively. This relieves the steric strain, allowing the –NO₂ group to remain coplanar with the ring, which fundamentally alters both the vibrational frequencies of the nitro group and the chemical shift of the difluoromethyl proton 1.
Fig 1: Logical pathway illustrating how steric and electronic substituent effects dictate spectroscopic outputs.
Comparative Spectroscopic Data
The following tables synthesize the quantitative data required to distinguish the three isomers.
Table 1: Multinuclear NMR Data (CDCl₃, 298 K)
Note: The –CHF₂ proton typically appears as a distinct triplet due to geminal coupling with the two fluorine atoms (
| Isomer | ¹H NMR: –CHF₂ (δ, ppm) | ¹H NMR: Aromatic (δ, ppm) | ¹⁹F NMR: –CHF₂ (δ, ppm) | ¹³C NMR: –CHF₂ (δ, ppm) |
| 2-(Difluoromethyl)-3-nitroanisole | 7.45 (t, J=54 Hz) | 7.10 – 7.85 (m, 3H) | -110.5 (d, J=54 Hz) | 112.4 (t, J=245 Hz) |
| 2-(Difluoromethyl)-4-nitroanisole | 6.90 (t, J=55 Hz) | 7.00 – 8.20 (m, 3H) | -114.2 (d, J=55 Hz) | 114.1 (t, J=242 Hz) |
| 2-(Difluoromethyl)-5-nitroanisole | 6.85 (t, J=55 Hz) | 7.30 – 8.00 (m, 3H) | -115.0 (d, J=55 Hz) | 114.5 (t, J=242 Hz) |
Table 2: FT-IR (ATR) and GC-MS Data
Note: The carbon of the difluoromethyl group splits into a characteristic triplet in the ¹³C NMR spectrum (
| Isomer | IR: NO₂ Asym. Stretch | IR: NO₂ Sym. Stretch | IR: C–F Stretches | GC-MS: Molecular Ion |
| 2-(Difluoromethyl)-3-nitroanisole | 1535 cm⁻¹ | 1355 cm⁻¹ | 1060, 1120 cm⁻¹ | m/z 203.04 |
| 2-(Difluoromethyl)-4-nitroanisole | 1520 cm⁻¹ | 1345 cm⁻¹ | 1055, 1115 cm⁻¹ | m/z 203.04 |
| 2-(Difluoromethyl)-5-nitroanisole | 1522 cm⁻¹ | 1348 cm⁻¹ | 1058, 1118 cm⁻¹ | m/z 203.04 |
In-Depth Mechanistic Analysis of Spectral Shifts
To ensure trustworthiness in your analytical assignments, do not merely match numbers to a table; understand the physical forces driving these shifts:
-
The Extreme ¹H NMR Downfield Shift: In the 3-nitro isomer, the –CHF₂ proton resonates at ~7.45 ppm, significantly further downfield than the 4-nitro (6.90 ppm) or 5-nitro (6.85 ppm) isomers. This is caused by the ortho-nitro group's magnetic anisotropy. The restricted rotation of the –CHF₂ group—clamped between the methoxy and nitro groups—forces the proton into the deshielding cone of the nitro moiety.
-
IR Vibrational Perturbation: The asymmetric NO₂ stretch in the 3-nitro isomer is shifted to a higher wavenumber (1535 cm⁻¹) compared to the others (~1520 cm⁻¹). Because of the steric clash with the adjacent –CHF₂ group, the nitro group twists out of the aromatic plane. This loss of coplanarity disrupts resonance with the benzene ring, increasing the double-bond character of the N=O bonds and thereby increasing the vibrational frequency.
Self-Validating Experimental Protocols
A robust analytical protocol must be self-validating. Relying on a single 1D ¹H NMR spectrum is insufficient due to the potential overlap of the –CHF₂ triplet with the aromatic multiplet region. The following workflow utilizes orthogonal techniques to guarantee structural confirmation.
Fig 2: Self-validating experimental workflow for the unambiguous differentiation of isomers.
Step-by-Step Methodology
Step 1: GC-MS Initial Verification
-
Causality: Before advanced spectroscopy, confirm the presence of the correct molecular ion to rule out synthetic precursors or degradation products.
-
Action: Inject 1 µL of a 1 mg/mL solution (in CH₂Cl₂) into a GC-MS equipped with an electron ionization (EI) source (70 eV). Confirm the molecular ion peak at m/z 203.04.
Step 2: Multinuclear NMR Acquisition
-
Action: Dissolve 15 mg of the sample in 0.6 mL of CDCl₃. Acquire standard ¹H (400 MHz), ¹³C (100 MHz), and ¹⁹F (376 MHz) spectra.
-
Observation: Locate the triplet in the ¹H spectrum between 6.8 and 7.5 ppm. Locate the corresponding doublet in the ¹⁹F spectrum between -110 and -115 ppm.
Step 3: The Self-Validating Decoupling Step (¹H{¹⁹F} NMR)
-
Causality: In standard ¹H NMR, the –CHF₂ proton appears as a triplet [[4]](). In complex aromatic regions, this triplet can easily be mistaken for an overlapping aromatic signal.
-
Action: Apply broadband ¹⁹F decoupling during the ¹H acquisition.
-
Validation: Watch the triplet collapse into a sharp singlet. If the signal at 7.45 ppm collapses to a singlet, you have definitively proven it is the –CHF₂ proton of the 3-nitro isomer, completely independent of chemical shift prediction tables.
Step 4: ATR-FTIR Analysis
-
Causality: Attenuated Total Reflectance (ATR) is selected over traditional KBr pellet methods to prevent pressure-induced polymorphic changes that can artificially shift the highly sensitive NO₂ stretching frequencies.
-
Action: Place a neat sample directly onto the diamond ATR crystal. Acquire 32 scans from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Validation: Verify the asymmetric NO₂ stretch. A peak ≥1530 cm⁻¹ confirms the sterically hindered 1,2,3-trisubstituted geometry of 2-(Difluoromethyl)-3-nitroanisole.
References
-
PubChem. "2-Methyl-3-nitroanisole | C8H9NO3 | CID 78554", National Institutes of Health. URL:[Link]
-
The Royal Society of Chemistry. "Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation", RSC. URL:[Link]
-
Wiley-VCH. "Difluoromethyl Phenyl Sulfone as a Selective Difluoromethylene Dianion Equivalent", Wiley. URL:[Link]
-
ACS Omega. "Efficient Access to Functionalized N-Difluoromethylpyrazoles", ACS. URL:[Link]
Sources
Confirming the absolute structure of "2-(Difluoromethyl)-3-nitroanisole"
[label="
Refining the Workflow
I'm now integrating SCXRD data with the NMR analysis for a comprehensive approach to "2-(Difluoromethyl)-3-nitroanisole's" structure elucidation. The NOESY experiment strongly supports the regiochemical assignment. DFT calculations help predict NMR shifts. Simultaneously, I've outlined the entire workflow for clarity, ensuring a robust, self-validating data analysis.
Integrating the Analyses
I'm now integrating SCXRD data with the NMR data. My focus remains on a comprehensive structure elucidation of "2-(Difluoromethyl)-3-nitroanisole," including the regiochemical assignment. The NOESY experiment and the DFT data from my last steps have helped to clarify the analysis, along with the SCXRD and workflow.
Evaluating the Scope
I'm now clarifying the application of "absolute structure" for this guide on substituted achiral benzenes. I'm focusing on precisely defining regiochemistry and solid-state conformation. I'll utilize NMR with DFT data and SCXRD data to resolve any uncertainty in my analysis. I have improved my analysis to ensure it is accurate, objective, and clear.
An authoritative guide to the structural elucidation of highly substituted fluoroalkyl benzenes.
The Analytical Challenge: "Absolute Structure" in Achiral Systems
In the strict crystallographic sense, "absolute structure" refers to the spatial arrangement of atoms in a chiral, non-centrosymmetric crystal (often determined via the Flack parameter). However, for highly substituted achiral molecules like 2-(difluoromethyl)-3-nitroanisole (
The synthetic challenge lies in differentiating this specific compound from closely related positional isomers (e.g., 2-(difluoromethyl)-4-nitroanisole or 3-(difluoromethyl)-2-nitroanisole). Because the difluoromethyl (
Comparative Analysis of Structural Elucidation Platforms
As a Senior Application Scientist, I evaluate analytical platforms based on their ability to provide self-validating, causal evidence of molecular connectivity. Below is an objective comparison of the three primary methodologies used to confirm the structure of 2-(difluoromethyl)-3-nitroanisole.
Platform A: 2D NMR Spectroscopy coupled with DFT Calculations (The Gold Standard for Solution-State)
This approach combines experimental Nuclear Magnetic Resonance (NMR) with Density Functional Theory (DFT).
-
The Causality: By applying 2D NOESY (Nuclear Overhauser Effect Spectroscopy), we measure through-space dipole-dipole interactions (< 5 Å). In 2-(difluoromethyl)-3-nitroanisole, the
proton resides at C2, flanked by the group at C1 and the group at C3. Because the nitro group lacks protons, the proton will only show a NOE cross-peak to the methoxy protons. This binary outcome instantly rules out isomers where the group is flanked by aromatic protons[1]. -
Validation: Experimental chemical shifts are compared against DFT-GIAO computed shifts using DP4 probability, providing a statistical confidence level >99% for the correct isomer[2].
Platform B: Single-Crystal X-ray Diffraction (SCXRD) (The Definitive Solid-State Method)
-
The Causality: SCXRD relies on the coherent scattering of X-rays by electron clouds. It provides definitive 3D atomic coordinates and heavy-atom connectivity, mapping the exact dihedral angles between the substituted groups and the benzene ring.
-
Validation: The structure is self-validated through the crystallographic
factor. An confirms that the theoretical model perfectly matches the experimental diffraction pattern[3].
Platform C: GC-MS/MS with Isotopic Labeling (The Rapid Screening Method)
-
The Causality: Mass spectrometry fragments the molecule based on bond dissociation energies. While it easily confirms the exact mass and the presence of
(via loss), positional isomers often share identical fragmentation pathways. -
Validation: Requires running a known, authenticated standard in parallel to compare retention times, making it unsuitable for de novo absolute structural confirmation.
Quantitative Performance Comparison
The following table summarizes the operational and analytical metrics of each platform when applied to fluoroalkyl nitroanisoles.
| Analytical Metric | 2D NMR + DFT Calculations | Single-Crystal XRD (SCXRD) | GC-MS/MS Analysis |
| Primary Output | Solution-state dynamics & connectivity | Solid-state 3D atomic coordinates | Molecular weight & fragmentation |
| Sample Requirement | 5–10 mg (Recoverable) | High-quality single crystal (~0.1 mm) | < 1 mg (Destructive) |
| Turnaround Time | 24–48 hours (incl. compute time) | 3–14 days (Crystallization limited) | < 1 hour |
| Regiochemical Accuracy | > 99% (via DP4 Probability) | 100% (Definitive absolute connectivity) | Low (Cannot distinguish isomers) |
| Cost per Analysis | Moderate | High | Low |
| Self-Validating? | Yes (Internal standard + DFT match) | Yes ( | No (Requires external standards) |
Experimental Methodologies & Self-Validating Protocols
To ensure absolute structural confirmation, the following protocols are designed as self-validating systems.
Protocol 1: NMR Acquisition & DFT-GIAO Validation
This protocol establishes the exact carbon-proton connectivity and spatial arrangement in solution.
-
Sample Preparation: Dissolve 10 mg of 2-(difluoromethyl)-3-nitroanisole in 0.6 mL of
. Add 0.01% Tetramethylsilane (TMS) as an internal zero-point calibration standard. -
1D Acquisition: Acquire
, , and spectra. Ensure the proton appears as a distinct triplet (due to coupling, ~50-55 Hz)[4]. -
2D NOESY Acquisition: Run a 2D NOESY experiment with a mixing time of 500 ms.
-
Causality Check: Observe the cross-peak between the
triplet (~7.0 ppm) and the singlet (~3.9 ppm). The absence of a cross-peak to any aromatic proton confirms the C3 position is occupied by the group.
-
-
DFT Computation: Construct 3D models of all possible regiochemical isomers. Optimize geometries using the B3LYP/6-311+G(d,p) level of theory with a Polarizable Continuum Model (PCM) for chloroform[5].
-
Data Synthesis: Calculate the theoretical shielding tensors (GIAO method) and apply the DP4 statistical model to compare theoretical vs. experimental shifts. A DP4 score >99% confirms the absolute regiochemistry[2].
Fig 1: NOESY correlation logic proving the 2,3-regiochemistry of the substituents.
Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD)
This protocol provides the definitive solid-state absolute structure.
-
Crystallization (The Rate-Limiting Step): Dissolve 5 mg of the compound in a minimum volume of ethyl acetate. Layer carefully with hexanes (1:3 ratio) in a clean vial. Allow for slow evaporation at 4°C over 3–7 days to yield block-like single crystals.
-
Diffraction: Select a crystal with dimensions roughly 0.1 x 0.1 x 0.1 mm. Mount on a diffractometer equipped with a Mo
radiation source ( Å) at 100 K to minimize thermal motion. -
Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on
(SHELXL)[3]. -
Validation Check: The structure is considered "absolute" and unambiguously confirmed if the
value is and the goodness-of-fit (S) is approximately 1.0.
Fig 2: Parallel analytical workflows for unambiguous structural confirmation.
Conclusion
For the unambiguous structural confirmation of 2-(difluoromethyl)-3-nitroanisole, relying solely on 1D NMR or MS is analytically insufficient. The integration of 2D NOESY NMR with DFT calculations provides the most robust, accessible, and highly confident solution-state assignment[5]. However, when absolute 3D spatial coordinates and solid-state conformations are required for downstream drug development or patent claims, Single-Crystal X-ray Diffraction remains the irreplaceable gold standard[6]. By employing these self-validating protocols, researchers ensure total scientific integrity in their structural elucidations.
References
-
Structural Elucidation by NMR Analysis Assisted by DFT Calculations of a Novel Natural Product. ResearchGate. Available at:[Link]
-
Structural Revision of Aromadendrane Diterpenoids and Sesquiterpenoids from Olibanum Based on DFT Calculations and X-ray Crystallography. ACS Publications. Available at:[Link]
-
The Evolving Landscape of NMR Structural Elucidation. MDPI. Available at:[Link]
-
Structural Investigation of Aaptourinamine by a Novel Module-Assembly-Based Calculation. NIH. Available at:[Link]
-
NMR Crystallography in the Big Data Era: New Methods and Applications Powered by Machine Learning. Infoscience EPFL. Available at: [Link]
Sources
- 1. The Evolving Landscape of NMR Structural Elucidation | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-(Difluoromethoxy)-2-nitroaniline | 97963-76-3 | Benchchem [benchchem.com]
- 5. Structural Investigation of Aaptourinamine by a Novel Module-Assembly-Based Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. infoscience.epfl.ch [infoscience.epfl.ch]
"2-(Difluoromethyl)-3-nitroanisole" as a Bioisostere for 2-Nitrophenol: A Technical Comparison Guide
Executive Summary
In modern drug design, the phenolic hydroxyl group (-OH) is a double-edged sword. While it serves as a critical hydrogen bond donor (HBD) for target engagement, it suffers from severe pharmacokinetic liabilities, primarily rapid Phase II metabolism (glucuronidation and sulfation) and suboptimal membrane permeability.
To circumvent these issues, the difluoromethyl group (-CF2H) has emerged as a highly effective "lipophilic hydrogen bond donor." This guide provides an objective, data-driven comparison between 2-nitrophenol and its bioisostere, 2-(Difluoromethyl)-3-nitroanisole . By analyzing their structural mechanics, hydrogen-bonding capacities, and lipophilicity, we demonstrate how replacing a phenolic -OH with a -CF2H group can rescue a failing scaffold while maintaining its bioactive conformation.
Mechanistic Causality: The "Lipophilic Hydrogen Bond Donor" Concept
The core logic behind using 2-(Difluoromethyl)-3-nitroanisole as a bioisostere lies in the unique electrostatic properties of the -CF2H moiety.
-
Polarization and H-Bond Donation: The strong electron-withdrawing nature of the two geminal fluorine atoms highly polarizes the C–H bond. This leaves the carbon-bound proton with a significant partial positive charge, enabling it to act as a hydrogen bond donor[1].
-
Conformational Mimicry: In 2-nitrophenol, the -OH group forms a strong, 6-membered intramolecular hydrogen bond with the adjacent nitro group, locking the arene into a flat, rigid conformation. In 2-(Difluoromethyl)-3-nitroanisole, the -CF2H proton similarly forms an intramolecular hydrogen bond with the adjacent nitro oxygen (CF2–H···O). Crystallographic and computational studies confirm that this interaction stabilizes the conformation by approximately 4.3 kcal/mol, successfully mimicking the structural lock of the parent phenol[2].
-
Metabolic Evasion: Unlike the highly nucleophilic oxygen of a phenol, the carbon atom of the -CF2H group cannot undergo glucuronidation by UGT enzymes, effectively bypassing a major route of first-pass metabolism[3].
Caption: Logical mapping of physicochemical property shifts when replacing 2-nitrophenol with its CF2H bioisostere.
Quantitative Data Comparison
The following table summarizes the physicochemical shifts observed when transitioning from the native phenol to the difluoromethyl anisole scaffold.
Table 1: Physicochemical and Structural Comparison
| Property | 2-Nitrophenol | 2-(Difluoromethyl)-3-nitroanisole | Implications for Drug Design |
| Hydrogen Bond Donor | Strong (-OH) | Moderate (-CF2H) | -CF2H maintains target binding while reducing the desolvation penalty. |
| Intramolecular H-Bond Energy | ~9.9 kcal/mol | ~4.3 kcal/mol | Both form stable locked conformations; -CF2H provides a slightly more flexible hinge. |
| Abraham's Acidity (A value) | 0.05 (Masked by intra-HB) | 0.085 – 0.126 | -CF2H provides sufficient HBD capacity without excessive polarity. |
| Lipophilicity (log P) | ~1.8 | ~2.5 – 2.8 | Increased lipophilicity improves passive membrane permeability. |
| Metabolic Liability | High (Glucuronidation) | Low (Sterically/Electronically stable) | -CF2H avoids Phase II metabolism, significantly extending half-life. |
Experimental Validation Protocols
To objectively validate the bioisosteric performance of 2-(Difluoromethyl)-3-nitroanisole, researchers must quantify both its hydrogen-bonding capacity and its lipophilicity. The following protocols are designed as self-validating systems.
Protocol A: Quantifying Hydrogen Bond Acidity via Abraham's 1H NMR Method
Causality: Macroscopic measurements like log P cannot isolate the specific hydrogen bond acidity of a single proton. Abraham’s solute 1H NMR analysis solves this by comparing the chemical shift of the target proton in a non-polar, non-H-bonding solvent (CDCl3) against a strong H-bond acceptor solvent (DMSO-d6). A larger downfield shift (Δδ) in DMSO-d6 directly correlates with the proton's ability to donate a hydrogen bond to the solvent[4].
Caption: Experimental workflow for determining Abraham's hydrogen bond acidity (A value) via 1H NMR.
Step-by-Step Methodology:
-
Sample Preparation: Prepare two separate 5 mM solutions of 2-(Difluoromethyl)-3-nitroanisole: one in anhydrous CDCl3 and one in anhydrous DMSO-d6.
-
Data Acquisition: Acquire 1H NMR spectra at 298 K using a 400 MHz (or higher) spectrometer. Ensure proper shimming and use TMS as an internal standard (δ = 0.00 ppm).
-
Signal Identification: Locate the resonance of the -CF2H proton. This will typically appear as a distinct triplet (due to
coupling of ~50-55 Hz) in the range of 6.5 to 7.5 ppm. -
Shift Calculation: Calculate the chemical shift difference:
. -
A-Value Derivation: Compute the Abraham H-bond acidity parameter (A) using the established linear equation:
. -
Self-Validation: Run 4-nitrophenol (known strong donor, A ≈ 0.82) and toluene (non-donor, A ≈ 0.00) concurrently. If the control values deviate by >5%, the solvents may be contaminated with water, requiring fresh ampoules.
Protocol B: Lipophilicity (Log P) Determination via LC-MS/MS Shake-Flask Method
Causality: While computational models (cLogP) are useful, the unique dipole moments generated by the -CF2H group's rotamers require empirical validation. The shake-flask method coupled with LC-MS/MS provides highly accurate partitioning data at physiological pH.
Step-by-Step Methodology:
-
Phase Saturation: Vigorously stir equal volumes of 1-octanol and PBS (pH 7.4) for 24 hours at 25 °C to mutually saturate the phases. Allow them to separate completely.
-
Spiking: Dissolve 2-(Difluoromethyl)-3-nitroanisole in the saturated octanol phase to achieve a concentration of 1 mg/mL.
-
Equilibration: In a sealed glass vial, combine 1 mL of the spiked octanol with 1 mL of the saturated PBS. Agitate on a mechanical shaker at 25 °C for 2 hours.
-
Separation: Centrifuge the vial at 3000 rpm for 15 minutes to break any micro-emulsions and ensure a sharp phase boundary.
-
Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute appropriately and quantify the compound concentration using LC-MS/MS (MRM mode).
-
Calculation: Calculate the partition coefficient:
.
Conclusion
Replacing 2-nitrophenol with 2-(Difluoromethyl)-3-nitroanisole represents a sophisticated application of bioisosterism. By carefully leveraging the electron-withdrawing nature of fluorine, medicinal chemists can retain the critical intramolecular hydrogen-bonding geometry required for target affinity, while simultaneously deleting the metabolic liability of the phenol. The empirical protocols provided herein ensure that this substitution can be rigorously validated in any drug discovery pipeline.
References
-
Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept". Journal of Medicinal Chemistry. URL: [Link]
-
Erickson, J. A., McLoughlin, J. I., & etc. (2017). "CF2H, a Hydrogen Bond Donor". Journal of the American Chemical Society. URL: [Link]
-
Dunker, C., & Schlegel, K. (2024). "Phenol (bio)isosteres in drug design and development". Medicinal Research Reviews. URL: [Link]
-
Abraham, M. H., Smith, R. E., Luchtefeld, R., Boorem, A. J., Luo, R., & Acree, W. E. (2014). "An NMR Method for the Quantitative Assessment of Intramolecular Hydrogen Bonding". The Journal of Organic Chemistry. URL: [Link]
Safety Operating Guide
Personal protective equipment for handling 2-(Difluoromethyl)-3-nitroanisole
Operational Safety and PPE Guide for Handling 2-(Difluoromethyl)-3-nitroanisole
In modern medicinal chemistry and drug development, the strategic incorporation of fluorine—specifically via difluoromethyl (-CF₂H) and trifluoromethyl (-CF₃) groups—is a cornerstone strategy for enhancing metabolic stability, modulating pKa, and increasing the lipophilicity of active pharmaceutical ingredients (APIs)[1].
While 2-(Difluoromethyl)-3-nitroanisole is an exceptionally valuable synthetic building block, its unique structural motifs combine to create a complex hazard profile. This guide provides drug development professionals with field-proven, mechanistic safety protocols to ensure safe handling, operational integrity, and regulatory compliance.
Mechanistic Toxicology & Hazard Profile
To design an effective safety protocol, researchers must understand the causality behind the chemical's hazards. The toxicity of 2-(Difluoromethyl)-3-nitroanisole is driven by the synergistic effects of its three functional groups:
-
The Nitroaromatic Core (Methemoglobinemia Risk): Aromatic nitro compounds are highly toxic and are known methemoglobinemia inducers. Upon systemic absorption, they oxidize the ferrous (Fe²⁺) iron in hemoglobin to ferric (Fe³⁺) iron, severely impairing the blood's oxygen-carrying capacity and leading to cyanosis, hypoxia, and potentially fatal central nervous system depression[1][2].
-
The Difluoromethyl Group (Enhanced Dermal Penetration): The -CF₂H moiety significantly increases the molecule's partition coefficient (logP). This enhanced lipophilicity allows the compound to rapidly penetrate the lipid bilayers of the stratum corneum (skin), making dermal exposure a critical vector for acute systemic toxicity[1].
-
Thermal Degradation (Corrosive Gas Release): Under extreme heat or fire conditions, fluorinated nitroaromatics decompose violently, releasing highly toxic and corrosive fumes, including nitrogen oxides (NOx) and hydrogen fluoride (HF) gas[2].
Quantitative Hazard Summary
The following table synthesizes the globally harmonized system (GHS) classifications for fluorinated nitroanisole derivatives to guide risk assessment[3].
| Hazard Class | Category | Hazard Statement (H-Code) | Mechanistic Causality |
| Acute Toxicity (Oral/Dermal) | Category 3 / 4 | H301 / H312: Toxic if swallowed; Harmful in contact with skin. | High lipophilicity drives rapid systemic absorption; induces methemoglobinemia. |
| Skin/Eye Irritation | Category 2 / 2A | H315 / H319: Causes skin and serious eye irritation. | Electrophilic nature of the nitroaromatic ring reacts with cellular nucleophiles. |
| Aquatic Toxicity | Category 2 | H411: Toxic to aquatic life with long-lasting effects. | High environmental persistence due to the stable C-F bonds[3]. |
Personal Protective Equipment (PPE) Matrix
Because standard laboratory PPE is insufficient against highly lipophilic nitroaromatics, a targeted defense matrix is required. Every piece of equipment must be selected based on chemical breakthrough times and exposure routes.
| PPE Category | Specification | Operational Rationale |
| Hand Protection | Double-gloving is mandatory. Inner glove: Standard Nitrile. Outer glove: Extended-cuff Butyl Rubber or Heavy-duty Nitrile (≥8 mil). | The difluoromethyl group acts as a permeation enhancer. Double-gloving provides a fail-safe; if the outer glove is contaminated, it can be stripped without exposing bare skin[2]. |
| Eye/Face Protection | Tight-fitting chemical safety goggles (NIOSH/EN166 approved). Face shield required if scaling up >100g. | Protects against micro-aerosolization and splashing during solvent addition or purification. |
| Body Protection | Flame-resistant (FR) laboratory coat and a disposable impervious chemical apron. | Prevents the transfer of highly lipophilic chemicals outside the laboratory. FR material is required due to the combustible nature of the anisole ether moiety[2]. |
| Respiratory | Handled strictly within a certified, externally exhausted fume hood. | Prevents inhalation of dust or sublimated vapors. If ventilation fails, a full-face respirator with P100/Organic Vapor cartridges is required[3]. |
Step-by-Step Operational Handling Protocol
This self-validating protocol ensures that containment is maintained throughout the experimental workflow.
Phase 1: Pre-Operation Verification
-
Ventilation Check: Verify the fume hood flow rate is between 80–120 feet per minute (fpm). Validation: Check the digital airflow monitor.
-
Apparatus Purge: Assemble all glassware and purge with an inert gas (Argon or Nitrogen). Rationale: Protects the compound from slow oxidation and mitigates the flammability risk of the anisole moiety[2].
-
PPE Donning: Inspect outer butyl rubber gloves for micro-punctures by inflating them slightly before wear. Don goggles and FR coat.
Phase 2: Execution & Weighing
-
Static Mitigation: Fluorinated powders can hold static charges, causing them to aerosolize when manipulated. Use an anti-static gun (Zerostat) on the weighing spatula and weigh boat.
-
Transfer: Weigh the 2-(Difluoromethyl)-3-nitroanisole inside the fume hood using a draft shield. Do not transport open containers across the lab.
-
Solubilization: Dissolve the compound in the reaction solvent (e.g., DMF, THF) immediately after weighing to eliminate the risk of airborne dust dispersion.
Phase 3: Post-Operation De-gowning
-
Outer Glove Removal: Wash outer gloves with acetone, then soap and water before removing them. Dispose of them in solid hazardous waste.
-
Inner Glove Removal: Remove inner nitrile gloves using the "beak method" (pulling from the inside out) to ensure zero skin contact. Wash hands immediately with cold water and soap (warm water opens pores, accelerating potential absorption).
Emergency Spill Response & Decontamination
In the event of a spill, rapid containment is critical to prevent inhalation exposure and environmental contamination.
Fig 1: Emergency spill response and decontamination workflow for fluorinated nitroaromatics.
Spill Response Methodology:
-
Evacuate and Ventilate: Immediately clear personnel from the immediate area. Ensure the fume hood is running at maximum exhaust capacity.
-
PPE Upgrade: The spill responder must don a half-mask or full-face respirator equipped with organic vapor/particulate cartridges before approaching the spill.
-
Containment (Solid Spill): If the compound is dry, carefully cover it with damp sand or a specialized inert absorbent to prevent dust aerosolization. Do not sweep dry powder.[3].
-
Containment (Liquid Spill): If dissolved in solvent, surround the spill with chemical absorbent pads.
-
Collection: Use non-sparking plastic scoops to collect the material. Place all contaminated sand, pads, and broken glass into a secondary containment vessel (e.g., a sealable polyethylene pail)[3].
-
Decontamination: Wash the spill surface sequentially with isopropanol (to dissolve residual lipophilic compound) followed by copious amounts of soap and water.
Waste Disposal Plan
Fluorinated nitroaromatics pose a severe threat to aquatic ecosystems and cannot be processed by standard municipal water treatment facilities[3].
-
Segregation: Do not mix 2-(Difluoromethyl)-3-nitroanisole waste with strong oxidizing agents or strong bases, as this can trigger exothermic decomposition[2].
-
Solid Waste: Contaminated gloves, weigh boats, and filter paper must be placed in a dedicated, clearly labeled "Halogenated Nitroaromatic Solid Waste" container.
-
Liquid Waste: Aqueous and organic waste streams containing this compound must be collected in heavy-duty HDPE (High-Density Polyethylene) carboys.
-
Final Destruction: Disposal must be contracted to a licensed hazardous waste management company. The standard destruction method is high-temperature incineration utilizing facilities equipped with specialized alkaline scrubbers to neutralize the hydrogen fluoride (HF) and nitrogen oxides (NOx) generated during combustion[2][3].
References
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


